molecular formula C13H13ClN2 B045469 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-91-5

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B045469
CAS No.: 112758-91-5
M. Wt: 232.71 g/mol
InChI Key: ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a structurally distinct nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmacology research. This tetrahydropyrazine derivative serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules. Its core structure, featuring a fused pyrrolopyrazine system substituted with a chlorophenyl group, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and developing potential therapeutic agents. Researchers are investigating this compound and its analogs as key precursors for targets within the central nervous system (CNS), including neurotransmitter receptors and transporters. Its mechanism of action is highly tunable through synthetic modification, allowing for the modulation of various enzymatic and receptor-based pathways. This reagent is provided with high chemical purity and is intended for use in hit-to-lead optimization, library synthesis, and fundamental biochemical studies to advance the discovery of new molecular entities.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342107
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-91-5
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Structure, Synthesis, and Pharmacological Context

This guide provides a detailed exploration of the heterocyclic compound this compound, designed for researchers, medicinal chemists, and professionals in drug development. We will dissect its core structure, delve into established and innovative synthetic strategies, and contextualize its potential pharmacological significance based on the broader class of pyrazine-containing molecules.

Introduction: The Significance of the Pyrrolopyrazine Scaffold

This compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry as it is a key structural motif found in various natural products and biologically active molecules.[1][2] The fusion of a pyrrole and a pyrazine ring creates a rigid, three-dimensional structure that serves as a valuable platform for designing novel therapeutic agents.

Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for interacting with biological targets like the hinge region of protein kinases.[5][6] The addition of a 4-chlorophenyl group to this core structure is a common strategy in drug design, often intended to enhance binding affinity to target proteins through hydrophobic and halogen-bonding interactions.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a saturated pyrazine ring fused to a pyrrole ring, with a 4-chlorophenyl substituent at the C1 position.

PropertyValueSource
CAS Number 112758-91-5[7][8]
Molecular Formula C₁₃H₁₃ClN₂Inferred from structure
SMILES Code ClC1=CC=C(C2C3=CC=CN3CCN2)C=C1[7]

Synthesis Strategies and Methodologies

The synthesis of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core has attracted considerable attention, leading to the development of several efficient synthetic routes.[1] The choice of methodology is often dictated by the desired stereochemistry and the nature of the substituents.

Overview of Synthetic Approaches

Several key strategies have been successfully employed:

  • Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction: This is a highly efficient one-pot method for preparing chiral tetrahydropyrrolo[1,2-a]pyrazines. It involves the condensation of an N-aminoethylpyrrole with an aldehyde (in this case, 4-chlorobenzaldehyde) catalyzed by a chiral phosphoric acid, proceeding with high yields and excellent enantioselectivity under mild conditions.[9]

  • Enantioselective Hydrogenation: Chiral versions of the scaffold can be synthesized via the asymmetric hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazine precursors using a suitable chiral catalyst.[1]

  • Cascade Reactions: Metal-free, multi-step cascade reactions that involve Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction provide an efficient route to the core structure from simple starting materials.[10]

  • Benzotriazole-Mediated Synthesis: This method involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with an aldehyde and benzotriazole, followed by a nucleophilic substitution of the benzotriazole group with a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide).[11]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized approach for synthesizing the target molecule, highlighting the key bond formations.

G cluster_start Starting Materials cluster_process Key Transformation cluster_end Final Product A N-aminoethylpyrrole C Condensation & Intramolecular Cyclization (e.g., Aza-Friedel-Crafts) A->C B 4-Chlorobenzaldehyde B->C D 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine C->D Formation of Pyrrolopyrazine Core & C-C Bond

Caption: Generalized synthetic pathway.

Detailed Experimental Protocol: Asymmetric Aza-Friedel–Crafts Reaction

This protocol is adapted from the methodology developed for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[9]

Objective: To synthesize enantiomerically enriched this compound.

Materials:

  • N-(2-aminoethyl)pyrrole

  • 4-Chlorobenzaldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves (4 Å), activated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reactor Setup: To an oven-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add activated 4 Å molecular sieves.

  • Reagent Addition: Add N-(2-aminoethyl)pyrrole (1.2 equivalents) and 4-chlorobenzaldehyde (1.0 equivalent) to the vial.

  • Solvent and Catalyst: Add anhydrous dichloromethane, followed by the chiral phosphoric acid catalyst (typically 5-10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed.

  • Workup: Upon completion, quench the reaction by filtering off the molecular sieves and catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the final product using chiral HPLC and standard spectroscopic methods (NMR, MS).

Causality and Self-Validation: The use of a chiral phosphoric acid catalyst is critical for establishing the stereocenter at the C1 position with high enantioselectivity.[9] The reaction proceeds through the formation of an iminium intermediate, which then undergoes an intramolecular cyclization onto the electron-rich pyrrole ring. The anhydrous conditions, maintained by the molecular sieves, are essential to prevent hydrolysis of the iminium intermediate, ensuring a high yield. The protocol's integrity is validated by spectroscopic confirmation of the final product's structure and chiral HPLC analysis, which verifies the success of the asymmetric induction.

Pharmacological Context and Potential Applications

While specific bioactivity data for this compound is not extensively documented in the public domain, the broader family of pyrazine and pyrrolopyrazine derivatives has demonstrated significant therapeutic potential across multiple disease areas.[3][12]

  • Anticancer Activity: Fused pyrazine heterocycles are widely investigated for their antineoplastic activity.[3] Certain pyrrolo[2,3-b]pyrazine derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy.[13] Additionally, some 1,2-dihydropyrido[3,4-b]pyrazines show activity against experimental neoplasms by arresting cells at mitosis.[14]

  • Kinase Inhibition: The pyrazine ring is a common scaffold in small molecule kinase inhibitors.[6] Its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

  • Antiviral and Antimicrobial Activity: Alkaloids containing hydrogenated pyrrolopyrazine fragments have been shown to possess antimicrobial and antiviral properties, including activity against HIV.[2]

  • Central Nervous System (CNS) Activity: The structural similarity of the pyrrolopyrazine core to serotonin has prompted its investigation for antidepressant and other CNS-related activities.[2]

The presence of the 4-chlorophenyl group is a well-established feature in many pharmacologically active compounds, including pyrazoline derivatives that act as anticancer agents and cannabinoid receptor modulators.[15] This suggests that this compound is a rational candidate for screening in various biological assays.

G cluster_r Substituent (R) cluster_activity Potential Biological Activity Core Tetrahydropyrrolo [1,2-a]pyrazine Core R1 4-Chlorophenyl Core->R1 Modifies Target Affinity R2 Aryl Group Core->R2 R3 Alkyl Group Core->R3 A1 Anticancer R1->A1 A2 Kinase Inhibition R1->A2 A3 Antiviral

Caption: Structure-Activity Relationship (SAR) concept.

Structural Characterization

Confirmation of the synthesis and purity of this compound requires a suite of analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.Characteristic signals for the aromatic protons of the chlorophenyl ring, as well as signals for the aliphatic protons of the tetrahydropyrrolopyrazine core.[16][17]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
X-ray Crystallography Unambiguously determines the three-dimensional structure and absolute configuration of a chiral molecule.Provides precise bond lengths, bond angles, and the spatial arrangement of atoms.[9]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Cl bonds.

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule built upon a privileged scaffold in medicinal chemistry. Modern asymmetric synthesis methods allow for its efficient and stereocontrolled preparation. While direct biological data is limited, its structural features—a rigid heterocyclic core known for biological activity and a 4-chlorophenyl group known to enhance target binding—make it a compelling candidate for further investigation.

Future research should focus on a comprehensive biological screening of this compound against various targets, particularly protein kinases and cancer cell lines, to elucidate its specific pharmacological profile. Subsequent structure-activity relationship (SAR) studies, involving modification of the chlorophenyl ring and the pyrrolopyrazine core, could lead to the discovery of novel and potent therapeutic agents.

References

  • Li, W., & Antilla, J. C. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(13), 3438–3441. [Link]

  • Ryzhkova, Y. E., et al. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. sioc-journal.cn. [Link]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10), 916-921. [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220–8223. [Link]

  • Unknown Author. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. Atmiya University. [Link]

  • Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]

  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Unknown Author. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

  • Unknown Author. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Unknown Author. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC. [Link]

  • Unknown Author. (2023). Bioactive Pyrrolo[2,1-f][9][10][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. OUCI. [Link]

  • Hou, W., et al. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Bohrium. [Link]

  • Unknown Author. (2023). Bioactive Pyrrolo[2,1-f][9][10][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Elslager, E. F., et al. (1979). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 22(10), 1247–1257. [Link]

  • Unknown Author. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]

  • Unknown Author. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Unknown Author. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]

  • Unknown Author. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Unknown Author. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][3][4] This guide focuses on a specific analog, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and while its precise mechanism of action is not yet fully elucidated in publicly available literature, this document aims to provide a comprehensive framework for its investigation. By synthesizing data from structurally related compounds, we will propose potential mechanisms of action and detail the requisite experimental protocols to validate these hypotheses. This whitepaper is intended to serve as a technical resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyrrolopyrazine core.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The fusion of a pyrrole and a pyrazine ring to form the pyrrolo[1,2-a]pyrazine system creates a unique chemical space with significant therapeutic potential.[1] The nitrogen-rich core allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity.[5] While the broader class of pyrazine-containing compounds is known to exhibit a wide spectrum of biological activities, including anti-inflammatory and antioxidant properties, the pyrrolopyrazine scaffold has shown particular promise in oncology.[3][6]

Derivatives of the related 5H-pyrrolo[2,3-b]pyrazine scaffold have been identified as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][7] Furthermore, some pyrrolopyrazine analogs have been investigated as antagonists for receptors such as the corticotropin-releasing factor 1 (CRF₁) receptor.[8] Given this precedent, it is reasonable to hypothesize that this compound may exert its biological effects through interaction with one or more key cellular signaling pathways implicated in disease.

Proposed Mechanisms of Action and Investigative Strategies

Based on the established activities of structurally similar compounds, we propose three primary putative mechanisms of action for this compound:

  • Inhibition of Protein Kinases: The prevalence of kinase inhibition among pyrazine-containing heterocycles makes this a primary avenue of investigation.[9]

  • Disruption of Microtubule Dynamics: The structural similarity to known tubulin polymerization inhibitors warrants an in-depth examination of this possibility.[10][11]

  • Modulation of Other Key Cellular Targets: The diverse activities of this scaffold suggest that other, less common mechanisms may also be at play.

The following sections will detail the experimental workflows required to systematically investigate each of these hypotheses.

Hypothesis 1: Protein Kinase Inhibition

A significant number of pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[9] Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

A logical first step is to perform a broad-spectrum kinase inhibition assay to identify potential targets.

Caption: Workflow for identifying and characterizing protein kinase inhibition.

  • Prepare Reagents:

    • Recombinant active kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP.

    • This compound stock solution in DMSO.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Plate Preparation:

    • Serially dilute the test compound in DMSO.

    • Transfer a small volume of each dilution to the assay plate.

    • Add the kinase to each well.

  • Initiate Reaction:

    • Add a mixture of the substrate and ATP to each well to start the reaction.

    • Incubate at the optimal temperature for the specific kinase.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis 2: Disruption of Microtubule Dynamics

Certain heterocyclic compounds, including those with a related 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold, have been shown to inhibit tubulin polymerization.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis, a well-established anticancer mechanism.

Caption: Experimental workflow to assess the inhibition of tubulin polymerization.

  • Prepare Reagents:

    • Purified tubulin protein (>99% pure).

    • GTP stock solution.

    • Tubulin polymerization buffer.

    • This compound and control compounds (e.g., paclitaxel, colchicine) dissolved in DMSO.

  • Assay Setup:

    • Aliquot the tubulin polymerization buffer into a pre-warmed 96-well plate.

    • Add the test compound or controls to the appropriate wells.

    • Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

  • Initiate Polymerization:

    • Add cold tubulin and GTP to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound to the positive and negative controls to determine if it inhibits or promotes tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not available, we can draw inferences from related series. For instance, in a series of pyrrolo[1,2-a]pyrazine derivatives, the substitution pattern on the aromatic ring was found to be crucial for anticancer activity.[5] Specifically, the orientation of substituents on the benzene ring significantly impacted the inhibition of U937 human lymphoma cell viability.[5] The presence of a 4-chlorophenyl group in the target compound of this guide suggests that this moiety is likely a key determinant of its biological activity, potentially through interactions with a hydrophobic pocket in its target protein.

Summary of Quantitative Data from Related Compounds

Compound ClassBiological ActivityKey FindingsReference
Pyrrolo[1,2-a]pyrazine derivativesAnticancerA 2,4-dimethoxyphenyl substitution showed potent inhibition of U937 cell survival.[5]
5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-onesTubulin Polymerization InhibitorsA 3-hydroxyphenyl substituted compound arrested A549 cell division with an IC50 of 5.9 µM.[10][11]
Pyrrolo[2,3-b]pyrazinesFGFR InhibitorsOptimized compounds showed significant inhibitory activity against FGFR kinases.[7]
1,4-Pyrazine-containing compoundsp300/CBP HAT InhibitorsA derivative with para-Br substituents on the phenyl rings had an IC50 of 5.7 µM against p300 HAT.[12]

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated therapeutic potential. While its specific mechanism of action remains to be fully elucidated, the investigative framework presented in this guide provides a clear path forward. The proposed studies, beginning with broad-spectrum kinase profiling and tubulin polymerization assays, will enable a systematic evaluation of the most probable mechanisms. Subsequent hit validation and detailed mechanistic studies will be crucial for understanding how this compound exerts its biological effects and for guiding its future development as a potential therapeutic agent. The rich pharmacology of the pyrrolopyrazine scaffold suggests that this compound is a promising candidate for further investigation.

References

  • Lee, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2533-2554. [Link]

  • Konecny, P., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(8), 957-967. [Link]

  • Al-Ostath, A., et al. (2025). Pyrrolopyrazine derivatives with different biological activities. BMC Chemistry, 19(1), 1-15. [Link]

  • Konecny, P., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7108. [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Ask This Paper. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Bohrium. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][5][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. [Link]

  • Elslager, E. F., et al. (1979). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 22(10), 1247-1257. [Link]

  • Wang, X., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1541. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]

  • Kumar, R., et al. (2020). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1211. [Link]

  • Al-Salahat, K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-134. [Link]

  • Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. [Link]

Sources

The Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse three-dimensional structures and ability to interact with a wide range of biological targets. Among these, the tetrahydropyrrolo[1,2-a]pyrazine core has garnered significant attention as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. This guide offers a comprehensive technical overview of the biological activities of tetrahydropyrrolo[1,2-a]pyrazine derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas.

The Allure of a Fused Ring System: Structural Significance and Synthetic Strategies

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic system comprising a pyrrolidine ring fused to a pyrazine ring. This rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with the binding sites of proteins and other biological macromolecules. The stereochemistry of the ring fusion and the nature and position of substituents on the core structure are critical determinants of biological activity, offering a rich platform for structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

The synthesis of this privileged core and its derivatives has been the subject of extensive research, with several efficient strategies being developed. These methods often involve the construction of the pyrazine ring onto a pre-existing pyrrolidine precursor or vice versa.[1]

General Synthetic Approaches:

A variety of synthetic routes have been developed to access the tetrahydropyrrolo[1,2-a]pyrazine core.[1] Common strategies include:

  • Cyclization of N-substituted pyrrole derivatives: This approach often involves the intramolecular cyclization of a pyrrole precursor bearing a suitable aminoethyl side chain.[2]

  • Multicomponent reactions: Ugi and other multicomponent reactions have proven to be powerful tools for the rapid and efficient construction of diverse libraries of tetrahydropyrrolo[1,2-a]pyrazine derivatives from simple starting materials.[3][4]

A representative synthetic scheme for the generation of certain tetrahydropyrrolo[1,2-a]pyrazine derivatives is the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes.[2]

A Multifaceted Pharmacophore: Diverse Biological Activities

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been shown to exhibit a remarkable spectrum of biological activities, underscoring its potential in the development of novel therapeutics for a range of diseases. The key areas of activity are detailed below.

Anticancer Activity: Targeting the Machinery of Cell Division and Signaling

Cancer remains a formidable challenge to global health, and the development of novel anticancer agents with improved efficacy and reduced toxicity is a critical priority. Tetrahydropyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of anticancer agents, with several distinct mechanisms of action.[5][6]

Inhibition of Tubulin Polymerization

One of the most well-characterized anticancer mechanisms of this class of compounds is the inhibition of tubulin polymerization.[7][8][9][10][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[7] Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[7]

Certain 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain the tetrahydropyrrolo[1,2-a]pyrazine core, have been identified as potent inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules.[7][8] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[7]

Quantitative Data: Anticancer Activity of Tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one Derivatives

CompoundCell LineAssayIC50 (µM)Reference
3c A549 (Lung)MTT5.9[7][8]
3a A549 (Lung)Cell Cycle Arrest>22[7]
2a A549 (Lung)Cell Cycle Arrest>116[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Seed cancer cells (e.g., A549) in 12-well plates and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole).

  • Cell Harvesting: Detach the cells from the plate using trypsin-EDTA and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate overnight at -20°C to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G2/M phase of the cell cycle is quantified.[7]

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization M Phase (Mitosis) M Phase (Mitosis) Microtubule->M Phase (Mitosis) Essential for Mitotic Spindle Formation G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Cell Cycle Arrest Leads to Tetrahydropyrrolo[1,2-a]pyrazine Derivative Tetrahydropyrrolo[1,2-a]pyrazine Derivative Tetrahydropyrrolo[1,2-a]pyrazine Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Tetrahydropyrrolo[1,2-a]pyrazine Derivative->Inhibition Inhibition->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by tetrahydropyrrolo[1,2-a]pyrazine derivatives.

Modulation of the FTase-p38 Signaling Axis

Another intriguing anticancer mechanism of action for certain pyrrolo[1,2-a]pyrazine derivatives involves the farnesyltransferase (FTase)-p38 signaling pathway.[6] FTase is a key enzyme in the post-translational modification of several proteins, including Ras, which are critical for cell growth and proliferation. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can also play a role in cancer progression.

Derivatives with specific substitution patterns, such as a 2,4-dimethoxyphenyl group, have been shown to potently inhibit the viability of human lymphoma U937 cells, and this activity is associated with the FTase-p38 signaling axis.[6]

Signaling Pathway: FTase-p38 Axis Modulation

FTase_p38_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras p38 MAPK p38 MAPK Ras->p38 MAPK Activates FTase FTase FTase->Ras Farnesylates (activates) Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Tetrahydropyrrolo[1,2-a]pyrazine Derivative Tetrahydropyrrolo[1,2-a]pyrazine Derivative Tetrahydropyrrolo[1,2-a]pyrazine Derivative->FTase Inhibits

Caption: Putative inhibition of the FTase-p38 signaling pathway.

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence and spread of multidrug-resistant (MDR) pathogens pose a significant threat to public health. The discovery of novel antimicrobial agents with new mechanisms of action is therefore of paramount importance. Pyrrolo[1,2-a]pyrazine derivatives have demonstrated promising activity against a range of pathogenic bacteria.[5]

Specifically, the natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, has been shown to be effective against multidrug-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Data: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro

OrganismStrainMIC (mg/L)MBC (mg/L)Reference
Staphylococcus aureusMultidrug-resistant15 ± 0.17220 ± 0.072[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.[12]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons in the central nervous system. There is a pressing need for disease-modifying therapies that can slow or halt the progression of these devastating disorders. Tetrahydropyrrolo[1,2-a]pyrazine derivatives have shown considerable promise as neuroprotective agents, particularly in the context of Alzheimer's disease.[7][9][13][14]

Inhibition of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques and are believed to be a primary driver of neurotoxicity.[7][9][14] Small molecules that can inhibit the aggregation of Aβ or promote the disaggregation of existing plaques are therefore considered a promising therapeutic strategy.

A specific derivative, 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine (YIAD-0121), has been shown to effectively inhibit Aβ aggregation and dissociate preformed Aβ fibrils in vitro.[7][9][14] In vivo studies using a transgenic mouse model of Alzheimer's disease demonstrated that administration of this compound led to a reduction in cerebral Aβ aggregation and an amelioration of cognitive decline.[7][9][14]

Experimental Workflow: Evaluation of Aβ Aggregation Inhibitors

Abeta_Aggregation_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies ThT Fluorescence Assay ThT Fluorescence Assay Quantify Fibril Formation Quantify Fibril Formation ThT Fluorescence Assay->Quantify Fibril Formation TEM Imaging TEM Imaging Visualize Fibril Morphology Visualize Fibril Morphology TEM Imaging->Visualize Fibril Morphology Aβ Monomers Aβ Monomers Aβ Fibrils Aβ Fibrils Aβ Monomers->Aβ Fibrils Aggregation Test Compound Test Compound Test Compound->Aβ Monomers Inhibits Aggregation Transgenic Mouse Model (e.g., 5XFAD) Transgenic Mouse Model (e.g., 5XFAD) Compound Administration Compound Administration Transgenic Mouse Model (e.g., 5XFAD)->Compound Administration Behavioral Tests (e.g., Morris Water Maze) Behavioral Tests (e.g., Morris Water Maze) Compound Administration->Behavioral Tests (e.g., Morris Water Maze) Histological Analysis of Brain Tissue Histological Analysis of Brain Tissue Compound Administration->Histological Analysis of Brain Tissue

Sources

solubility of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characterization of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can terminate the progression of otherwise promising drug candidates. This guide provides a comprehensive framework for the solubility characterization of novel chemical entities, using the representative compound This compound (CAS No. 112758-91-5) as a practical case study. We will delineate a logical, multi-stage process, beginning with in silico prediction and fundamental physicochemical analysis, followed by detailed protocols for determining thermodynamic and kinetic solubility, and concluding with assessments in relevant non-aqueous and biorelevant media. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and directly applicable to drug development decisions.

Foundational Physicochemical & In Silico Profiling

Before embarking on resource-intensive experimental solubility studies, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase allows for the formulation of a sound experimental strategy and aids in the interpretation of subsequent results.

Molecular Structure and Inherent Properties

The subject of our study is this compound. Its structure reveals several key features that are predictive of its solubility behavior.

  • Lipophilicity: The presence of a chlorophenyl group and a fused heterocyclic ring system suggests a significant degree of lipophilicity ("fat-loving"), which typically correlates with poor aqueous solubility.

  • Ionization Centers: The tetrahydropyrrolo[1,2-a]pyrazine core contains two nitrogen atoms (one tertiary amine, one within the pyrrole system) that can act as proton acceptors (bases). This indicates that the compound's solubility will be highly dependent on pH.

In silico models are invaluable for quantifying these observations. These computational tools provide rapid, material-free estimations that guide initial experiments.

Predicted ParameterEstimated ValueImplication for Aqueous Solubility
LogP (Octanol/Water Partition) 3.0 - 4.5High LogP suggests a preference for lipid environments over aqueous ones, indicating potentially low intrinsic solubility.
pKa (Acid Dissociation Constant) 6.5 - 8.0 (for the most basic nitrogen)The presence of a basic pKa in the physiological pH range means the compound will become protonated and positively charged in acidic conditions (e.g., the stomach). This cationic form is typically much more soluble than the neutral form.
Polar Surface Area (PSA) ~28-35 ŲA relatively low PSA indicates fewer hydrogen bonding opportunities with water, reinforcing the expectation of low solubility.
Solid-State Characterization

The solid form of the API profoundly impacts its measured solubility. It is crucial to ascertain whether the material is crystalline or amorphous.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique. A crystalline solid will produce a unique pattern of sharp diffraction peaks, while an amorphous solid will yield a broad, featureless halo. Amorphous material is thermodynamically less stable and will generally exhibit higher, though potentially misleading, solubility. All thermodynamic solubility measurements must be conducted on a stable, crystalline form.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, representing the true saturation point. The shake-flask method, as recommended by the OECD Guideline 105, is the universally accepted gold-standard for this measurement.

Experimental Protocol: Saturated Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Objective: To determine the equilibrium in various aqueous buffers.

Materials:

  • Test Compound (confirmed crystalline solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control (set to 25°C)

  • Centrifuge capable of >10,000 x g

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess of the solid compound to a series of vials (perform in triplicate for each buffer). An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is maintained.

  • Equilibration: Add a known volume of the desired buffer (e.g., 1 mL of pH 7.4 PBS) to each vial.

  • Incubation: Seal the vials and place them on an orbital shaker at a constant temperature (25°C). Agitate for a minimum of 48 hours. Causality: This extended period is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation: After incubation, allow the vials to rest for 1 hour to permit large particles to settle. Then, centrifuge the vials at >10,000 x g for 20 minutes to pellet the remaining undissolved solid. Trustworthiness: This step is crucial. Inadequate separation is a primary source of error, leading to artificially high solubility values from suspended microparticles.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample via a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

A robust and specific analytical method is required to quantify the dissolved compound.

HPLC ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column suitable for retaining a lipophilic molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the compound and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
UV Wavelength ~254 nmThe chlorophenyl and pyrrole moieties are expected to have strong absorbance near this wavelength. An initial UV scan should be performed to confirm the λmax.
Data Visualization: Thermodynamic Solubility Profile

All quantitative data should be summarized for clarity. The results from the shake-flask experiment would be presented as follows.

pH of MediumSolubility (mg/mL)Solubility (µM)Solid Form Post-Equilibration
3.0 (Citrate Buffer)To Be DeterminedTo Be DeterminedVerify by XRPD
7.4 (PBS)To Be DeterminedTo Be DeterminedVerify by XRPD

Note: Post-analysis verification of the solid form is a critical self-validating step. If the solid has changed (e.g., to a different polymorph or a hydrate), the measured solubility corresponds to the new form, not the starting material.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (Crystalline Form) B Add Aqueous Buffer (e.g., pH 7.4 PBS) A->B C Agitate at 25°C (48-72 hours) B->C Seal Vials D Centrifuge (>10,000 x g) C->D Achieve Equilibrium E Collect Supernatant D->E F Dilute Sample E->F Avoid Pellet G Analyze via HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H I I H->I Final Solubility Value G cluster_prep Preparation cluster_assay Assay Execution cluster_read Detection A 10 mM Stock in DMSO C DMSO Stock Addition (Solvent Shift) A->C B 96-Well Plate with pH 7.4 Buffer B->C D Incubate Briefly (e.g., 2 hours) C->D E Read Plate (Nephelometer) D->E F Identify Precipitation Concentration E->F G G F->G Kinetic Solubility Value

Workflow for High-Throughput Kinetic Solubility
Comparison of Solubility Methodologies
FeatureThermodynamic (Shake-Flask)Kinetic (Precipitation-Based)
Principle Measures true equilibriumMeasures tendency to precipitate
Time Slow (days)Fast (hours)
Material Usage High (mg)Low (µg)
Relevance "Gold standard" for formulationBest for ranking compounds in discovery
Value Absolute, definitiveRelative, for screening

Solubility in Formulation and Biorelevant Media

Characterizing solubility extends beyond simple aqueous buffers to include solvents and media relevant to formulation and physiological conditions.

Non-Aqueous & Co-Solvent Systems

Determining solubility in common excipients is essential for developing liquid formulations for toxicology studies or for preparing concentrated stock solutions.

Solvent SystemPurposeExpected Solubility of Test Compound
DMSO Universal solvent for stock solutionsHigh
Ethanol Common co-solvent in formulationsModerate to High
PEG 400 Non-aqueous vehicle for oral dosingModerate
20% Solutol in Water Surfactant-based formulationSignificantly enhanced vs. water
Biorelevant Media

To better predict in vivo behavior, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.

  • Simulated Gastric Fluid (SGF): Typically pH 1.2-2.0, without enzymes. Given the compound's basic pKa, solubility is expected to be significantly higher in SGF compared to neutral pH due to protonation.

  • Fasted-State Simulated Intestinal Fluid (FaSSIF): pH ~6.5, containing bile salts and lecithin. This medium assesses the interplay of pH and the solubilizing effects of micelles, providing a more realistic estimate of solubility in the small intestine.

Conclusion

The comprehensive solubility characterization of a novel compound such as this compound is a systematic, evidence-based process. It begins with predictive analysis, is anchored by the gold-standard thermodynamic shake-flask method, and is supplemented by high-throughput kinetic assays for rapid screening. Further evaluation in formulation-relevant solvents and biorelevant media provides a holistic profile that is essential for making informed decisions in the drug development pipeline. This rigorous, multi-faceted approach transforms solubility from a potential liability into a well-understood and manageable property.

References

  • OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development.

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 48, 5-25. ADMET & DMPK, 7(2), 88–107.

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

  • CAS Registry Number: 112758-91-5 . Chemical Abstracts Service. (Note: A direct link to a specific CAS number is not available, but the main portal can be used for searches).

An In-Depth Technical Guide to the Pyrrolo[1,2-a]pyrazine Scaffold: A Case Study on CAS 112758-91-5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the chemical properties and broader context of the compound registered under CAS number 112758-91-5, identified as 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. It is critical to establish from the outset that, despite a comprehensive search of scientific literature and chemical databases, specific experimental data and in-depth studies on this particular molecule are exceptionally scarce. Therefore, this guide will provide a detailed exploration of the core pyrrolo[1,2-a]pyrazine scaffold, leveraging available information on related structures to offer valuable insights for researchers and drug development professionals. This approach is designed to empower scientific inquiry by highlighting the known potential of this chemical class while clearly delineating the current knowledge gaps concerning the specific compound .

Introduction to the Pyrrolo[1,2-a]pyrazine Core Structure

The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic heterocyclic system that fuses a pyrrole ring with a pyrazine ring. This arrangement results in a unique electronic and steric profile that has garnered interest in medicinal chemistry. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the pyrrole moiety can participate in various interactions, making the overall structure a versatile pharmacophore.

Derivatives of the broader pyrazine and pyrrolopyrazine families have been investigated for a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Certain pyrazine derivatives have shown potential as antitumor agents.[1][2][3]

  • Antiviral and Antimicrobial: The structural features of these heterocycles make them candidates for antiviral and antimicrobial drug discovery.

  • Anti-inflammatory: Various compounds containing the pyrazine moiety have demonstrated anti-inflammatory properties.

  • Central Nervous System (CNS) Activity: The structural resemblance of some pyrrolopyrazines to endogenous signaling molecules like serotonin has led to investigations into their potential as antidepressants and other CNS-active agents.

Given the limited specific data on this compound, understanding the general properties and synthesis of the parent scaffold is paramount for any research endeavor.

Physicochemical Properties: A Predictive Overview

Due to the absence of experimentally determined physicochemical data for CAS 112758-91-5, we must rely on predictions based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₃H₁₃ClN₂
Molecular Weight 232.71 g/mol
Appearance Likely a solid at room temperatureBased on similar structures
Solubility Expected to have low aqueous solubilityInferred from hydrophobic moieties
LogP Predicted to be in the range of 2-3Computational prediction
Hydrogen Bond Acceptors 2 (Nitrogen atoms)Structural analysis
Hydrogen Bond Donors 0Structural analysis

It is imperative that these predicted values be confirmed through empirical testing before any significant experimental work is undertaken.

Synthesis Strategies for the Pyrrolo[1,2-a]pyrazine Scaffold

One common conceptual approach involves the reaction of a substituted pyrrole with a suitable pyrazine precursor or vice versa. A plausible, though unverified, synthetic workflow could be conceptualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-aminopyrrole_derivative Substituted 2-Aminopyrrole Condensation Condensation Reaction 2-aminopyrrole_derivative->Condensation alpha_haloketone alpha-Haloketone with (4-chlorophenyl) group alpha_haloketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Reduction Reduction of Pyrazine Ring Cyclization->Reduction Target_Molecule 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Reduction->Target_Molecule

Caption: Conceptual synthetic workflow for a pyrrolo[1,2-a]pyrazine derivative.

Experimental Protocol Considerations (Hypothetical):

A researcher aiming to synthesize this compound would need to develop a specific protocol. Key considerations would include:

  • Choice of Starting Materials: Selection of appropriately substituted and commercially available or readily synthesizable pyrrole and phenyl-containing precursors.

  • Reaction Conditions: Optimization of solvent, temperature, catalyst, and reaction time for the condensation and cyclization steps.

  • Reduction Step: The tetrahydropyrrolo[1,2-a]pyrazine core implies a reduction of an initially formed aromatic pyrazine ring. This would likely involve catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents (e.g., sodium borohydride), with careful control to avoid over-reduction of the pyrrole or phenyl rings.

  • Purification and Characterization: The final product would require purification, likely via column chromatography, followed by comprehensive characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity. A melting point determination would also be a crucial characterization step.

Potential Pharmacological Significance and Avenues for Research

The presence of the 4-chlorophenyl group attached to the tetrahydropyrrolo[1,2-a]pyrazine core suggests several avenues for pharmacological investigation. The chlorophenyl moiety is a common feature in many psychoactive drugs, and its combination with the pyrrolopyrazine scaffold could lead to novel CNS activities.

Diagram of Potential Research Workflow:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Synthesis De novo Synthesis of CAS 112758-91-5 Characterization Spectroscopic and Physicochemical Analysis Synthesis->Characterization In_vitro_assays In vitro Assays (e.g., receptor binding, enzyme inhibition) Characterization->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., cytotoxicity, signaling pathways) In_vitro_assays->Cell-based_assays SAR_studies Structure-Activity Relationship (SAR) Studies Cell-based_assays->SAR_studies ADMET_profiling In silico and in vitro ADMET Profiling SAR_studies->ADMET_profiling

Caption: A potential workflow for the investigation of CAS 112758-91-5.

Key Research Questions:

  • Receptor Binding Profile: Does this compound exhibit affinity for specific CNS receptors, such as serotonin, dopamine, or GABA receptors?

  • Enzyme Inhibition: Could the molecule act as an inhibitor for enzymes implicated in disease pathways, such as kinases or proteases?

  • Antiproliferative Activity: Does the compound show cytotoxic effects against cancer cell lines?

  • Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms?

Analytical Characterization

As of the date of this guide, a comprehensive set of analytical data for CAS 112758-91-5 is not publicly available. A single GC-MS spectrum has been noted in a database, which could serve as a preliminary reference for identity confirmation.[4]

Table 2: Necessary Analytical Data for Full Characterization

Analytical TechniquePurpose
¹H NMR To determine the number and connectivity of hydrogen atoms.
¹³C NMR To identify the carbon skeleton of the molecule.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify characteristic functional groups.
Elemental Analysis To determine the elemental composition.
Melting Point As an indicator of purity.

Safety and Handling

Specific safety and handling information for this compound is not available. As a standard practice for any novel chemical compound with unknown toxicological properties, the following precautions should be strictly observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Exposure Avoidance: Avoid inhalation, ingestion, and direct skin or eye contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

A comprehensive risk assessment should be conducted before any handling or experimental use of this compound.

Conclusion and Future Directions

The compound this compound (CAS 112758-91-5) represents an under-explored area within the broader, pharmacologically interesting class of pyrrolo[1,2-a]pyrazines. While this guide has provided a framework for understanding its potential based on the properties of its chemical family, it underscores the significant need for foundational research.

Future work should prioritize the development and publication of a reliable synthetic route and the full analytical characterization of this molecule. Subsequently, a systematic biological screening against a panel of relevant targets would be essential to uncover any potential therapeutic applications. The insights gained from such studies would not only elucidate the specific properties of CAS 112758-91-5 but also contribute to a deeper understanding of the structure-activity relationships within the pyrrolo[1,2-a]pyrazine class of compounds.

References

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  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters, 29(14), 1774-1779. [Link]

  • This compound. SpectraBase. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). (2012). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Molecules, 27(7), 2335. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (2010). Pharmacologyonline, 1, 221-226.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Journal of Chemical Society of Pakistan, 45(4).
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  • Showing Compound 4-Methylpyrrolo[1,2-a]pyrazine (FDB011182). FooDB. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][5][6][7]Triazine Sulfonamides. (2019). Journal of Pharmacy and Pharmacology, 7, 249-256.

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. (2011). Asian Journal of Chemistry, 23(9), 3873-3878.
  • Tetrahydropyrrolo[1,2-a]pyrazinones of natural origin.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2022). Molbank, 2022(2), M1389. [Link]

  • This compound. ChemicalBook.
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discovery and history of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesis, Characteristics, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the pyrrolopyrazine class. While the specific discovery and developmental history of this particular molecule are not extensively documented in public literature, this guide extrapolates its scientific context based on the well-established importance of its core scaffold and the strategic inclusion of the 4-chlorophenyl moiety. We will delve into plausible synthetic routes, supported by detailed experimental protocols, and explore the potential pharmacological significance of this compound by examining the biological activities of structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the medicinal chemistry of nitrogen-containing heterocycles.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Significance of the 4-Chlorophenyl Moiety

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[1] The pyrrolo[1,2-a]pyrazine scaffold, a fused bicyclic system of pyrrole and pyrazine rings, is a "privileged structure" known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2] The unique three-dimensional architecture of the tetrahydropyrrolo[1,2-a]pyrazine core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

The substituent at the 1-position of the tetrahydropyrrolo[1,2-a]pyrazine ring system plays a crucial role in determining its biological activity. The choice of a 4-chlorophenyl group in the title compound is a common strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the phenyl ring, influencing the molecule's binding affinity to biological targets. Furthermore, the lipophilicity of the chloro-substituent can enhance membrane permeability and overall pharmacokinetic properties. The 4-chlorophenyl group is a key feature in a number of well-known drugs, including the antipsychotic haloperidol, the antihistamine cetirizine, and the muscle relaxant baclofen, highlighting its importance in modulating the activity of centrally acting agents.[3][4][5]

Given the established biological potential of the pyrrolo[1,2-a]pyrazine core and the pharmacological significance of the 4-chlorophenyl moiety, this compound represents a compound of significant interest for further investigation.

Plausible Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot reaction between an N-aminoethylpyrrole and 4-chlorobenzaldehyde, catalyzed by a chiral phosphoric acid. This approach is highly efficient and allows for the stereoselective formation of the desired product.

Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 N-aminoethylpyrrole catalyst Chiral Phosphoric Acid Catalyst reactant1->catalyst 1. Forms imine intermediate reactant2 4-Chlorobenzaldehyde reactant2->catalyst solvent Solvent (e.g., THF) catalyst->solvent 2. Intramolecular aza-Friedel-Crafts reaction product This compound solvent->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • N-aminoethylpyrrole

  • 4-Chlorobenzaldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Tetrahydrofuran (THF), anhydrous

  • Molecular sieves (4 Å)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dried flask containing a magnetic stir bar and 4 Å molecular sieves, add N-aminoethylpyrrole (1.0 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the chiral phosphoric acid catalyst (0.05 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Potential Pharmacological Activity and Mechanism of Action

The pharmacological profile of this compound has not been specifically reported. However, based on the known activities of related compounds, we can hypothesize its potential therapeutic applications.

Anticancer Activity

Many pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant anticancer activity.[8] The 4-chlorophenyl group is also present in several compounds with anti-glioma and kinase inhibitory activity.[9] It is plausible that this compound could exhibit antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Compound->AKT inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial and Antiviral Activity

The pyrrolo[1,2-a]pyrazine scaffold has been associated with potent antibacterial, antifungal, and antiviral activities.[1] The mechanism of action for these effects is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Central Nervous System (CNS) Activity

Given the presence of the 4-chlorophenyl group, a common feature in CNS-active drugs, it is conceivable that the title compound could modulate neuronal signaling. Further studies would be required to investigate its potential effects on neurotransmitter systems and its ability to cross the blood-brain barrier.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 112758-91-5
Molecular Formula C₁₃H₁₃ClN₂
Molecular Weight 232.71 g/mol
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, methanol, and dichloromethane

Conclusion

This compound is a molecule of considerable interest in medicinal chemistry. While its specific history is not well-documented, its structural components—the bioactive pyrrolo[1,2-a]pyrazine core and the pharmacologically significant 4-chlorophenyl group—suggest a high potential for therapeutic applications, particularly in the areas of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of this compound for further biological evaluation. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

  • He, Y., et al. (2011). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 13(17), 4490-4493. [Link][6][7]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2315-2339. [Link][1]

  • Kim, J. S., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link][8]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(3). [Link][10]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10), 916-921. [Link][11]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science Publishers. [Link][12]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link][13]

  • Zhang, L., et al. (2013). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Advanced Materials Research, 830, 3-6. [Link][2]

  • Patel, R. V., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports, 10(1), 1-12. [Link][9]

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An In-Depth Technical Guide to 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore plausible synthetic routes based on established methodologies for the tetrahydropyrrolo[1,2-a]pyrazine scaffold, detail analytical techniques for its characterization, and discuss its potential applications in drug discovery, particularly in the context of anticancer research.

Core Compound Profile

This compound is a substituted derivative of the bicyclic heteroaromatic system pyrrolo[1,2-a]pyrazine. The presence of a chlorophenyl group is a common feature in many biologically active molecules, often influencing their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂[1][2]
Molecular Weight 232.71 g/mol [1]
CAS Number 112758-91-5[2]

Table 1: Key Physicochemical Properties of this compound

The chemical structure of this compound, characterized by the fusion of a pyrrole and a pyrazine ring, provides a rigid scaffold that is amenable to various substitutions, making it an attractive starting point for the design of targeted therapies.[3][4]

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

A general synthetic pathway could involve the condensation of 2-(pyrrol-1-yl)ethanamine with a suitable aldehyde or an equivalent, followed by an intramolecular cyclization. For the synthesis of the target molecule, a potential route is the reaction of 2-(pyrrol-1-yl)ethanamine with 4-chlorobenzaldehyde, followed by a Pictet-Spengler-type reaction.

Proposed Synthetic Workflow

start Starting Materials: - 2-(pyrrol-1-yl)ethanamine - 4-Chlorobenzaldehyde step1 Condensation Reaction (Schiff Base Formation) start->step1 Lewis Acid Catalyst step2 Intramolecular Cyclization (Pictet-Spengler type) step1->step2 Protic or Lewis Acid end 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine step2->end

Caption: Proposed synthetic workflow for this compound.

Experimental Causality:

  • Choice of Starting Materials: 2-(pyrrol-1-yl)ethanamine provides the pyrrole and the ethylamine bridge necessary for the formation of the pyrazine ring. 4-Chlorobenzaldehyde introduces the 4-chlorophenyl substituent at the desired position.

  • Reaction Conditions: The initial condensation to form the Schiff base is typically catalyzed by a Lewis acid to activate the aldehyde. The subsequent intramolecular cyclization, a key step in forming the bicyclic system, is often promoted by either a protic or Lewis acid. The choice of acid and solvent can significantly influence the reaction yield and purity.

This metal-free, cascade approach offers an efficient and cost-effective route to complex nitrogenous scaffolds like the tetrahydropyrrolo[1,2-a]pyrazine core.[5]

Analytical Characterization: A Self-Validating Protocol

The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques.

Step-by-Step Analytical Workflow
  • Purification: The crude product from the synthesis would first be purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) would be optimized by thin-layer chromatography (TLC) to ensure the separation of the desired product from any unreacted starting materials or byproducts.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the aromatic protons of the chlorophenyl and pyrrole rings, as well as the aliphatic protons of the tetrahydropyrazine ring.

      • ¹³C NMR spectroscopy would complement the ¹H NMR data by showing the signals for all carbon atoms in their respective chemical environments.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₃H₁₃ClN₂. The fragmentation pattern observed in the mass spectrum can also provide further structural information.[6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water with a small amount of trifluoroacetic acid) would be used to determine the purity of the final compound. A single sharp peak would indicate a high degree of purity.

This multi-faceted analytical approach ensures a self-validating system where the data from each technique corroborates the others, providing a high level of confidence in the identity and purity of the synthesized compound.

Applications in Drug Development: Targeting Cancer Pathways

The pyrazine and pyrrolopyrazine scaffolds are present in numerous biologically active compounds, including several approved drugs.[7][8] These heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9]

The introduction of a 4-chlorophenyl group can enhance the therapeutic potential of the parent scaffold. This substituent is known to modulate properties such as metabolic stability and receptor binding affinity.

Potential as Anticancer Agents

Derivatives of pyrazine and related heterocyclic systems have shown significant promise as anticancer agents.[9][10] The rigid structure of the pyrrolopyrazine core allows for the precise positioning of functional groups to interact with specific targets within cancer cells.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many heterocyclic compounds act as inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. The this compound scaffold could be designed to target specific kinases involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: The compound could potentially induce programmed cell death (apoptosis) in cancer cells by interacting with proteins involved in the apoptotic cascade.

Further research, including in vitro screening against a panel of cancer cell lines and subsequent in vivo studies, would be necessary to fully elucidate the anticancer potential and mechanism of action of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can likely be achieved through efficient and scalable cascade reactions. A robust analytical workflow ensures the reliable characterization and quality control of the compound. The inherent biological potential of the pyrrolopyrazine core, combined with the strategic inclusion of a 4-chlorophenyl substituent, makes this molecule a compelling candidate for further investigation in drug discovery programs, particularly in the search for new and effective anticancer drugs.

References

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10), 916-921.
  • Katritzky, A. R., Jain, R., Xu, Y. J., & Steel, P. J. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220–8223.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 6891.
  • Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1).
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(21), 5089.
  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (2010). Pharmacologyonline, 1, 221-226.
  • Hou, W., Dai, W., Huang, H., Liu, S. L., Liu, J., Huang, L. J., ... & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • Huigens, R. W., & Gonzalez, M. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
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Methodological & Application

Application Notes and Protocols for the Synthesis of the Pyrrolo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds. Its unique three-dimensional architecture and rich electronic properties have made it a focal point in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory properties.[1] Notably, compounds bearing the pyrrolo[1,2-a]pyrazine-1,4-dione moiety have exhibited significant antibacterial and quorum sensing inhibition effects.[1] The therapeutic potential of this structural motif continues to drive the development of novel and efficient synthetic methodologies for its construction and diversification.

This application note provides a detailed guide to several robust and versatile protocols for the synthesis of the pyrrolo[1,2-a]pyrazine core. The methodologies discussed herein are selected for their reliability, efficiency, and applicability to the generation of diverse compound libraries for drug development campaigns. We will delve into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols.

Strategic Approaches to the Pyrrolo[1,2-a]pyrazine Core

The construction of the pyrrolo[1,2-a]pyrazine ring system can be broadly categorized into several strategic approaches. This guide will focus on three prominent and effective strategies:

  • Multicomponent Reactions (MCRs): These elegant one-pot processes offer a highly efficient route to complex molecular architectures from simple starting materials, minimizing purification steps and maximizing atom economy.

  • Stepwise Annulation Strategies: These methods involve the sequential construction of the bicyclic system, either by forming the pyrazine ring onto a pre-existing pyrrole or vice versa. This approach allows for controlled introduction of substituents.

  • Intramolecular Cyclization Cascades: These reactions are designed to form one or more rings in a single, orchestrated sequence, often triggered by the formation of a key reactive intermediate.

Strategy 1: Multicomponent Reactions (MCRs) for Rapid Assembly

MCRs are powerful tools in diversity-oriented synthesis, enabling the rapid generation of libraries of structurally diverse compounds. The Ugi four-component reaction (Ugi-4CR) and the Kabachnik-Fields reaction are particularly well-suited for the synthesis of substituted pyrrolo[1,2-a]pyrazines.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. By strategically choosing a pyrrole-containing starting material, this reaction can be adapted to directly synthesize polysubstituted pyrrolopyrazinones.[2]

Mechanistic Rationale:

The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound. The carboxylic acid then protonates the Schiff base, which is subsequently attacked by the nucleophilic isocyanide. A subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement) is followed by cyclization to yield the final product. When a pyrrole-2-carboxylic acid derivative bearing a ketone is used, the resulting Ugi adduct can spontaneously cyclize to form the desired pyrrolo[1,2-a]pyrazinone core.[2]

Visualizing the Ugi-4CR Pathway:

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Pyrrole_Acid N-(2-oxopropyl)pyrrole-2-carboxylic acid Ugi_Adduct Ugi Adduct Pyrrole_Acid->Ugi_Adduct Amine Amine (R1-NH2) Amine->Ugi_Adduct Isocyanide Isocyanide (R2-NC) Isocyanide->Ugi_Adduct Cyclization Spontaneous Cyclization Ugi_Adduct->Cyclization Intramolecular amidation Pyrrolopyrazinone Polysubstituted Pyrrolo[1,2-a]pyrazinone Cyclization->Pyrrolopyrazinone

Caption: Ugi-4CR for Pyrrolo[1,2-a]pyrazinone Synthesis.

Detailed Experimental Protocol: Ugi-4CR for Pyrrolopyrazinones [2]

  • Reactant Preparation: In a round-bottom flask, dissolve N-(2-oxopropyl)pyrrole-2-carboxylic acid (1.0 equiv.) in methanol (0.1 M).

  • Addition of Components: To the solution, add the desired amine (1.1 equiv.) and isocyanide (1.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the polysubstituted pyrrolo[1,2-a]pyrazinone.

ComponentRoleStoichiometry
N-(2-oxopropyl)pyrrole-2-carboxylic acidAcid and Ketone1.0 equiv.
AmineAmine1.1 equiv.
IsocyanideIsocyanide1.1 equiv.
MethanolSolvent0.1 M
Kabachnik-Fields Three-Component Coupling

A scandium(III) triflate-catalyzed one-pot, three-component reaction of a pyrrole derivative, an amine, and a trialkylphosphite provides access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.[3] This domino process involves the formation of two C-N bonds and one C-P bond.[3]

Mechanistic Rationale:

The reaction proceeds through a chemoselective Kabachnik-Fields reaction followed by an intramolecular cyclodehydration to construct the highly functionalized pyrazine ring.[3] The Lewis acid catalyst, Sc(OTf)3, activates the carbonyl group of the pyrrole derivative towards nucleophilic attack.

Visualizing the Kabachnik-Fields Pathway:

Kabachnik_Fields cluster_reactants Reactants cluster_process Domino Process cluster_product Product Pyrrole_Derivative Pyrrole-2-carboxaldehyde derivative KF_Reaction Kabachnik-Fields Reaction Pyrrole_Derivative->KF_Reaction Amine Amine Amine->KF_Reaction Phosphite Trialkylphosphite Phosphite->KF_Reaction Cyclodehydration Intramolecular Cyclodehydration KF_Reaction->Cyclodehydration Sc(OTf)3 catalyst Product 1,2-Dihydropyrrolo[1,2-a]pyrazine -1-phosphonate Cyclodehydration->Product

Caption: Kabachnik-Fields reaction for Pyrrolopyrazine Synthesis.

Strategy 2: Stepwise Annulation Strategies

Stepwise construction of the bicyclic core offers greater control over the substitution pattern and allows for the use of readily available starting materials.

Pyrrole Ring Construction on a Diketopiperazine Core

This strategy involves an initial aldol condensation of a diketopiperazine with a protected 1,3-dicarbonyl compound, followed by a cyclization to form the pyrrole ring.[4]

Mechanistic Rationale:

The reaction is initiated by the union of a diketopiperazine starting material with a protected 1,3-dicarbonyl derivative via a mild aldol condensation.[4] The resulting aldol adduct is then cyclized to the pyrrolodiketopiperazine through protic acid catalysis.[4]

Detailed Experimental Protocol: Aldol Condensation and Cyclization [4]

Step 1: Aldol Condensation

  • Reactant Preparation: Dissolve the diketopiperazine (1.0 equiv.) in an appropriate solvent such as toluene.

  • Addition of Reagents: Add the protected 1,3-dicarbonyl compound (1.1 equiv.).

  • Reaction Conditions: The reaction conditions for the aldol condensation are typically mild and will vary depending on the specific substrates.

Step 2: Cyclization to Pyrrolodiketopiperazine

  • Reactant Preparation: Dissolve the aldol condensation product (1.0 equiv.) in toluene (e.g., 0.05 M).

  • Addition of Catalyst: Add a catalytic amount of camphorsulfonic acid (CSA) (e.g., 0.5 equiv.).

  • Reaction Conditions: Heat the reaction mixture at 110 °C for 16-18 hours under an inert atmosphere (N2).[4]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

ParameterValue
SolventToluene
CatalystCamphorsulfonic acid (CSA)
Temperature110 °C
Reaction Time16-18 hours
Pyrazine Ring Construction on a Pyrrole Core

An efficient two-step synthesis of polysubstituted pyrrolopyrazinones can be achieved starting from readily available ketones.[2]

Mechanistic Rationale:

The synthesis begins with a Vilsmeier-Haack chloroformylation of a ketone to generate a biselectrophilic 2-chloroacrolein intermediate.[2] This intermediate is then condensed with a pyrazinone in the presence of a base to afford the desired pyrrolo[1,2-a]pyrazinone.[2]

Visualizing the Vilsmeier-Haack/Condensation Pathway:

Vilsmeier_Haack cluster_step1 Step 1: Vilsmeier-Haack Chloroformylation cluster_step2 Step 2: Condensation Ketone Ketone Chloroacrolein 2-Chloroacrolein Intermediate Ketone->Chloroacrolein Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Chloroacrolein Condensation Condensation Chloroacrolein->Condensation Pyrazinone Pyrazinone Pyrazinone->Condensation Product Polysubstituted Pyrrolo[1,2-a]pyrazinone Condensation->Product N-methylmorpholine (NMM), DMF, 115 °C

Caption: Two-step synthesis via a 2-chloroacrolein intermediate.

Strategy 3: Intramolecular Cyclization Cascades

Intramolecular cyclization reactions offer an elegant way to construct the pyrrolo[1,2-a]pyrazine core, often with high stereocontrol. The Pictet-Spengler reaction is a classic example that can be adapted for this purpose.

Pictet-Spengler Type Cyclization

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. A variation of this reaction can be used to synthesize pyrrolo[1,2-a]quinoxalines, which are structurally related to pyrrolo[1,2-a]pyrazines, from 1-(2-aminophenyl)pyrroles and aldehydes.[5] This methodology highlights the potential for intramolecular cyclization onto the pyrrole ring.

Mechanistic Rationale:

The reaction is initiated by the formation of a Schiff base between the amine and the aldehyde. Subsequent acid-catalyzed intramolecular electrophilic substitution onto the electron-rich pyrrole ring, followed by aromatization, yields the final fused heterocyclic system.

Detailed Experimental Protocol: Pictet-Spengler type reaction for Pyrrolo[1,2-a]quinoxalines [5]

  • Reactant Preparation: In a suitable solvent such as ethanol, dissolve 1-(2-aminophenyl)pyrrole (1.0 equiv.) and the desired aldehyde (1.1 equiv.).

  • Addition of Catalyst: Add a catalytic amount of an acid catalyst, such as p-dodecylbenzenesulfonic acid (p-DBSA).

  • Reaction Conditions: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by neutralization and extraction. The crude product is then purified by column chromatography or recrystallization to afford the pure pyrrolo[1,2-a]quinoxaline.

ComponentRoleStoichiometry
1-(2-Aminophenyl)pyrroleAmine1.0 equiv.
AldehydeCarbonyl1.1 equiv.
p-DBSAAcid CatalystCatalytic
EthanolSolvent-

Safety and Handling

The synthesis of pyrrolo[1,2-a]pyrazine derivatives involves the use of various chemicals that may be hazardous. Pyrrolo(1,2-a)pyrazine itself is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[6] It is imperative to consult the Safety Data Sheet (SDS) for each reagent and product. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Conclusion

The synthetic strategies outlined in this application note provide a versatile toolkit for accessing the medicinally important pyrrolo[1,2-a]pyrazine core. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Multicomponent reactions offer a rapid and efficient means of generating compound libraries, while stepwise annulation and intramolecular cyclization strategies provide greater control and flexibility. By understanding the mechanistic principles behind these reactions, researchers can effectively troubleshoot and adapt these protocols to synthesize novel pyrrolo[1,2-a]pyrazine derivatives for evaluation in drug discovery programs.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]pyrazinones - MDPI. (2021-06-04). Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][2][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023-11-21). Available at: [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors - ResearchGate. (2026-01-12). Available at: [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH. (2020-06-30). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019-06-01). Available at: [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - MDPI. Available at: [Link]

  • Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2 - Y-Scholar Hub@YONSEI. (2025-09-30). Available at: [Link]

  • Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]

  • A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization - ResearchGate. Available at: [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. - YouTube. (2020-02-23). Available at: [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates - RSC Publishing. Available at: [Link]articlelanding/2021/ob/d1ob00885d)

Sources

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: Gemini, Senior Application Scientist

Date: January 22, 2026

Subject: Comprehensive Analytical Strategies for the Characterization and Quantification of this compound

Abstract

This document provides a detailed guide to the analytical methodologies for this compound, a heterocyclic compound of interest in pharmaceutical research and development. As robust analytical methods are paramount for ensuring drug quality, safety, and efficacy, this guide offers field-proven protocols for both separation and structural elucidation.[1] We delve into High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling. Furthermore, we outline spectroscopic approaches including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for definitive structural confirmation. Each protocol is presented within a framework of method validation, adhering to the principles outlined in the ICH Q2(R2) guidelines to ensure the generation of reliable, reproducible, and scientifically sound data.[2][3]

Introduction and Compound Overview

This compound is a substituted pyrazine derivative. The structural backbone, featuring a pyrrolopyrazine core and a chlorophenyl moiety, suggests potential applications in medicinal chemistry. The development of any new chemical entity into a therapeutic agent necessitates the creation of validated analytical procedures to assess its identity, purity, potency, and stability.[1][4] This application note serves as a foundational resource for researchers engaged in the synthesis, formulation, and quality control of this compound and its analogues.

Compound Structure:

  • Chemical Formula: C₁₃H₁₅ClN₂

  • Molecular Weight: 234.73 g/mol

  • Key Features: Aromatic chlorophenyl ring, saturated pyrrolopyrazine heterocyclic system, and two nitrogen atoms which can influence its chromatographic behavior and basicity.

Chromatographic Methodologies: A Two-Pronged Approach

Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, or formulation excipients. We present protocols for both HPLC, the workhorse for pharmaceutical quantification, and GC-MS, a powerful tool for identification.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method is the preferred approach for the routine quantification of this compound due to its polarity. The following protocol is a robust starting point for method development.

Rationale for Method Design:

  • Column: A C18 (octadecyl) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.[5][6]

  • Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. The acidic buffer protonates the nitrogen atoms in the pyrazine ring, leading to improved peak shape and preventing tailing. Acetonitrile serves as the organic modifier to elute the compound.

  • Detection: The chlorophenyl chromophore is expected to have a significant UV absorbance. Based on the related compound 1-(4-chlorophenyl)piperazine, a detection wavelength of approximately 258 nm is a logical starting point.[7]

dot

Caption: HPLC analysis workflow for quantification.

Protocol 2.1: HPLC-UV Analysis

ParameterRecommended Condition
Instrumentation HPLC system with UV or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes, equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 258 nm
Injection Volume 10 µL
Standard Prep Prepare a 1.0 mg/mL stock in methanol. Serially dilute to create calibration standards (e.g., 1-100 µg/mL).
Sample Prep Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.[8] Filter through a 0.22 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is an excellent technique for confirming the identity of the analyte and for identifying volatile or semi-volatile impurities. The compound's molecular weight and thermal stability make it amenable to GC analysis.[9] Spectral databases confirm that mass spectra for this compound have been acquired via GC-MS.[10]

Rationale for Method Design:

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good resolution for a wide range of compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are useful for library matching and structural confirmation.[11]

Protocol 2.2: GC-MS Analysis

ParameterRecommended Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp 280 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program Start at 150 °C, hold for 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Sample Prep Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100 µg/mL.

Method Validation: Ensuring Trustworthy Data

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[12][13] All developed methods must be validated according to ICH guidelines.[2][3][14][15]

dot

Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_general General Tests cluster_limit Limit Tests Validation Method Validation (ICH Q2(R2)) Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD LOD Validation->LOD

Caption: Key parameters for analytical method validation.

Protocol 3.1: HPLC Method Validation Protocol

ParameterProtocolAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if applicable), and spiked samples. Subject the sample to stress conditions (acid, base, oxidation, heat, light) to ensure no co-elution with degradation products.Peak purity index > 0.995 (PDA). No interfering peaks at the analyte's retention time.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of target concentration). Plot a curve of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[14]As per linearity, accuracy, and precision.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.98.0% - 102.0% recovery.
Precision Repeatability (Intra-assay): Perform six replicate analyses of a single sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of dilute samples (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.S/N ratios should be demonstrated. LOQ must be precise and accurate.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.System suitability parameters remain within limits. Results are not significantly affected.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental data is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds like 1-(4-chlorophenyl)piperazine.[16][17]

  • ¹H NMR: Expect signals in the aromatic region (approx. 7.0-7.5 ppm) for the chlorophenyl protons, appearing as two doublets (AA'BB' system). The aliphatic protons on the tetrahydropyrrolopyrazine ring will appear in the upfield region (approx. 2.5-4.0 ppm) with complex splitting patterns due to coupling.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons (115-150 ppm) and the aliphatic carbons (40-60 ppm). The carbon attached to chlorine will be in the aromatic region, and its chemical shift will be influenced by the halogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying key functional groups.

  • Expected Absorption Bands:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.

    • ~1590, 1490 cm⁻¹: Aromatic C=C stretching.

    • ~1100-1300 cm⁻¹: C-N stretching.

    • ~1090, 830 cm⁻¹: C-Cl stretching and para-substituted benzene ring bending, respectively.[18][19]

Conclusion

The analytical protocols and validation frameworks presented in this application note provide a comprehensive starting point for researchers working with this compound. The combination of HPLC for robust quantification and GC-MS for identity confirmation, supported by spectroscopic data from NMR and FTIR, establishes a sound analytical control strategy. Adherence to the validation principles outlined is critical for ensuring that the data generated is accurate, reliable, and suitable for regulatory submission and decision-making throughout the drug development lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[2] ([Link])

  • Validation of Analytical Procedures Q2(R2) - ICH.[3] ([Link])

  • Analytical method validation: A brief review.[12] ([Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.[20] ([Link])

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed.[1] ([Link])

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.[13] ([Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.[14] ([Link])

  • A Review on Step-by-Step Analytical Method Validation - IOSRPHR.[4] ([Link])

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.[21] ([Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.[15] ([Link])

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace.[16] ([Link])

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies - Semantic Scholar.[22] ([Link])

  • This compound - SpectraBase.[10] ([Link])

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- - NIST WebBook.[23] ([Link])

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI.[18] ([Link])

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC - NIH.[19] ([Link])

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Request PDF.[17] ([Link])

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).[9] ([Link])

  • Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists and inverse agonists for the treatment of obesity - The Royal Society of Chemistry.[24] ([Link])

  • GC/MS-LC/MS multi-residue method.[11] ([Link])

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.[5] ([Link])

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.[8] ([Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[6] ([Link])

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate.[25] ([Link])

Sources

HPLC analysis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment and quantification.

Introduction & Method Rationale

This compound is a heterocyclic compound belonging to the pyrazine class of molecules, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[1] Accurate and precise quantification is critical for ensuring the quality and consistency of this compound in research and development settings.

This method employs Reversed-Phase HPLC (RP-HPLC), a cornerstone technique in pharmaceutical analysis.[2] The rationale for the selected parameters is as follows:

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen. The non-polar C18 chains provide strong hydrophobic interactions with the analyte, which is expected to have significant non-polar character due to the chlorophenyl and tetrahydropyrrolo moieties.[3] This interaction is the primary mechanism for retention and separation.[2]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Acetonitrile is selected over methanol as it often provides better peak shape and lower viscosity for aromatic heterocyclic compounds.[4]

    • A phosphate buffer is used to maintain a consistent pH. The pyrazine moiety contains nitrogen atoms that can be protonated.[5][6] Controlling the pH ensures a single, stable ionic form of the analyte, preventing peak splitting and retention time drift.[4]

  • Detection: UV detection is selected based on the anticipated presence of chromophores (the aromatic chlorophenyl ring and the pyrazine system) that absorb light in the UV spectrum. An initial wavelength scan or prediction would suggest a suitable wavelength, typically around 254 nm for such aromatic systems.

Experimental Workflow & Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • This compound Reference Standard: Of known purity.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh and dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM KH₂PO₄, pH 3.5
B: Acetonitrile
Gradient Program 0-2 min: 30% B
2-15 min: 30% to 80% B
15-18 min: 80% B
18-18.1 min: 80% to 30% B
18.1-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

System Suitability and Method Validation

To ensure the analytical system is performing correctly before any sample analysis, a System Suitability Test (SST) must be conducted. This is a regulatory requirement that verifies the precision, resolution, and overall health of the chromatographic system.[7][8]

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the acceptance criteria defined in the table below.

SST ParameterAcceptance CriteriaRationale
Precision (%RSD) Relative Standard Deviation (RSD) of peak areas ≤ 2.0%Ensures the system provides consistent and repeatable results.[9]
Tailing Factor (T) T ≤ 1.5Measures peak symmetry; a value > 2 can indicate column degradation or undesirable secondary interactions.[9]
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and performance.

If the SST criteria are met, the system is deemed suitable for analysis. If not, troubleshooting of the instrument or column is required before proceeding.[7]

Caption: System Suitability Test (SST) Workflow.

Method Validation Framework

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[10] This protocol should be validated in accordance with ICH Q2(R1) guidelines, which provide a framework for the necessary validation characteristics.[11][12]

G cluster_precision Root Validated HPLC Method Specificity Specificity / Selectivity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy / Recovery Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core Parameters for Method Validation per ICH Q2(R1).

A summary of the key validation parameters includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a minimum of five concentrations and evaluating the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies on a sample matrix.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 change in pH, ±2°C in column temperature), providing an indication of its reliability during normal usage.[13]

Data Interpretation and Sample Analysis

  • Sample Preparation: Accurately weigh a suitable amount of the test sample, dissolve in the diluent to achieve a final concentration within the validated linear range (e.g., near the 50 µg/mL working standard concentration), and filter through a 0.45 µm syringe filter.

  • Analysis Sequence: Set up a sequence in the CDS software that includes injections of the diluent (as a blank), the Working Standard Solution, and the prepared sample solutions.

  • Quantification: The concentration of this compound in the sample is calculated by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram using the following formula:

    Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][10][12]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][11]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link][8]

  • Title: System Suitability Requirements for a USP HPLC Method Source: MicroSolv Technology Corporation URL: [Link][9]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines Source: YouTube (Pharmalytics) URL: [Link][7]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link][14]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link][4]

Sources

Application Note: 1H NMR Characterization of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The tetrahydropyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2][3] Accurate and unambiguous structural confirmation is therefore a critical step in the synthesis and development of novel therapeutic agents based on this framework.[4] This document moves beyond a simple procedural list, offering insights into the rationale behind experimental choices and providing a comprehensive guide to spectral interpretation, from sample preparation to final data analysis.

Introduction: The Role of NMR in Heterocyclic Drug Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry.[5] For complex heterocyclic systems such as this compound, ¹H NMR provides crucial information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and the connectivity between neighboring protons (spin-spin coupling).

The subject molecule contains a chiral center at the C1 position and a rigid, fused-ring system. This stereochemical complexity introduces diastereotopicity among the methylene protons, resulting in a rich and informative, albeit complex, aliphatic region in the ¹H NMR spectrum. A thorough understanding of this spectrum is essential for confirming the successful synthesis of the target compound and for ensuring its purity.

Molecular Structure and Predicted Spectral Features

To effectively interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure is logically divided into two main components: the aromatic 4-chlorophenyl substituent and the saturated heterocyclic core.

Caption: Labeled structure of the target compound.

The Aromatic Region (δ ~7.0-7.5 ppm)

The 4-chlorophenyl group is a classic example of a para-disubstituted benzene ring. Due to the plane of symmetry bisecting the C1'-C4' bond, the four aromatic protons are chemically divided into two sets of equivalent protons: H-2'/H-6' and H-3'/H-5'.

  • H-2' and H-6': These protons are ortho to the point of attachment to the heterocyclic core. They are expected to appear as a doublet.

  • H-3' and H-5': These protons are ortho to the chlorine atom. They are also expected to appear as a doublet.

This arrangement gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets in the aromatic region of the spectrum, typically between 7.2 and 7.4 ppm.[6] The coupling constant between these adjacent protons (³J) is typically in the range of 7-9 Hz.

The Aliphatic Region (δ ~1.8-5.0 ppm)

The saturated bicyclic core presents a more complex spectral challenge due to the fixed conformations and the presence of a stereocenter at C1.

  • H-1 (Methine Proton): This proton is attached to the chiral carbon, which is bonded to both a nitrogen atom and the aromatic ring. This environment is highly deshielded, and its signal is expected to appear as a multiplet (likely a doublet of doublets or a triplet) significantly downfield in the aliphatic region, potentially around 4.5-5.0 ppm.

  • Protons on C3 and C4: These protons are adjacent to nitrogen atoms within the pyrazine ring. Their signals will be shifted downfield compared to simple alkanes. The presence of the chiral center at C1 renders the geminal protons on C3 (and potentially C4) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other. This will result in complex multiplets.

  • Protons on C6, C7, and C8: These protons belong to the pyrrolidine ring. They are generally more shielded than the protons on the pyrazine ring. Again, diastereotopicity is expected, especially for the C6 and C8 methylene groups, leading to complex multiplets in the higher-field region of the aliphatic spectrum (typically δ 1.8-3.5 ppm).

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. This protocol is designed to ensure high-quality, reproducible results.

Workflow: NMR Sample Preparation A 1. Weigh Sample (5-10 mg) B 2. Select Solvent (e.g., 0.6 mL CDCl3) A->B C 3. Dissolve Sample in a clean vial B->C D 4. Filter Solution (Pipette with glass wool) C->D E 5. Transfer to NMR Tube (Clean, dry tube) D->E F 6. Cap & Label E->F G 7. Acquire Spectrum F->G

Caption: Standard operating procedure for preparing a high-quality NMR sample.

Materials
  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • Internal Standard (Tetramethylsilane, TMS, usually pre-mixed in solvent)

  • High-quality 5 mm NMR tubes (clean and oven-dried)

  • Glass Pasteur pipette and glass wool

  • Small sample vial

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the title compound into a clean, dry vial. This quantity is generally sufficient for routine ¹H NMR on modern spectrometers (≥400 MHz).[7]

  • Solvent Selection and Dispensing: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm. The deuterium signal is essential for the spectrometer's lock system, which stabilizes the magnetic field.[9]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[8]

  • Filtration (Critical Step): Pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the solution directly from the vial into the NMR tube. Causality: This step removes any microscopic particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to severe line broadening and poor spectral quality that cannot be corrected by shimming.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Instrument Insertion: Carefully insert the sample into the NMR spectrometer, following the instrument-specific guidelines.

Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

  • Experiment: 1D Proton (¹H)

  • Number of Scans (NS): 16 or 32. Rationale: Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of NS.

  • Relaxation Delay (D1): 2-5 seconds. Rationale: This delay allows protons to return to their equilibrium state before the next pulse. A sufficiently long D1 is crucial for accurate signal integration, especially for quantitative analysis.

  • Acquisition Time (AQ): 3-4 seconds. Rationale: A longer acquisition time results in better digital resolution, allowing for the clear separation of closely spaced peaks.

  • Pulse Width (P1): A calibrated 90° pulse should be used for maximum signal intensity.

Data Interpretation: From Spectrum to Structure

After processing (Fourier transform, phasing, and baseline correction), the spectrum is ready for analysis. The key is to systematically evaluate the chemical shift, integration, and multiplicity of each signal.

cluster_info Information from ¹H NMR Spectrum cluster_structure Deduced Structural Features A Chemical Shift (δ) (ppm) D Proton's Electronic Environment A->D B Integration (Relative Area) E Relative Number of Protons B->E C Multiplicity (Splitting Pattern) F Number of Neighboring Protons C->F Structure Final Molecular Structure D->Structure E->Structure F->Structure

Caption: The logical flow of information derived from a ¹H NMR spectrum.

Predicted ¹H NMR Data Table

The following table presents a realistic, predicted dataset for the title compound in CDCl₃.

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
A7.352Hd8.4Ar-H (H-2', H-6')
B7.282Hd8.4Ar-H (H-3', H-5')
C4.851Ht6.8H-1
D3.90 - 3.752Hm-H-3
E3.45 - 3.301Hm-H-6a
F3.15 - 3.002Hm-H-4
G2.95 - 2.801Hm-H-6b
H2.30 - 2.151Hm-H-8a
I2.10 - 1.952Hm-H-7
J1.90 - 1.751Hm-H-8b
Detailed Analysis
  • Signals A & B (δ 7.35, 7.28): These two doublets, each integrating to 2H, represent the four protons of the 4-chlorophenyl ring.[6] Their mutual coupling constant of 8.4 Hz is characteristic of ortho coupling on a benzene ring. The downfield shift is typical for aromatic protons.

  • Signal C (δ 4.85): This downfield triplet, integrating to 1H, is assigned to the methine proton H-1. Its significant deshielding is caused by the adjacent electron-withdrawing nitrogen atom and the anisotropic effect of the aromatic ring. The triplet multiplicity suggests coupling to two neighboring protons (likely the C8 methylene protons).

  • Signals D-J (δ 1.75 - 3.90): This crowded region contains the remaining 10 aliphatic protons of the fused ring system. The signals are presented as multiplets (m) because of complex coupling patterns arising from:

    • Geminal coupling: Coupling between two non-equivalent protons on the same carbon (e.g., H-6a and H-6b).

    • Vicinal coupling: Coupling between protons on adjacent carbons.

    • Diastereotopicity: Protons on methylene groups (C3, C6, C8) are rendered non-equivalent by the C1 stereocenter, giving them distinct chemical shifts and coupling constants. This is why H-6a/H-6b and H-8a/H-8b are described as separate multiplets.

    A definitive assignment of these complex multiplets often requires advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), which would explicitly show which protons are coupled to each other.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. Through careful analysis of chemical shifts, integration values, and coupling patterns, one can confirm the presence of both the 4-chlorophenyl substituent and the complex saturated heterocyclic core. The characteristic signals, particularly the downfield methine proton at C1 and the distinct AA'BB' pattern in the aromatic region, serve as key diagnostic markers. Following the detailed protocols for sample preparation and data acquisition outlined in this note will ensure the generation of high-quality, interpretable data essential for research and development in medicinal chemistry.

References

  • T. W. M. Fan. "A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine." Analytical Biochemistry, 2010, [Link].

  • University of Leicester. "NMR Sample Preparation." University of Leicester Chemistry Department, Accessed January 21, 2026, [Link].

  • Western University. "NMR Sample Preparation." Western University Chemistry Department, Accessed January 21, 2026, [Link].

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Associates, Inc., Accessed January 21, 2026, [Link].

  • Scribd. "NMR Sample Preparation Guide." Scribd, Accessed January 21, 2026, [Link].

  • V. A. Majidzade et al. "The NMR interpretations of some heterocyclic compounds which are..." ResearchGate, 2017, [Link].

  • OpenOChem Learn. "Interpreting." OpenOChem Learn, Accessed January 21, 2026, [Link].

  • Wikipedia. "Phenyl group." Wikipedia, The Free Encyclopedia, Accessed January 21, 2026, [Link].

  • W. Li and J. C. Antilla. "Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction." Organic Letters, 2011, [Link].

  • R. J. Abraham and M. Mobli. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, 2007, [Link].

  • C. Sanaboina et al. "Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy." Bentham Science, 2023, [Link].

  • KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I)." Organic Chemistry I, Accessed January 21, 2026, [Link].

  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." AZoOptics.com, 2024, [Link].

  • W. Zhang et al. "Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines." Semantic Scholar, 2016, [Link].

  • B. T. Gowda et al. "Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides..." ResearchGate, 2005, [Link].

  • Request PDF. "Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines." ResearchGate, 2016, [Link].

  • R. J. Abraham and M. Mobli. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, 2007, [Link].

Sources

13C NMR spectrum of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using ¹³C NMR Spectroscopy

Abstract

This document provides a comprehensive guide for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of previously published spectral data for this specific molecule, this note outlines a robust protocol based on established principles of NMR spectroscopy and predictive analysis using data from structurally analogous compounds. We detail the experimental methodology for obtaining a high-quality spectrum, including advanced techniques like DEPT-135 for unambiguous peak assignment. The core of this guide is a detailed predictive analysis of the chemical shifts for each carbon atom, providing researchers with a validated framework for structural verification.

Introduction: The Role of ¹³C NMR in Structural Verification

This compound is a complex, non-symmetrical molecule featuring a fused bicyclic aliphatic system and a substituted aromatic ring. For synthetic chemists and drug development professionals, unambiguous confirmation of such a structure is paramount to ensure the validity of subsequent biological and pharmacological studies.

¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, which shows proton-proton coupling, a standard proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shift (δ) of each peak is highly sensitive to the local electronic environment, offering a distinct fingerprint of the molecular skeleton. This application note serves as a practical guide to leveraging ¹³C NMR for the structural elucidation of the title compound.

Molecular Structure and Carbon Numbering

A prerequisite for any spectral assignment is a standardized numbering system. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: IUPAC numbering for this compound.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The quality of the ¹³C NMR spectrum is critically dependent on the experimental parameters. The following protocol is optimized for the structural class of the title compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a 100 or 125 MHz NMR spectrometer (e.g., Bruker Avance series).

ParameterRecommended ValueRationale / Causality
Pulse Program zgpg30A standard power-gated proton decoupling sequence with a 30° flip angle. This provides good signal for most carbons without saturation issues.
Frequency 100 or 125 MHzStandard field strengths for ¹³C observation. Higher fields provide better signal dispersion.
Spectral Width (SW) 0 to 220 ppmThis range encompasses nearly all organic compounds, ensuring all peaks, from aliphatic to aromatic/carbonyl, are captured.
Relaxation Delay (D1) 5.0 secondsCritical for quantitation. Quaternary carbons (C1', C4', C4a) have long relaxation times. A shorter delay will cause their signals to be suppressed or absent. This longer delay allows for full magnetization recovery.
Acquisition Time (AQ) ~1.0 - 1.5 secondsDetermines the resolution. This value, coupled with the spectral width, provides adequate data points per peak.
Number of Scans (NS) 1024 to 4096The ¹³C isotope has a low natural abundance (~1.1%), requiring signal averaging. The number of scans should be increased until a signal-to-noise ratio of >20:1 is achieved for the weakest signal (likely a quaternary carbon).
Temperature 298 K (25 °C)Standard ambient probe temperature.
DEPT-135 for Multiplicity Editing

To unambiguously differentiate carbon types (CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential.

  • Pulse Program: dept135

  • Operation: This experiment utilizes polarization transfer from ¹H to ¹³C. The result is a spectrum where:

    • CH₃ groups appear as positive peaks.

    • CH₂ groups appear as negative (inverted) peaks.

    • CH groups appear as positive peaks.

    • Quaternary carbons are absent.

  • Value: This technique is invaluable for assigning the dense aliphatic region (C1, C2, C3, C5, C6, C7) of the molecule.

G cluster_workflow ¹³C NMR Experimental Workflow Prep Sample Preparation (15-25 mg in 0.6 mL CDCl₃ + TMS) Acquire_13C Standard ¹³C Acquisition (zgpg30, D1=5s, NS=1024) Prep->Acquire_13C Load Sample Acquire_DEPT DEPT-135 Acquisition (dept135) Prep->Acquire_DEPT Parallel Experiment Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process Acquire_DEPT->Process Assign Spectral Assignment (Correlate ¹³C and DEPT-135) Process->Assign

Caption: Workflow for acquisition and analysis of ¹³C NMR spectra.

Predictive Analysis and Spectral Interpretation

Based on established substituent effects and data from analogous structures, we can predict the chemical shift regions for each carbon in this compound.

The Aromatic Region (δ 115-150 ppm)

The 4-chlorophenyl group will give rise to four distinct signals. The parent benzene resonates at δ 128.5 ppm. Substituent effects can be used to predict the shifts:

  • C4' (ipso-Cl): The chlorine atom is electronegative but also has lone pairs that can donate into the ring. The inductive effect dominates, leading to a deshielded signal. Predicted range: δ 132-136 ppm. This will be a weak quaternary signal.

  • C1' (ipso-Alkyl): The attachment of the large heterocyclic system acts as an alkyl substituent, which is strongly deshielding. Predicted range: δ 140-145 ppm. This will be a weak quaternary signal.

  • C3'/C5' (ortho-Cl): These carbons are shielded relative to benzene due to the resonance effect of chlorine. Predicted range: δ 128-131 ppm.

  • C2'/C6' (meta-Cl): These carbons are least affected by the chlorine but are ortho to the large alkyl substituent, causing some deshielding. Predicted range: δ 129-132 ppm.

The Aliphatic Region (δ 20-70 ppm)

This region will be complex, but assignments can be made by considering the influence of the adjacent nitrogen atoms, which are strongly deshielding.

  • C1 & C4a (Bridgehead Carbons): These carbons are adjacent to one and two nitrogen atoms, respectively.

    • C4a: Being bonded to two nitrogens (N4 and the pyrrolidine N), this carbon will be the most deshielded in the aliphatic region. Predicted range: δ 65-70 ppm. This is a quaternary carbon and will be absent in the DEPT-135 spectrum.

    • C1: This CH group is adjacent to N1 and the phenyl ring. It will be significantly deshielded. Predicted range: δ 60-65 ppm. This will be a positive peak in the DEPT-135 spectrum.

  • Carbons alpha to Nitrogen (C2, C5, C7): These carbons are directly attached to a nitrogen atom and will appear downfield.

    • C2 & C5: These are CH₂ groups adjacent to one nitrogen. Predicted range: δ 45-55 ppm. These will be negative peaks in the DEPT-135 spectrum.

    • C7: This CH₂ group is also alpha to a nitrogen but is part of the five-membered ring, which can alter the shift slightly. Predicted range: δ 48-58 ppm. This will also be a negative peak in the DEPT-135 spectrum.

  • Carbons beta to Nitrogen (C3, C6): These carbons are further from the electron-withdrawing nitrogens and will be the most shielded.

    • C3 & C6: These are CH₂ groups. Predicted range: δ 20-30 ppm. These will be negative peaks in the DEPT-135 spectrum.

Summary of Predicted ¹³C NMR Data
Carbon No.Predicted δ (ppm)Carbon TypeExpected DEPT-135 SignalJustification
C1' 140 - 145Quaternary (C)Absentipso-Carbon, deshielded by alkyl substituent.
C4' 132 - 136Quaternary (C)Absentipso-Carbon, deshielded by chlorine atom.
C2'/C6' 129 - 132Methine (CH)Positiveortho to alkyl group, meta to Cl.
C3'/C5' 128 - 131Methine (CH)Positiveortho to Cl, shielded by resonance.
C4a 65 - 70Quaternary (C)AbsentBridgehead carbon attached to two N atoms.
C1 60 - 65Methine (CH)PositiveBridgehead CH adjacent to N and phenyl ring.
C7 48 - 58Methylene (CH₂)Negativeα to N in a five-membered ring.
C2 45 - 55Methylene (CH₂)Negativeα to N in a six-membered ring.
C5 45 - 55Methylene (CH₂)Negativeα to N in a six-membered ring.
C6 20 - 30Methylene (CH₂)Negativeβ to N, shielded aliphatic.
C3 20 - 30Methylene (CH₂)Negativeβ to N, shielded aliphatic.

Conclusion

This application note provides a predictive but scientifically grounded framework for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol, researchers can acquire high-quality ¹³C and DEPT-135 spectra. The provided table of predicted chemical shifts, based on fundamental principles of substituent effects and analysis of analogous structures, offers a reliable guide for the complete and unambiguous assignment of all carbon signals. This methodical approach ensures the structural integrity of the compound is confirmed, a critical step in any research or development pipeline.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Spectral Database for Organic Compounds (SDBS). ¹³C NMR Spectrum of Chlorobenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. ¹³C NMR Spectroscopy - Chemical Shifts. University of Wisconsin-Madison. [Link]

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 112758-91-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, with a CAS number of 112758-91-5, is a molecule of significant interest in pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[1][2] Furthermore, it is a known alkaline degradation product of Rufinamide, making its sensitive and accurate quantification crucial for stability studies and impurity profiling of the final drug product.[3] This document provides a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the identification and quantification of small molecules in various matrices.[4]

This application note will detail the chemical properties of the analyte, sample preparation protocols, recommended LC-MS/MS parameters, and data analysis considerations. The methodologies described herein are designed to be robust and adaptable for applications in process chemistry, quality control, and pharmacokinetic studies.

Analyte Overview
PropertyValueSource
CAS Number 112758-91-5[2]
Chemical Name 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid[2]
Molecular Formula C₁₀H₇F₂N₃O₂[1]
Molecular Weight 239.18 g/mol [1]
Appearance White to off-white solid[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust LC-MS/MS method is critical for the selective and sensitive detection of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. The following sections outline the key considerations and a recommended starting protocol.

Chromatographic Separation

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is well-suited for the separation of this polar compound from other matrix components.

  • Column Selection : A C18 or C8 column is recommended. For instance, a Kromasil C8 column has been successfully used for the separation of Rufinamide and this related carboxylic acid.[3]

  • Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile or methanol and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[4] An isocratic elution with a 50:50 (v/v) mixture of acetonitrile and water can be a good starting point.[3]

  • Flow Rate : A flow rate of 0.8 to 1.0 mL/min is generally appropriate for standard analytical columns.[6]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for trace-level quantification.

  • Ionization : Electrospray ionization (ESI) is the preferred method for this polar molecule. Both positive and negative ion modes should be evaluated, although the carboxylic acid moiety suggests that negative ion mode may provide higher sensitivity.

  • Parent and Product Ions : In positive ion mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 240. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of approximately 238. Collision-induced dissociation (CID) of the parent ion will generate characteristic product ions. Based on the structure, a likely fragmentation in positive mode would be the loss of the carboxylic acid group and cleavage of the benzyl group.

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Sample Preparation from a Pharmaceutical Formulation (e.g., Tablets)
  • Sample Weighing : Weigh and finely powder a representative number of tablets.

  • Extraction : Accurately weigh a portion of the powdered tablets equivalent to a known amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask.

  • Dissolution : Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Dilution : Dilute to the mark with the extraction solvent and mix well.

  • Filtration : Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following table outlines a starting point for the LC-MS/MS parameters.

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Column Kromasil C8 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
MS System Sciex API 4000 or equivalent
Ionization Mode ESI Positive / Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
IonSpray Voltage 5500 V (Positive) / -4500 V (Negative)
Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Turbo) 50 psi
Declustering Potential To be optimized
Entrance Potential To be optimized
Collision Energy To be optimized
Collision Cell Exit Potential To be optimized

Note: The MS parameters, particularly the voltages and collision energy, need to be optimized for the specific instrument and compound to achieve the best sensitivity and fragmentation.

Data Analysis and System Suitability

  • Calibration Curve : Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

  • Quantification : The concentration of the analyte in the samples can be determined from the calibration curve.

  • System Suitability : Before running the samples, inject a standard solution multiple times to check for system suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of the peak area and retention time.

Visualization of the Analytical Workflow

LC-MS/MS Workflow for CAS 112758-91-5 Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_start Start ref_std Reference Standard (CAS 112758-91-5) prep_start->ref_std sample Pharmaceutical Formulation prep_start->sample stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std hplc_vial HPLC Vial work_std->hplc_vial extract Extract Analyte sample->extract filter Filter Extract extract->filter filter->hplc_vial lc_system LC Separation (Reversed-Phase) hplc_vial->lc_system ms_system MS/MS Detection (ESI, MRM) lc_system->ms_system raw_data Raw Data (Chromatograms) ms_system->raw_data calibration Generate Calibration Curve raw_data->calibration quantify Quantify Analyte in Samples calibration->quantify report Final Report quantify->report

Caption: Workflow for the LC-MS/MS analysis of CAS 112758-91-5.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the analysis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. Proper method development and validation are essential to ensure the accuracy and reliability of the results. This guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate and degradation product.

References

  • Gáll, Z., Vancea, S., Dogaru, M. T., & Szilágyi, T. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B, 940, 42–46. [Link]

  • BenchChem. (2025). Application Note: Quantification of Rufinamide in Human Plasma by Isotope Dilution LC-MS/MS. BenchChem.
  • Ascentus Organics Pvt. Ltd. (n.d.). 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International, 103(5), 1215–1222. [Link]

  • ResearchGate. (n.d.). Mass spectrum of degradation product of Rf. Retrieved from [Link]

  • ResearchGate. (2018). Impurity Profiling of Rufinamide by Rp-Hplc Method.
  • ResearchGate. (n.d.). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.
  • ResearchGate. (n.d.).
  • Al-Shehri, M. M., Alvi, S. N., & Hammami, M. M. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Pharmaceuticals, 15(7), 803. [Link]

  • Jain, D., Jain, D., & Jain, S. (2022). HPLC-PDA Identification and Resolution of Rufinamide Forced Degradation Impurities: A Congregated Chemometric Expedite Optimization Coupled with Factorials & Desirability. Biomedical Chromatography, 36(5), e5345. [Link]

  • Waters. (n.d.).
  • Kumar, B. S. P., & Mukthinuthalapati, M. A. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 3(4), 253-261.
  • Thermo Fisher Scientific. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use.
  • Suneetha, A., & Rao, D. S. (2014). RP-HPLC method development and validation for estimation of rufinamide in bulk and its pharmaceutical dosage form. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-649.
  • NIST. (n.d.). 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large and functionally diverse family of enzymes that play critical roles in regulating the majority of cellular pathways.[1][2] By catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, they act as key regulators of cell functions such as signal transduction, cell cycle progression, metabolism, and apoptosis.[1][3][4][5] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets.[2][6]

The main chemical motifs of many small molecule kinase inhibitors are heterocyclic, nitrogen-containing rings, with pyrazine-based structures showing significant promise.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel heterocyclic compound, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereafter referred to as "Compound X"), as a potential kinase inhibitor.

These application notes will not only provide detailed, step-by-step protocols for in vitro and cell-based kinase assays but also delve into the causality behind experimental choices. The goal is to equip researchers with the necessary tools to robustly evaluate the potency, mechanism of action, and selectivity of Compound X, ensuring scientific integrity and generating trustworthy data.

PART 1: Initial Characterization and Compound Handling

Before initiating any kinase screening, it is crucial to properly handle and characterize the novel compound.

1.1. Solubility Testing and Stock Solution Preparation

Accurate determination of an inhibitor's potency relies on its complete dissolution. It is recommended to test the solubility of Compound X in various common solvents, such as 100% DMSO, ethanol, and PBS. For most kinase assays, a high-concentration stock solution (e.g., 10 mM) in 100% DMSO is prepared.[8]

Protocol for Stock Solution Preparation:

  • Accurately weigh a small amount of Compound X.

  • Calculate the volume of 100% DMSO required to achieve a 10 mM stock solution.

  • Add the DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

PART 2: In Vitro Biochemical Kinase Assays

Biochemical assays are the first step in determining if Compound X directly inhibits the activity of a target kinase.[9] There are several formats available, each with its own advantages and disadvantages.[9]

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Luminescence-based assays are a popular choice for their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[10] The ADP-Glo™ Kinase Assay, for instance, measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][10] The luminescent signal is directly proportional to kinase activity.[10][11]

Workflow for Luminescence-Based Kinase Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection compound_prep Prepare Serial Dilutions of Compound X in DMSO plate Add Compound X/DMSO to 96-well or 384-well plate compound_prep->plate kinase_prep Prepare Kinase Solution in Assay Buffer add_kinase Add Kinase Solution kinase_prep->add_kinase substrate_prep Prepare Substrate/ATP Mixture in Assay Buffer start_reaction Initiate reaction by adding Substrate/ATP Mixture substrate_prep->start_reaction plate->add_kinase incubate_inhibitor Incubate (e.g., 10 min) to allow for binding add_kinase->incubate_inhibitor incubate_inhibitor->start_reaction incubate_reaction Incubate (e.g., 60 min at 30°C) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (e.g., 40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate (e.g., 30 min) add_detection->incubate_detection read Measure Luminescence with a plate reader incubate_detection->read

Caption: Workflow for an ADP-Glo™ luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Compound X

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of Compound X in 100% DMSO, starting from a high concentration (e.g., 1 mM).[8]

    • Include a "no inhibitor" control with DMSO only.[8]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[8]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[8]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[8]

Fluorescence-Based Kinase Assays

Fluorescence-based assays offer another sensitive, non-radioactive method for measuring kinase activity.[12] These can be based on various principles, including:

  • Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium or terbium chelate and a labeled antibody that recognizes the phosphorylated substrate.[14]

  • Fluorescent Peptide Substrates: Employ peptides with environmentally sensitive fluorophores that change their fluorescence properties upon phosphorylation.[15]

General Protocol for a Fluorescence-Based Assay:

  • Reaction Setup: Similar to the luminescence assay, set up kinase reactions in a suitable microplate with serially diluted Compound X.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Add the detection reagents (e.g., fluorescently labeled antibody for TR-FRET).

  • Signal Measurement: Read the fluorescence signal (e.g., polarization, FRET ratio) on a compatible plate reader.

  • Data Analysis: Calculate IC50 values as described above.

Radiometric Kinase Assays ([γ-32P]-ATP)

The radiometric assay is considered the 'gold standard' for quantifying protein kinase activity due to its direct measurement of phosphate incorporation.[16] It involves using ATP radioactively labeled at the gamma-phosphate position ([γ-32P]-ATP).[16][17][18]

Protocol for Radiometric Kinase Assay:

Materials:

  • Kinase and substrate

  • [γ-32P]-ATP

  • Cold ATP and MgCl2

  • Compound X

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Reaction Mix: Prepare a reaction mix containing kinase buffer, substrate, and serially diluted Compound X.

  • Initiate Reaction: Start the reaction by adding a mix of [γ-32P]-ATP, cold ATP, and MgCl2.

  • Incubation: Incubate at 30°C for a predetermined time.

  • Stop Reaction & Spot: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash: Wash the paper extensively to remove unincorporated [γ-32P]-ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the level of inhibition and calculate the IC50.

PART 3: Mechanism of Action (MoA) Studies

Understanding how Compound X inhibits the kinase is crucial. The two primary mechanisms for kinase inhibitors are ATP-competitive and allosteric.

  • ATP-Competitive Inhibitors: Bind to the highly conserved ATP-binding pocket of the kinase.[19]

  • Allosteric Inhibitors: Bind to a site distinct from the ATP pocket, often inducing a conformational change that inactivates the enzyme.[19][20]

The MoA can be investigated by performing kinase assays with varying concentrations of ATP.

Experimental Design:

  • Generate an IC50 curve for Compound X at a low ATP concentration (e.g., at or below the Km for ATP).

  • Generate a second IC50 curve at a high ATP concentration (e.g., 1 mM, to approximate physiological conditions).[21]

Interpretation:

  • ATP-Competitive: A significant rightward shift in the IC50 value at high ATP concentrations indicates that the compound is competing with ATP for binding.

  • Allosteric (Non-ATP-Competitive): Little to no change in the IC50 value at varying ATP concentrations suggests a non-ATP-competitive mechanism.

PART 4: Kinase Selectivity Profiling

A critical step in drug discovery is to determine the selectivity of a compound.[22][23] Testing Compound X against a broad panel of kinases (kinome profiling) is essential to identify potential off-target effects, which could lead to toxicity.[9][24] Several contract research organizations (CROs) offer kinase profiling services against hundreds of kinases.[21][25][26]

Kinome Selectivity Profiling Workflow:

G cluster_screening Primary Screen cluster_analysis Hit Identification cluster_validation Secondary Screen (Validation) cluster_interpretation Selectivity Analysis primary_screen Screen Compound X at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel analyze Identify kinases inhibited above a certain threshold (e.g., >70% inhibition) primary_screen->analyze secondary_screen Determine full IC50 curves for the identified 'hits' to confirm potency and rank order analyze->secondary_screen interpret Analyze data to determine selectivity profile and identify potential off-targets secondary_screen->interpret

Caption: A typical workflow for kinase selectivity profiling.

Data Presentation:

The results of kinase profiling are often presented in a table format, comparing the potency of Compound X against various kinases.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)
Target Kinase A[Insert Value]5
Off-Target Kinase B[Insert Value]10
Off-Target Kinase C[Insert Value]20
.........
Table 1: Example data table for summarizing the inhibitory activity of Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.

PART 5: Cell-Based Assays for Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that Compound X can enter cells and engage its target in a physiological context.[6][27]

Methods for Confirming Cellular Activity:

  • Western Blotting: Treat cells with Compound X and analyze the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assays: A bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a specific kinase in living cells.[27]

Signaling Pathway Visualization:

Understanding the signaling context is vital. For example, if Compound X is hypothesized to target a kinase in the MAPK/ERK pathway, its effect can be measured by looking at downstream phosphorylation events.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Response Cellular Responses (Proliferation, Survival) Transcription->Response CompoundX Compound X CompoundX->MEK Hypothetical Target

Sources

antibacterial activity assay protocol for pyrrolo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Evaluating the Antibacterial Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives

Introduction: The Promise of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Derivatives of this structure have demonstrated a wide array of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] Notably, recent studies have highlighted their promising antibacterial and antifungal properties, positioning them as a valuable framework in the search for new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[3][4][5] One isolated derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus.[4][6]

To rigorously evaluate the potential of novel pyrrolo[1,2-a]pyrazine derivatives, it is essential to employ standardized and reproducible assay protocols. This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the antibacterial activity of these compounds, from initial screening to quantitative evaluation of bactericidal effects. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[7][8]

Conceptual Framework: Mechanism of Action Insights

While the precise mechanisms for all pyrrolo[1,2-a]pyrazine derivatives are still under investigation, their heterocyclic nature invites comparison to established classes of antibiotics like quinolones.[2] Quinolones are broad-spectrum agents that exert their bactericidal effect by inhibiting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[9][10][11] This action leads to the accumulation of double-stranded DNA breaks, ultimately causing cell death.[11][12] Understanding this potential mechanism underscores the importance of determining not just growth inhibition, but true bactericidal activity.

Part 1: Initial Screening via Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a valuable and cost-effective qualitative screening assay to quickly determine if a compound possesses antibacterial activity.[13][14] The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[15][16]

Workflow for Agar Disk Diffusion```dot

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) e1 Inoculate MHA plate with sterile swab to create a uniform lawn p1->e1 p2 Prepare Mueller-Hinton Agar (MHA) plates (4mm depth) p2->e1 p3 Prepare test compound and control antibiotic disks e3 Aseptically place disks on agar surface p3->e3 e2 Allow plate to dry (3-5 minutes) e1->e2 e2->e3 e4 Incubate plates (inverted) at 35°C ± 2°C for 16-20 hours e3->e4 a1 Measure diameter of the zone of inhibition (mm) e4->a1 a2 Compare zone size to interpret activity (qualitative) a1->a2

Caption: Integrated workflow for determining MIC and MBC.

Detailed Protocol: MBC Determination
  • Subculturing from MIC Plate: a. Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that also showed no visible growth. [17] b. Mix the contents of each selected well thoroughly. c. Aseptically pipette a small, standardized volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh MHA plate. [18]

  • Incubation and MBC Determination: a. Incubate the MHA plates at 35°C for 18-24 hours. b. After incubation, count the number of colonies on each plate. c. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [19][20]

Part 4: Data Interpretation and Quality Control

Rigorous data interpretation and quality control (QC) are paramount for validating results. For novel compounds, activity is often compared to standard antibiotics tested in parallel.

Quality Control

For all susceptibility testing, it is essential to include QC strains with known MIC values for standard antibiotics. This validates the test system, including the medium, inoculum density, and incubation conditions. [21][22]

QC Strain Typical Gram Stain Relevance
Escherichia coli ATCC® 25922 Gram-Negative Standard for testing against non-fastidious Gram-negative bacilli.
Staphylococcus aureus ATCC® 29213 Gram-Positive Standard for testing against staphylococci.
Pseudomonas aeruginosa ATCC® 27853 Gram-Negative Represents a challenging, often resistant, Gram-negative pathogen.

| Enterococcus faecalis ATCC® 29212 | Gram-Positive | Standard for testing against enterococci. |

Interpreting the MBC/MIC Ratio

The relationship between the MBC and MIC provides insight into whether a compound is primarily bactericidal or bacteriostatic. This ratio is a critical parameter in early-stage drug development. [23][18]

MBC/MIC Ratio Interpretation Implication
≤ 4 Bactericidal The concentration required to kill the bacteria is close to the concentration that inhibits its growth. [18]

| > 4 | Bacteriostatic | A much higher concentration is needed to kill the bacteria than to inhibit its growth. The effect is primarily growth inhibition. [24]|

Note: This classification is a general guideline and can be organism- and compound-dependent.

Conclusion

This guide outlines a systematic approach for evaluating the antibacterial activity of novel pyrrolo[1,2-a]pyrazine derivatives. By progressing from qualitative screening with the agar disk diffusion method to quantitative determination of MIC and MBC values, researchers can build a comprehensive activity profile. Adherence to standardized protocols, meticulous execution, and the use of appropriate controls are essential for generating reliable, reproducible data that can confidently guide further drug development efforts.

References

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Application Notes and Protocols for Cell-Based Assays Involving 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects.[1][3][4] In the realm of oncology, these compounds are particularly noteworthy for their ability to modulate key cellular processes involved in cancer progression.[5][6]

Numerous studies have revealed that the anticancer properties of pyrrolo[1,2-a]pyrazine derivatives often stem from their ability to inhibit critical enzymes like protein kinases, disrupt cytoskeletal dynamics, or trigger programmed cell death (apoptosis).[7][8][9] For instance, certain derivatives have been identified as inhibitors of tubulin polymerization, arresting cells in mitosis and leading to apoptosis.[10] Others have been shown to inhibit signaling pathways crucial for tumor growth and survival, such as the FTase-p38 signaling axis.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting fundamental cell-based assays to characterize the biological activity of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine . While the specific mechanism of this particular compound is yet to be fully elucidated, the protocols outlined herein are designed based on the established activities of structurally related molecules and provide a robust framework for its initial pharmacological profiling. These assays will enable the determination of its cytotoxic and cytostatic effects, its influence on cell cycle progression, and its ability to induce apoptosis.

Experimental Workflow for Compound Characterization

The initial characterization of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more mechanistic assays. This workflow ensures a comprehensive understanding of the compound's cellular effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Assay (MTT/MTS) Determine IC50 A->C B Cell Line Selection (e.g., MCF-7, A549, HCT-116) B->C D Cell Cycle Analysis (Flow Cytometry, PI Staining) C->D Based on IC50 values E Apoptosis Assay (Flow Cytometry, Annexin V/PI) C->E Based on IC50 values F Target Pathway Investigation (e.g., Western Blot for Kinase Pathways) D->F E->F G Data Compilation & Statistical Analysis F->G H Mechanism of Action Hypothesis G->H G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) GF->RTK PI3K PI3K RTK->PI3K Compound 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Compound->RTK Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation G1_Arrest G1 Arrest mTOR->G1_Arrest Inhibits

Figure 2: Hypothetical signaling pathway potentially inhibited by the compound.

To validate such a hypothesis, further experiments such as Western blotting could be performed to assess the phosphorylation status of key proteins in relevant pathways (e.g., Akt, ERK, p38) following compound treatment. Kinase profiling assays could also be employed to identify specific molecular targets. [8][9]

References

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  • Wang, T., et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1673-1679. [Link]

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High-Purity Isolation of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The purification of synthetic intermediates is a critical step in drug discovery and development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, in-depth guide to the purification of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic building block, using silica gel column chromatography. We move beyond a simple list of steps to explain the underlying principles and causal relationships behind each phase of the protocol. This guide is designed to empower researchers to not only replicate this purification but also to adapt and troubleshoot the methodology for other structurally related compounds.

Introduction: The Imperative for Purity

This compound belongs to the pyrrolopyrazine class of bicyclic heterocycles, which are studied for a range of pharmacological activities.[1] As with any synthetic intermediate destined for pharmaceutical development, achieving high purity is paramount. Residual starting materials, reagents, or byproducts can interfere with subsequent synthetic steps, generate unwanted side products, and introduce toxicological risks.

Column chromatography is a cornerstone purification technique in organic chemistry, ideal for separating compounds from complex mixtures on a gram scale.[2] The method leverages the differential partitioning of analytes between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[2][3] This document provides a robust and validated protocol for the purification of the title compound, grounded in the fundamental principles of chromatographic science.

The Scientific Foundation: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, a small-scale analytical separation using Thin-Layer Chromatography (TLC) is essential.[4] TLC serves as a rapid and inexpensive pilot experiment to determine the optimal mobile phase composition for the column.[4][5] The principle is identical to column chromatography: separation based on polarity.[3]

The goal is to find a solvent system where the target compound exhibits a Retention Factor (Rf) of approximately 0.2-0.4 .

  • Rationale: An Rf in this range ensures that the compound will migrate down the column at a practical rate—not so fast that it co-elutes with non-polar impurities (high Rf), and not so slow that it requires excessive solvent and leads to band broadening (low Rf).[5][6] The relationship between TLC Rf and column elution volume (CV) is inversely proportional (CV ≈ 1/Rf), meaning a lower Rf value requires a larger elution volume, which can improve separation from nearby impurities.[4]

Protocol 1: TLC-Based Solvent System Optimization

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline of a silica gel TLC plate.[5]

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[7]

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compound is UV-active) or by staining.

  • Calculation: Calculate the Rf value for the spot corresponding to the desired product: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

  • Iteration: Adjust the solvent ratio until the target compound's Rf is in the optimal 0.2-0.4 range. Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rf values of all components.

For pyrazine-containing molecules, solvent systems based on hexanes and ethyl acetate are often effective starting points.[9][10]

The Core Workflow: Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The scale can be adjusted by modifying the column size and quantity of silica gel. A common rule of thumb is to use a silica gel-to-crude product weight ratio of 30:1 for simple separations and up to 100:1 for more challenging mixtures.[6]

Materials & Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography).

  • Crude Product: this compound.

  • Solvents: HPLC-grade hexanes and ethyl acetate (or the optimized system from TLC).

  • Apparatus: Glass chromatography column, cotton or glass wool, sand, collection vessels (test tubes or flasks), TLC plates, and a rotary evaporator.

Step-by-Step Purification Procedure

Step 1: Column Preparation (Slurry Packing)

The slurry packing method is highly recommended as it minimizes the risk of air bubbles and channels forming within the stationary phase, which would otherwise lead to poor separation.[11][12]

  • Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[13][14] Add a thin (~1 cm) layer of sand on top of the plug to create a flat base for the stationary phase.[6][13]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. In a separate flask, prepare the initial, least polar mobile phase determined by TLC. Add the silica gel portion-wise to the solvent while swirling to create a homogenous slurry, typically using about 1.5 times the solvent volume relative to the silica volume.[12]

  • Pack the Column: Clamp the column vertically. Fill the column about halfway with the mobile phase. Pour the silica slurry into the column using a funnel.[15] Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to encourage even settling and dislodge any trapped air bubbles.[12]

  • Finalize Packing: Once all the silica has been added and has settled into a stable bed, add another thin layer of sand on top to protect the silica surface from disturbance during sample and solvent addition.[15][16] Drain the excess solvent until the liquid level is just at the top of the sand layer. Crucially, never let the silica bed run dry from this point forward. [11]

Step 2: Sample Loading

The choice between wet and dry loading depends on the sample's solubility.[11]

  • Wet Loading: Best for samples that are readily soluble in the mobile phase. Dissolve the crude product in the minimum amount of mobile phase (or a slightly more polar solvent like dichloromethane) and carefully pipette the solution evenly onto the top layer of sand.[6][16]

  • Dry Loading (Recommended for Poor Solubility): This method prevents issues caused by using a loading solvent that is too polar, which can disrupt the separation bands.[11]

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.[6]

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[16]

    • Carefully add this powder onto the top layer of sand in the prepared column.

Step 3: Elution and Fraction Collection

  • Initiate Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Gradient Elution (Optional but Recommended): For most purifications, a gradient elution provides the best results. Start with the least polar solvent system that barely moves the target compound off the baseline (e.g., Rf < 0.1).[6] Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will first elute non-polar impurities, followed by your target compound, and finally the more polar impurities.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size, typically 10-20 mL for a medium-sized column.

Step 4: Fraction Analysis and Product Isolation

  • Monitor with TLC: Analyze the collected fractions using TLC to determine which ones contain the purified product. Spot multiple fractions per TLC plate to track the elution profile.

  • Combine and Concentrate: Combine the fractions that contain only the pure desired compound.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Summary and Visualization

Table 1: Key Purification Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation for small organic molecules.[2]
Silica:Crude Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.[6]
Mobile Phase Hexanes/Ethyl AcetateCommon, effective system for compounds of intermediate polarity.[7][10]
Optimal TLC Rf 0.2 - 0.4Ensures efficient migration and good separation on the column.[5]
Column Packing Slurry MethodPrevents air bubbles and channeling, ensuring high resolution.[11][12]
Sample Loading Dry LoadingIdeal for samples with limited solubility in the initial mobile phase.[6][16]
Elution Method Gradient ElutionImproves separation efficiency and reduces total solvent consumption.[17]
Diagrams: Workflow and Logic

Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Purification cluster_post Phase 3: Isolation TLC TLC Solvent Scouting Opt Optimized Solvent System (Rf ≈ 0.3) TLC->Opt Pack Column Packing (Slurry) Opt->Pack Load Dry Sample Loading Pack->Load Elute Gradient Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Roto Solvent Removal (Rotovap) Combine->Roto Pure Pure Product Roto->Pure

Caption: Overall workflow for the purification of the target compound.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach is key to resolving them.[18]

Troubleshooting Problem Problem NoElute NoElute PoorSep PoorSep Cracked Cracked

Caption: A logic guide for troubleshooting common chromatography problems.

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Application Notes and Protocols: Substituted Tetrahydropyrrolo[1,2-a]pyrazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The tetrahydropyrrolo[1,2-a]pyrazine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] This guide provides an in-depth exploration of the applications of substituted tetrahydropyrrolo[1,2-a]pyrazines, focusing on their therapeutic potential as anticancer, neuroprotective, and kinase-inhibiting agents. We will delve into the synthetic strategies for accessing this core, detailed protocols for evaluating biological activity, and an analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

Synthetic Strategies: Accessing the Tetrahydropyrrolo[1,2-a]pyrazine Core

The construction of the tetrahydropyrrolo[1,2-a]pyrazine ring system can be achieved through several synthetic routes. A common and efficient method is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine equivalent with an aldehyde or ketone.[2] Additionally, other strategies, such as multicomponent reactions and intramolecular cyclizations, have been successfully employed.[3]

Protocol 1: Synthesis via Intramolecular Aza-Friedel-Crafts Reaction

This protocol outlines a general procedure for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, a method noted for its high yields and enantioselectivities.[4]

Step 1: Preparation of N-Aminoethylpyrroles

  • Start with commercially available pyrrole derivatives.

  • React the pyrrole with a suitable aminoethylating agent, such as N-(2-bromoethyl)phthalimide, followed by deprotection to yield the corresponding N-aminoethylpyrrole.

Step 2: Asymmetric Intramolecular aza-Friedel-Crafts Reaction

  • To a solution of the N-aminoethylpyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature, add the desired aldehyde (1.2 equiv).

  • Add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Therapeutic Applications and Biological Evaluation

Substituted tetrahydropyrrolo[1,2-a]pyrazines have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity: Targeting Microtubule Dynamics

Several derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold have exhibited potent anticancer activity by inhibiting tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[7]

The substitution pattern on the tetrahydropyrrolo[1,2-a]pyrazine core plays a crucial role in determining the anticancer potency.

Compound IDR1-SubstituentR2-SubstituentTarget Cell LineIC50 (µM)Reference
3c 3-hydroxyphenylHA549 (Lung)5.9[5][6]
Compound 4k 4-fluorophenylHPC-3 (Prostate)0.015[7]
Compound 5a 3,4,5-trimethoxyphenylHPC-3 (Prostate)0.006[7]
Compound 7n Benzimidazole derivativeHSK-Mel-28 (Melanoma)5.05[8]

Table 1: Anticancer activity of selected substituted tetrahydropyrrolo[1,2-a]pyrazine analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation Synthesis Synthesis of Substituted Tetrahydropyrrolo[1,2-a]pyrazines Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT Tubulin Tubulin Polymerization Inhibition Assay MTT->Tubulin Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Tubulin->CellCycle Apoptosis Apoptosis Assay (Western Blot) CellCycle->Apoptosis

Caption: Workflow for anticancer evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted tetrahydropyrrolo[1,2-a]pyrazine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (1 mM) in the polymerization buffer on ice.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Transfer the reaction mixtures to pre-warmed cuvettes in the spectrophotometer set at 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Plot the absorbance versus time to generate polymerization curves.

  • Determine the IC50 value for tubulin polymerization inhibition.

G cluster_tubulin Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Compound Substituted Tetrahydropyrrolo[1,2-a]pyrazine Compound->Tubulin Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has also been identified as a core structure for the development of potent and selective kinase inhibitors.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12 Jak1<10[9]
Compound 29 p300 HAT1400[10]
Compound 91 CDK14<100[11]
Compound 100 CDK14<100[11]

Table 2: Kinase inhibitory activity of selected substituted tetrahydropyrrolo[1,2-a]pyrazine analogs.

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a detection reagent is added to convert the generated ADP to ATP, which is quantified via a luciferase-based reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

G cluster_kinase Kinase Signaling Cascade cluster_outcome Cellular Response Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling Blocked Compound Substituted Tetrahydropyrrolo[1,2-a]pyrazine Compound->Kinase Response Therapeutic Effect (e.g., Anti-proliferative) Downstream->Response

Caption: General mechanism of kinase inhibition.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Derivatives of tetrahydropyrazine have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[12][13][14] Their mechanisms of action are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic properties.[12][13][15]

This protocol outlines a method for assessing the neuroprotective effects of compounds against an induced neuronal injury.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-beta for Alzheimer's model)

  • Test compounds

  • Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

  • Culture neuronal cells in appropriate plates.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Induce neuronal injury by adding the neurotoxin.

  • Incubate for 24-48 hours.

  • Assess cell viability using a suitable assay.

  • Calculate the percentage of neuroprotection afforded by the compounds.

G cluster_outcome Outcome OxidativeStress Oxidative Stress NeuronalSurvival Neuronal Survival Inflammation Neuroinflammation Apoptosis Apoptosis Compound Substituted Tetrahydropyrrolo[1,2-a]pyrazine Compound->OxidativeStress Antioxidant Compound->Inflammation Anti-inflammatory Compound->Apoptosis

Caption: Multifactorial neuroprotective mechanisms.

Conclusion and Future Directions

Substituted tetrahydropyrrolo[1,2-a]pyrazines represent a highly versatile and promising class of compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer, kinase inhibitory, and neuroprotective agents underscores their value as a privileged scaffold for drug discovery. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity. Future research in this area should focus on expanding the chemical diversity of tetrahydropyrrolo[1,2-a]pyrazine libraries, exploring novel biological targets, and conducting in-depth preclinical and clinical investigations to translate these promising findings into novel therapeutics for a range of human diseases.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic scaffold. This document provides in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the tetrahydropyrrolo[1,2-a]pyrazine has resulted in a mixture of diastereomers. What is the likely cause and how can I improve the diastereoselectivity?

The most common cause of diastereomeric mixtures is epimerization at a stereocenter, often adjacent to a carbonyl group or a protonated nitrogen. This is particularly prevalent during base-mediated cyclization steps. The choice of base and reaction temperature are critical factors. For instance, strong bases can deprotonate the chiral center, leading to racemization or epimerization.

To improve diastereoselectivity, consider using milder bases or acid-catalyzed cyclization conditions where applicable. Lowering the reaction temperature can also help to minimize epimerization. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reaction.[1][2]

Q2: I am observing a significant amount of a colored, aromatic byproduct in my reaction mixture. What could this be and how can I prevent its formation?

The formation of a colored byproduct often indicates the presence of the fully aromatic pyrrolo[1,2-a]pyrazine derivative. This occurs through the oxidation or dehydrogenation of the desired tetrahydropyrrolo[1,2-a]pyrazine product. This can be caused by exposure to air (aerial oxidation), the presence of oxidizing agents in your reagents or solvents, or harsh reaction conditions such as high temperatures.

To prevent this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Degassing your solvents prior to use can also be beneficial. Avoid strong oxidizing agents unless they are a planned part of a subsequent reaction step. If high temperatures are necessary, carefully monitor the reaction time to minimize byproduct formation.

Q3: My mass spectrometry analysis shows a peak corresponding to my product +16 amu. What is this species?

A mass increase of 16 amu is highly indicative of the formation of an N-oxide. In the tetrahydropyrrolo[1,2-a]pyrazine system, either of the nitrogen atoms can be oxidized to the corresponding N-oxide. This can occur if oxidizing agents are present, or sometimes through air oxidation, especially with prolonged reaction times or during workup.

To avoid N-oxide formation, ensure all reagents and solvents are free of peroxides and other oxidizing impurities. Running the reaction under an inert atmosphere is a key preventative measure. If N-oxide formation is persistent, consider adding a mild reducing agent during the workup, such as sodium sulfite, to convert the N-oxide back to the desired tertiary amine.

Troubleshooting Guide

This section provides a more detailed breakdown of common side products, their formation mechanisms, and comprehensive troubleshooting strategies.

Problem 1: Loss of Stereochemical Integrity (Epimerization)

Symptoms:

  • Formation of diastereomers, often in a nearly 1:1 ratio.

  • Complex NMR spectra with overlapping signals.

  • Difficulty in purifying the desired product by chromatography.

Probable Cause: Epimerization is the loss of stereochemical configuration at one or more chiral centers. In the synthesis of tetrahydropyrrolo[1,2-a]pyrazines, this often occurs at the carbon atom alpha to a carbonyl group or at the bridgehead carbon. The mechanism typically involves the removal of a proton by a base to form a planar enolate or a related stabilized carbanion, which can then be protonated from either face, leading to a mixture of diastereomers.[1][2]

Mechanism of Epimerization:

epimerization Start Desired Diastereomer (R-configuration) Intermediate Planar Enolate/ Carbanion Intermediate Start->Intermediate + Base - H+ Product Mixture of Diastereomers (R and S-configurations) Intermediate->Product + H+

Caption: Base-catalyzed epimerization mechanism.

Solutions and Preventative Measures:

StrategyDetailed ProtocolRationale
Optimize Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder, non-nucleophilic bases (e.g., DBU, DIPEA) or inorganic bases like K2CO3.Milder bases are less likely to deprotonate the chiral center, thus preserving the stereochemical integrity.
Control Reaction Temperature Run the cyclization step at the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures reduce the kinetic energy of the system, disfavoring the deprotonation-reprotonation equilibrium that leads to epimerization.
Modify Reaction Conditions If applicable to your synthetic route, consider switching to acid-catalyzed cyclization conditions (e.g., using a Lewis acid or a protic acid like TFA).Acidic conditions avoid the formation of the problematic enolate intermediate.
Protecting Group Strategy If the epimerizable center is alpha to a carbonyl, consider protecting the carbonyl group as a ketal or acetal before the base-mediated step.Protection removes the acidic proton, preventing enolate formation.
Problem 2: Formation of Aromatic Byproducts (Oxidation/Dehydrogenation)

Symptoms:

  • The appearance of a dark color (yellow, brown, or black) in the reaction mixture.

  • A new spot on TLC with a different UV absorbance profile, often more conjugated.

  • Mass spectrometry data showing a loss of 2 or 4 mass units from the expected product.

  • 1H NMR shows the appearance of aromatic protons and the disappearance of aliphatic protons.

Probable Cause: The tetrahydropyrazine ring is susceptible to oxidation to the corresponding aromatic pyrazine. This can be a significant side reaction, particularly under harsh conditions or in the presence of oxidizing agents. Common culprits include atmospheric oxygen, residual peroxides in solvents, or certain metal catalysts.

Mechanism of Oxidation:

oxidation Start Tetrahydropyrrolo[1,2-a]pyrazine Intermediate Dihydropyrrolo[1,2-a]pyrazine Start->Intermediate [O] or - H2 Product Aromatic Pyrrolo[1,2-a]pyrazine Intermediate->Product [O] or - H2

Caption: Stepwise oxidation to the aromatic pyrazine.

Solutions and Preventative Measures:

StrategyDetailed ProtocolRationale
Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. Use Schlenk techniques for sensitive reactions.[3]This excludes atmospheric oxygen, a common oxidant.
Solvent Purity Use freshly distilled or commercially available anhydrous solvents. Test for and remove peroxides from ethers like THF and dioxane before use.Solvents can be a source of oxidizing impurities.
Reagent Selection Scrutinize all reagents for potential oxidizing properties. Be cautious with certain metal catalysts that can promote dehydrogenation.Prevents the introduction of unwanted oxidants.
Temperature and Time Control Minimize reaction time and use the lowest effective temperature to reduce the likelihood of thermal dehydrogenation.Harsh conditions can promote the elimination of hydrogen.
Problem 3: Formation of N-Oxides

Symptoms:

  • A peak in the mass spectrum at M+16.

  • Changes in the 1H and 13C NMR spectra, particularly for the carbons and protons adjacent to the nitrogen atoms.

  • Possible changes in polarity and solubility of the product.

Probable Cause: The lone pairs on the nitrogen atoms of the pyrazine ring are nucleophilic and can react with oxidizing agents to form N-oxides. This is a common reaction for many nitrogen-containing heterocycles.[4]

Mechanism of N-Oxidation:

noxidation Start Tetrahydropyrrolo[1,2-a]pyrazine Product Tetrahydropyrrolo[1,2-a]pyrazine N-oxide Start->Product + [O] (e.g., peroxy acid, H2O2)

Caption: Formation of an N-oxide.

Solutions and Preventative Measures:

StrategyDetailed ProtocolRationale
Purify Reagents and Solvents Ensure all starting materials, reagents, and solvents are free from oxidizing impurities, especially peroxides.Prevents unintended oxidation of the nitrogen atoms.
Inert Atmosphere As with preventing aromatization, working under an inert atmosphere can minimize N-oxide formation from aerial oxidation.[5]Excludes atmospheric oxygen.
Controlled Workup During aqueous workup, avoid prolonged exposure to air. If N-oxidation is a recurring issue, consider adding a mild reducing agent like sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) to the aqueous layer.Reduces any N-oxide that may have formed back to the parent amine.
Problem 4: Dimerization and Oligomerization

Symptoms:

  • The presence of high molecular weight species in the mass spectrum.

  • Broad, unresolved signals in the NMR spectrum.

  • Formation of intractable oils or solids that are difficult to purify.

Probable Cause: In synthetic routes that proceed through an iminium ion intermediate, such as the Pictet-Spengler reaction, this electrophilic species can potentially be trapped by another nucleophilic starting material or intermediate before the desired intramolecular cyclization can occur. This can lead to the formation of dimers or higher-order oligomers.

dimerization

Sources

Technical Support Center: Achieving High Purity of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed to provide in-depth, practical guidance to overcome common challenges in achieving high purity of this important heterocyclic compound. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities can arise from several sources, including unreacted starting materials, side-products, and degradation. Common impurities may include:

  • Unreacted Precursors: Depending on the synthetic route, this could include 2-(pyrrol-1-yl)-1-ethylamine or related precursors.

  • Oxidized Byproducts: The tetrahydropyrrolo[1,2-a]pyrazine ring system can be susceptible to oxidation, leading to the formation of aromatic pyrazine species.

  • Positional Isomers: If the cyclization step is not completely regioselective, isomers may form.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: The stability of the compound under various conditions (pH, temperature, light) should be considered, as degradation can introduce new impurities.

Q2: My NMR spectrum shows unexpected signals. How can I identify the impurities?

A2: A combination of analytical techniques is often necessary for definitive impurity identification.

  • High-Resolution Mass Spectrometry (HRMS): This can provide the elemental composition of the impurities.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments can help elucidate the structure of unknown compounds.

  • LC-MS/MS: This is a powerful tool for separating and identifying components of a mixture.

  • Reference Standards: If suspected impurities are known, comparison with commercially available or synthesized reference standards is invaluable.

Q3: I'm having trouble purifying my compound by column chromatography. What can I do to improve separation?

A3: Chromatographic purification of nitrogen-containing heterocycles can be challenging. Consider the following:

  • Stationary Phase: Standard silica gel is a good starting point. However, for closely related impurities, high-surface-area silica or alumina may provide better resolution.

  • Mobile Phase Optimization: A systematic approach to solvent screening is crucial. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. A shallow gradient can improve the separation of closely eluting compounds.[1]

  • Additives: For basic compounds, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

  • Alternative Techniques: If flash chromatography is insufficient, consider preparative HPLC or supercritical fluid chromatography (SFC) for more challenging separations.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization is an excellent method for final purification, especially if the crude product is already of moderate purity (>90%). The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[2] Experiment with single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

II. Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to troubleshooting specific problems you may encounter.

Symptom Potential Cause(s) Recommended Action(s)
Oily Product After Column Chromatography 1. Incomplete removal of a low-boiling solvent. 2. Presence of a low-melting impurity. 3. The compound itself is an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent (e.g., cold hexane) to induce crystallization or solidify the impurity. 3. If the pure compound is an oil, this is its natural state. Confirm purity by analytical methods.
Co-elution of Impurities During Chromatography 1. Insufficient resolution of the chromatographic system. 2. Impurities have very similar polarity to the target compound.1. Switch to a higher-resolution stationary phase (e.g., smaller particle size silica). 2. Use a shallower elution gradient. 3. Explore different solvent systems (e.g., dichloromethane/methanol). 4. Consider preparative HPLC.
Low Recovery from Recrystallization 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Test different recrystallization solvents or solvent mixtures. 2. Use the minimum amount of hot solvent required to dissolve the compound. 3. Cool the solution slowly to allow for the formation of larger, purer crystals. Place in an ice bath or refrigerator to maximize yield. 4. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product Degradation During Purification 1. The compound is unstable on silica gel. 2. The compound is sensitive to heat during solvent evaporation. 3. The compound is air or light-sensitive.1. Deactivate the silica gel with a base like triethylamine. 2. Use a neutral stationary phase like alumina. 3. Minimize the time the compound is on the column. 4. Use a rotary evaporator at a lower temperature. 5. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

III. Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the initial purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Petroleum Ether

  • Ethyl Acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various solvent systems to find an appropriate eluent. A good system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 90:10, 80:20).[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A gradient from 5% to 30% ethyl acetate in hexane is a reasonable starting range.[1]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is ideal for the final purification of the solid product obtained from chromatography or if the crude product is of sufficient initial purity.

Materials:

  • Partially purified this compound

  • Various recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of crystals upon cooling.

    • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool.

  • Recrystallization:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you may add a small amount of activated carbon and hot filter the solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

IV. Visualization of Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Column Flash Column Chromatography Crude->Column Load Sample TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Purity_Check1 Purity Check (NMR, LC-MS) Evaporate->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize If further purification needed Final_Product High-Purity Product Purity_Check1->Final_Product If purity is sufficient Crystals Isolate & Dry Crystals Recrystallize->Crystals Crystals->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Impurity Removal

ImpurityTroubleshooting action_node action_node start Impurity Detected? is_starting_material Unreacted Starting Material? start->is_starting_material Yes is_side_product Side-Product? start->is_side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction is_degradation Degradation Product? is_side_product->is_degradation No chromatography Optimize Chromatography (Solvent, Gradient, Stationary Phase) is_side_product->chromatography recrystallization Screen for Recrystallization Solvents is_side_product->recrystallization stabilize Adjust Storage/Handling Conditions (Inert atm, Protect from light) is_degradation->stabilize Yes

Caption: Decision tree for troubleshooting the removal of different types of impurities.

V. References

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. The pyrrolo[1,2-a]pyrazine core is a significant structural motif in many biologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1][2][3]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during its synthesis, primarily focusing on the widely adopted Pictet-Spengler type reaction pathway.[1][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent method is a cascade reaction involving the condensation of 2-(pyrrol-1-yl)ethanamine with 4-chlorobenzaldehyde.[1] This process proceeds via two key stages: the formation of an intermediate imine (a Schiff base), followed by an acid-catalyzed intramolecular cyclization known as the Pictet-Spengler reaction.[1][4][5][7] This metal-free approach is often favored for its efficiency and use of simple starting materials.[4][5]

Q2: What are the critical reaction parameters that I must control for a successful synthesis?

Success hinges on meticulous control over three main parameters:

  • Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical for the intramolecular cyclization (the Pictet-Spengler step). Common catalysts include trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[6]

  • Temperature: Reaction temperature affects both the rate of reaction and the formation of potential side products. Initial imine formation is often done at room temperature, while the cyclization step may require heating.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. You should track the consumption of the starting materials (specifically the aldehyde, which is typically UV-active) and the appearance of the product spot. A co-spot of the starting material mixture and the reaction mixture on the same TLC plate is highly recommended for accurate comparison.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Product Yield

A low yield of the target compound is the most frequent challenge. This can typically be traced back to issues in one of the two main reaction stages.

Caption: Diagnostic workflow for troubleshooting low product yield.

The initial condensation to form the Schiff base is reversible. If this step is inefficient, the subsequent cyclization cannot occur.

  • Symptoms: TLC analysis shows predominantly unreacted 2-(pyrrol-1-yl)ethanamine and 4-chlorobenzaldehyde, even after extended reaction times.

  • Underlying Logic: The reaction is an equilibrium process. Water, as a byproduct, can hydrolyze the imine back to the starting amine and aldehyde.

  • Solutions:

    • Implement Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dry dichloromethane or toluene).

    • Use a Dehydrating Agent: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the equilibrium towards imine formation.

    • Confirm Imine Formation: Before proceeding to the cyclization step, you can optionally run a quick ¹H NMR of a crude aliquot to check for the characteristic imine proton signal (HC=N).

The iminium ion, formed upon protonation of the imine, may not be cyclizing efficiently onto the electron-rich pyrrole ring.

  • Symptoms: TLC or LC-MS analysis indicates the presence of the imine intermediate but little to no final product.

  • Underlying Logic: The cyclization is an electrophilic aromatic substitution. Its success depends on a sufficiently activated pyrrole ring and a reactive iminium ion. The reaction is highly sensitive to the acid catalyst's strength and concentration.

  • Solutions:

    • Optimize Acid Catalyst: If using a weak acid, switch to a stronger one like TFA. Typically, 0.1 to 1.1 equivalents are used. A common starting point is 10 mol%.

    • Adjust Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heat to overcome the activation energy barrier. Gently refluxing the reaction mixture in a solvent like toluene or acetonitrile after imine formation is a standard approach.

    • Increase Reaction Time: These cyclizations can be slow. Monitor the reaction by TLC over a 12-24 hour period before concluding that it has failed.

Problem 2: Significant Side Product Formation

The appearance of multiple, difficult-to-separate spots on a TLC plate indicates competing side reactions.

Pyrrole and its derivatives can be sensitive to strong acids and heat, leading to polymerization or decomposition.

  • Symptoms: The reaction mixture turns dark brown or black, and TLC shows a smear of baseline material along with several spots.

  • Underlying Logic: The highly nucleophilic pyrrole ring is susceptible to acid-mediated oligomerization.

  • Solutions:

    • Control Catalyst Addition: Add the acid catalyst slowly and at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.

    • Use Milder Conditions: Attempt the reaction with a weaker acid or at a lower temperature for a longer duration.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich pyrrole starting material.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Symptoms: The product co-elutes with starting materials or side products during column chromatography, or the purified product fails to crystallize.

  • Underlying Logic: The polarity of the bicyclic product may be very similar to that of the amine starting material or certain impurities, making chromatographic separation difficult.

  • Solutions:

    • Optimize Chromatography:

      • Solvent System: Systematically screen solvent systems for column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can deactivate the silica gel and prevent peak tailing for basic compounds like this one.

      • Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase chromatography.

    • Induce Crystallization:

      • Trituration: If the product is an oil, attempt to induce crystallization by triturating with a non-polar solvent like hexanes or diethyl ether.

      • Salt Formation: As the product is a basic amine, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt) by treating it with the corresponding acid. This is often an excellent method for both purification and handling.

Experimental Protocols & Data

General Protocol for Synthesis

This protocol is a representative procedure based on established cascade strategies for similar structures.[1][4]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization A 2-(Pyrrol-1-yl)ethanamine + 4-Chlorobenzaldehyde I Imine Intermediate (Schiff Base) + H2O A->I Condensation (Anhydrous Solvent) P Protonation I->P H+ (Acid Catalyst) C Iminium Ion P->C E Electrophilic Attack C->E Intramolecular Cyclization D Deprotonation E->D Rearomatization F Final Product D->F

Caption: The two-stage mechanism for the synthesis.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 2-4 hours. Optional: Add activated 4Å molecular sieves.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) for the consumption of the aldehyde.

  • Cyclization: Once imine formation is substantial, cool the mixture to 0 °C. Add trifluoroacetic acid (TFA, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (~40 °C for DCM) for 12-18 hours.

  • Monitor the formation of the product by TLC.

  • Workup: After cooling, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Representative Reaction Conditions
ParameterConditionRationale / Notes
Solvent Dichloromethane, Toluene, AcetonitrileMust be anhydrous. Toluene or Acetonitrile allow for higher reflux temperatures if needed.
Stoichiometry Amine (1.0 eq), Aldehyde (1.0-1.1 eq)A slight excess of the aldehyde can help drive the reaction to completion.
Catalyst TFA, p-TsOH, CSATFA is often effective due to its strength and volatility. Start with catalytic amounts (10 mol%) and increase if necessary.
Temperature RT to RefluxImine formation is often efficient at RT. Cyclization may require heat.
Reaction Time 6 - 24 hoursHighly variable; must be monitored by TLC.
Expected Yield 60 - 85%Yields are highly dependent on substrate purity and reaction conditions.

References

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry, 20(10), 916-921. [Link]

  • Bentham Science Publishers. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science.[Link]

  • Ingenta Connect. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Ingenta Connect.[Link]

  • Stalinski, K. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC.[Link]

  • Sanaboina, C., Mandal, S. K., & Jana, S. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Letters in Organic Chemistry.[Link]

  • Kim, I. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. RSC Publishing.[Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate.[Link]

  • Taylor, R. D. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC.[Link]

  • Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.[Link]

  • Szymański, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. PMC.[Link]

  • Kamal, A., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.[Link]

  • Kim, I. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220-8223. [Link]

  • Le, T. V. (2019). An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. MDPI.[Link]

  • Mironov, M., et al. (2023). Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.[Link]

  • Mironov, M., et al. (2023). Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.[Link]

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Technical Support Center: Resolving HPLC Impurities for 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, analytical chemists, and drug development professionals who are working to establish a robust, high-purity analytical profile for this compound using High-Performance Liquid Chromatography (HPLC).

The accurate identification and quantification of impurities are critical for regulatory submission and ensuring the safety and efficacy of any active pharmaceutical ingredient (API). This guide provides a structured approach, moving from frequently encountered issues to in-depth troubleshooting protocols, to help you resolve common and complex chromatographic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during method development and routine analysis.

Q1: What are the most likely sources of impurities for this molecule?

A1: Impurities associated with this compound can generally be categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route. Given the general synthesis of pyrazine derivatives, these may include unreacted starting materials, intermediates, or by-products from incomplete cyclization or side reactions.[1][2]

  • Degradation Products: The molecule may degrade under certain conditions. Forced degradation studies are essential to identify these potential degradants.[3][4] The pyrrolopyrazine core can be susceptible to hydrolysis or oxidation, especially under harsh pH or oxidative stress.[5][6]

  • Extraneous Contaminants: These are impurities introduced from external sources, such as solvents, reagents, or leaching from container-closure systems.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC method is the most common and effective starting point. The molecule possesses both hydrophobic (chlorophenyl group) and polar/basic (pyrazine nitrogens) characteristics, making it well-suited for C18 or C8 columns.

Here is a typical starting point, which should be optimized for your specific impurities:

ParameterRecommended Starting ConditionRationale
Column C18, 100 Å, 2.6-5 µm, 4.6 x 150 mmProvides good hydrophobic retention for the aromatic ring.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic pH (<3) protonates residual silanols on the column, preventing peak tailing from interactions with the basic nitrogens in the analyte.[7][8]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[9]
Detection (UV) 239-254 nmA starting point based on the UV absorbance of similar aromatic and heterocyclic structures. A full UV scan should be performed to determine the optimal wavelength.[10][11]
Injection Vol. 5-10 µLA smaller volume minimizes potential for peak distortion from the sample solvent.[12]

Q3: My main peak is tailing. What is the most common cause and the quickest fix?

A3: The most common cause of peak tailing for a basic compound like this is secondary interaction between the protonated amine groups on your molecule and ionized residual silanol groups on the silica-based stationary phase.[7][13][14]

Quickest Fix: Ensure your mobile phase pH is low, typically between 2.5 and 3.0. This is usually achieved by adding 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the aqueous portion of your mobile phase. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte, resulting in a more symmetrical peak.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more persistent chromatographic issues.

Guide 1: Resolving Peak Tailing and Asymmetry

Peak tailing reduces resolution between the main peak and closely eluting impurities and can lead to inaccurate integration and quantification.[14]

Symptom: The peak for this compound has an asymmetry factor > 1.5.

Systematic Troubleshooting:

Caption: Workflow for isolating the source of ghost peaks.

Protocol: System Contamination Check

  • Prepare Fresh Mobile Phase: Prepare both mobile phase A and B using the highest purity, HPLC-grade solvents and fresh additives from a new container. Ensure all glassware is meticulously cleaned. [15]2. Run a Blank Gradient: Run your standard analytical gradient method with no injection (or a zero-volume injection).

  • Analyze: If the ghost peaks are gone, the source was your old mobile phase. [16]4. System Flush: If the peaks persist, the contamination is within the HPLC system itself. Flush the entire system, including the pump, degasser, and injector, with a strong solvent like 100% acetonitrile or isopropanol. [16]5. Column Cleaning: If the problem continues, the contaminants may have strongly adsorbed to the column. Disconnect the column from the detector and backflush it according to the manufacturer's instructions. [16]

Guide 3: Resolving Co-eluting Impurities

Co-elution occurs when an impurity peak is not fully separated from the main analyte peak or another impurity. [17]This is a critical issue as it prevents accurate quantification.

Symptom: A shoulder is visible on the main peak, or peak purity analysis (using a DAD/PDA detector) fails.

Causality: Co-elution means the current method conditions (mobile phase, stationary phase) do not provide sufficient selectivity between the two compounds. To resolve them, you must change a parameter that affects their relative interaction with the stationary phase.

Systematic Troubleshooting:

Parameter to ModifyProposed ChangeRationale for Selectivity Change
Gradient Slope Decrease the slope (e.g., from a 10-90% gradient over 20 min to 10-90% over 40 min).A shallower gradient increases the time compounds spend migrating through the column, allowing more opportunity for separation between closely eluting species. [15]
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa).Acetonitrile and methanol have different solvent properties and will interact differently with the analyte, impurities, and stationary phase. This change in "solvent selectivity" is a powerful tool for resolving co-eluting peaks. [15]
Mobile Phase pH Adjust the pH by ±0.5 units (while staying within the column's stable range).If an impurity has a different pKa from the main analyte, a small change in pH can alter its ionization state and retention time differently than the main peak, thereby improving resolution. [18]
Stationary Phase Change to a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or HILIC).If mobile phase optimization fails, the interaction is not being sufficiently differentiated. A different stationary phase provides an entirely new set of interactions (e.g., pi-pi interactions on a Phenyl-Hexyl column) that can resolve the compounds. [18][19]

Protocol: Confirming Co-elution with a Diode Array Detector (DAD/PDA)

  • Ensure your HPLC system is equipped with a DAD or PDA detector.

  • Acquire data for your peak of interest, ensuring that spectral data is collected across the entire peak.

  • Using your chromatography data system (CDS) software, perform a "Peak Purity" analysis on the main peak.

  • Analysis: The software compares spectra taken at the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is likely pure. If the spectra differ, the software will flag it as impure, confirming co-elution. [17]This provides definitive evidence that method optimization is required.

Part 3: Proactive Impurity Identification - Forced Degradation Protocol

Forced degradation (or stress testing) is a crucial step in drug development to identify potential degradation products that could arise during the shelf life of the API. [3][4]This proactively generates impurities so that the analytical method can be proven to separate them, making the method "stability-indicating."

Protocol: Standard Forced Degradation Study

  • Objective: To generate ~5-20% degradation of the this compound API under various stress conditions.

  • Sample Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

Stress ConditionReagent/ConditionTypical DurationNeutralization/Quenching Step (before HPLC analysis)
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60 °CNeutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH30 minutes to 8 hours at RT or 60 °CNeutralize with an equivalent amount of 0.1 M HCl. Pyrrolo[3,4-c]pyridine derivatives can be extremely unstable in alkaline media. [5]
Oxidation 3% Hydrogen Peroxide (H₂O₂)2 to 24 hours at Room TempDilute with mobile phase.
Thermal Dry Heat at 80 °C (for solid API) or 60 °C (for solution)24 to 72 hoursDissolve/dilute in mobile phase.
Photolytic Expose to light in a photostability chamber (ICH Q1B guidelines)Per ICH guidelines (~1.2 million lux hours)Dissolve/dilute in mobile phase.

Procedure:

  • For each condition, mix the API stock solution with the specified stress reagent.

  • Maintain a control sample (API stock solution with no stress reagent) under ambient conditions.

  • At various time points, withdraw an aliquot of the stressed sample.

  • Perform the neutralization or quenching step as described in the table.

  • Dilute the sample to the target analytical concentration with the mobile phase.

  • Analyze by HPLC and compare the chromatogram of the stressed sample to the control sample to identify new peaks (degradation products).

References

  • HPLC Troubleshooting Guide. Restek.[Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex.[Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. PubMed.[Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • LC Troubleshooting Series: Ghost Peaks. Agilent Technologies.[Link]

  • Coeluting or comigrating impurities. Chromatography Forum.[Link]

  • Pyrazines: Synthesis and Industrial Application. Wiley Online Library.[Link]

  • Common causes of peak tailing when running a reverse-phase LC column. Waters.[Link]

  • Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists. Royal Society of Chemistry.[Link]

  • Forced degradation studies. MedCrave.[Link]

  • Pyrazine-impurities. Pharmaffiliates.[Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.[Link]

  • Detecting impurities that coelute with the main peak. Verulam Scientific.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • HPLC and TLC methodology for determination or purity evaluation... ResearchGate.[Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography. Axion Labs.[Link]

  • Critical review: Significance of Force degradation study... Asian Journal of Research in Chemistry.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.[Link]

  • Ghost Peaks in Gradient HPLC. Element Lab Solutions.[Link]

  • HPLC Troubleshooting and Performance Tips. Persee Analytics.[Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities... SciSpace.[Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.[Link]

  • An Industry Perspective on Forced Degradation Studies... ResearchGate.[Link]

  • Multi-active method for the analysis of active substances... CIPAC.[Link]

  • Pyrazine and Phenazine Heterocycles... PMC.[Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate.[Link]

  • HPLC and TLC methodology for determination or purity evaluation... PubMed.[Link]

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stability issues of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for addressing the stability challenges of this molecule in solution. Given the limited specific literature on this exact compound, the guidance herein is based on established principles of heterocyclic chemistry, analysis of its structural motifs, and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three structural motifs:

  • Tetrahydropyrrolo[1,2-a]pyrazine Core: This fused ring system contains tertiary amine functionalities. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides.[3] The saturated nature of the pyrazine ring may also be prone to dehydrogenation (aromatization) under certain oxidative or thermal stress conditions.

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring can influence the molecule's electronic properties and may be a site for photolytic degradation, potentially involving dehalogenation reactions under high-energy UV light.[4]

  • Aminal-like Linkage: The C1 carbon is bonded to two nitrogen atoms within the heterocyclic system, creating a structure that could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to ring-opening.[5][6]

Q2: What are the best general practices for preparing and storing solutions of this compound to ensure maximum stability?

A2: To minimize degradation, the following storage and handling procedures are recommended:

  • Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For working solutions, if aqueous buffers are required, prepare them freshly from the stock solution immediately before use.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C for long-term storage, to reduce the rate of any potential thermal degradation.[7]

  • Light Protection: The aromatic chlorophenyl group suggests potential photosensitivity.[8] Always store solutions in amber glass vials or wrap transparent vials in aluminum foil to protect them from light.[9]

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider aliquoting the stock solution under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the tertiary amines.

  • Aliquoting: Prepare multiple small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]

Q3: Which analytical methods are most effective for monitoring the stability of this compound and detecting its degradation products?

A3: A combination of chromatographic and spectrometric techniques is ideal for a comprehensive stability assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is the primary workhorse for stability studies.[10] It allows for the separation and quantification of the parent compound from its degradation products, enabling the calculation of degradation rates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown degradation products.[10] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can determine the molecular weights of impurities and, through fragmentation analysis (MS/MS), elucidate their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant degradation products, isolation of the impurity followed by NMR analysis provides detailed structural information.[10]

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific experimental challenges you may encounter.

Issue 1: Rapid Degradation in Aqueous Buffers

  • Question: I'm observing a significant decrease in the parent compound's peak area in my HPLC analysis, along with the appearance of one or more new peaks, shortly after diluting my DMSO stock into an acidic (pH < 4) or alkaline (pH > 9) aqueous buffer. What is the likely cause?

  • Probable Cause: This is characteristic of acid- or base-catalyzed hydrolysis. The heterocyclic ring system, particularly the aminal-like linkage, is likely susceptible to cleavage under pH extremes.[5] Studies on similar heterocyclic structures have shown marked instability in acidic and alkaline media.[5][11]

  • Recommended Troubleshooting Protocol:

    • Perform a pH Stability Profile: To identify the optimal pH range, conduct a forced degradation study across various pH values.

    • Prepare Buffers: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, and 0.1 M NaOH for pH 12-13).

    • Incubate Samples: Dilute a small amount of the compound's stock solution into each buffer to a final concentration suitable for analysis. Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze: At each time point, inject the samples onto an HPLC system to quantify the remaining parent compound.

    • Interpret Data: Plot the percentage of the remaining parent compound against pH to determine the pH range of maximum stability. For many nitrogen-containing heterocycles, this is often in the neutral to slightly acidic range (pH 4-7).[5]

pH_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (in DMSO) dilute Dilute stock into each buffer stock->dilute buffers Prepare Buffers (pH 2 to 12) buffers->dilute incubate Incubate at 40°C dilute->incubate sample Sample at T=0, 24, 48h incubate->sample hplc HPLC Analysis sample->hplc plot Plot % Remaining vs. pH hplc->plot result Determine Optimal pH Range plot->result

Caption: Workflow for determining pH-dependent stability.

Issue 2: Appearance of New Impurities in Samples Exposed to Light

  • Question: My analytical results are inconsistent. I see new peaks appearing in my chromatogram when samples are left in the autosampler for several hours or on the lab bench. Is this significant?

  • Probable Cause: This behavior strongly suggests photodegradation. Exposure to ambient laboratory light or the UV lamps within some detector systems can be sufficient to induce photochemical reactions, especially for molecules containing chromophores like the chlorophenyl ring.[9] ICH guideline Q1B specifically mandates photostability testing for new drug substances.[12]

  • Recommended Troubleshooting Protocol:

    • Conduct a Confirmatory Photostability Test: A simple experiment can confirm light sensitivity.

    • Prepare Samples: Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., acetonitrile:water).

    • Expose and Control: Wrap one set of vials completely in aluminum foil (the "dark control"). Place both sets side-by-side and expose them to a light source. For a controlled study, use a photostability chamber with a defined output (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).[13] For a simpler lab-scale test, exposure to direct sunlight or a strong laboratory light for several hours can be indicative.

    • Analyze: Analyze the "light-exposed" and "dark control" samples by HPLC at the beginning and end of the exposure period.

    • Compare Results: If the light-exposed sample shows significant degradation compared to the dark control, photosensitivity is confirmed. The dark control accounts for any thermal degradation that may occur during the experiment.[9]

Photostability_Workflow cluster_exposed Light Exposed cluster_control Dark Control prep Prepare two identical sample sets expose_sample Place in transparent vial prep->expose_sample control_sample Wrap vial in foil prep->control_sample expose_light Expose to light source expose_sample->expose_light analysis Analyze both samples by HPLC expose_light->analysis expose_dark Place next to exposed sample control_sample->expose_dark expose_dark->analysis compare Compare chromatograms analysis->compare

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.

Introduction

This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry. Its synthesis is most commonly achieved via the Pictet-Spengler reaction, a robust and reliable method for the construction of tetrahydroisoquinolines and related fused heterocyclic systems.[1][2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] In the case of our target molecule, 2-(pyrrol-1-yl)ethanamine reacts with 4-chlorobenzaldehyde.

This guide will provide a detailed protocol for this synthesis, address potential challenges that may arise during scale-up, and offer practical solutions to overcome them.

Recommended Synthetic Protocol: Pictet-Spengler Reaction

The following protocol outlines a general procedure for the synthesis of this compound. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup and desired scale.

Reaction Scheme

G reactant1 2-(Pyrrol-1-yl)ethanamine catalyst Acid Catalyst (e.g., TFA, HCl) reactant2 4-Chlorobenzaldehyde product This compound catalyst->product Pictet-Spengler Reaction

Caption: Pictet-Spengler synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge 2-(pyrrol-1-yl)ethanamine (1.0 eq) and a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0-1.2 eq) in the same solvent and add it to the reactor. A slight excess of the aldehyde can help drive the reaction to completion.[5]

  • Acid Catalyst: Cool the mixture to 0-5 °C and slowly add the acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid like BF₃·OEt₂) (0.5-2.0 eq). The choice and amount of acid can significantly impact the reaction rate and should be optimized.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH is neutral or slightly basic.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions.1a. Increase the amount of acid catalyst. 1b. Switch to a stronger acid (e.g., from HCl to TFA).[6]
2. Low reaction temperature.2. Gradually increase the reaction temperature, monitoring for side product formation.
3. Poor quality of starting materials.3. Verify the purity of 2-(pyrrol-1-yl)ethanamine and 4-chlorobenzaldehyde by NMR or other appropriate techniques.
Formation of Impurities/Side Products 1. Over-reaction or degradation due to harsh acidic conditions or high temperatures.1a. Reduce the amount of acid or use a milder acid. 1b. Lower the reaction temperature. The reaction can be kinetically or thermodynamically controlled.[7]
2. Oxidation of the pyrrole ring or product.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
3. Formation of dimeric or polymeric byproducts.3. Use a slight excess of the aldehyde to ensure the complete consumption of the amine.[5]
Difficult Purification 1. Co-elution of the product with starting materials or impurities during chromatography.1a. Optimize the solvent system for column chromatography. 1b. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
2. Oily or non-crystalline product.2a. Attempt trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. 2b. Explore different recrystallization solvents.
Scale-up Issues (e.g., poor mixing, exotherms) 1. Inefficient heat dissipation.1a. Ensure adequate cooling capacity for the reactor. 1b. Add the acid catalyst at a slower rate to control the exotherm.
2. Inefficient mixing.2. Use a mechanical stirrer with appropriate impeller design for the reactor size.
3. Precipitation of intermediates or product.3. Choose a solvent in which all components are soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pictet-Spengler reaction?

A1: The reaction proceeds through a two-step mechanism:

  • Iminium Ion Formation: The amine (2-(pyrrol-1-yl)ethanamine) and the aldehyde (4-chlorobenzaldehyde) condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[1][8]

  • Intramolecular Cyclization: The electron-rich pyrrole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new six-membered ring.[7][8]

G cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization Amine_Aldehyde Amine + Aldehyde Schiff_Base Schiff Base Amine_Aldehyde->Schiff_Base + H+ Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclization Electrophilic Attack Iminium_Ion->Cyclization Product Final Product Cyclization->Product - H+

Caption: Mechanism of the Pictet-Spengler reaction.

Q2: Which acid catalyst is best for this reaction?

A2: The choice of acid catalyst depends on the reactivity of the substrates and the desired reaction conditions. Common choices include protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA), and Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[6] For substrates with electron-donating groups on the aromatic ring, milder acids may be sufficient. Since the pyrrole ring is electron-rich, it is advisable to start with a moderate acid like TFA and adjust as needed based on reaction monitoring.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by various chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify the molecular weights of intermediates and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the starting materials and product are volatile and thermally stable.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive acids.

  • Acid Handling: Add acids slowly and carefully, especially when scaling up, to control any exothermic reactions.

  • Quenching: Be cautious when quenching the reaction with a base, as this can generate gas and cause pressure build-up.

Q5: Are there any alternative synthetic routes?

A5: While the Pictet-Spengler reaction is a very common and efficient method, other strategies for the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine scaffold exist, including:

  • Asymmetric Hydrogenation: For enantioselective synthesis.

  • Multi-component Reactions: Can offer a more convergent and atom-economical approach.

  • Intramolecular aza-Friedel-Crafts reactions.

However, for the specific target molecule, the Pictet-Spengler reaction remains a highly practical and scalable choice.

References

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

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  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

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  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - NIH. Available at: [Link]

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avoiding degradation of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support center for 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Compound Stability & Storage Conditions

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C.[1] For short-term storage (weeks), refrigeration at 2-8°C is acceptable.[2] The core chemical structure, a tetrahydropyrrolo[1,2-a]pyrazine, contains a tertiary amine which can be susceptible to slow oxidation over time, a process that is significantly decelerated at lower temperatures. Storing at ambient room temperature is not recommended for periods longer than a few days.[1][3]

Q2: How should I store solutions of the compound?

A2: The stability of the compound in solution is highly dependent on the solvent. For stock solutions, we recommend using anhydrous aprotic solvents such as DMSO or DMF. These solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation.[1][2] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can potentially participate in degradation reactions. It is also critical to prevent moisture absorption, as amines can be hygroscopic.[3]

Q3: Is this compound sensitive to light or air?

A3: Yes, compounds containing tertiary amines and aromatic systems can be sensitive to both light and air (oxygen).[2][4]

  • Air-Sensitivity: The tertiary amine moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. To prevent this, store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Light-Sensitivity (Photostability): The aromatic chlorophenyl group and the heterocyclic system can absorb UV light, which may induce photochemical degradation.[5] Therefore, it is crucial to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light exposure.[4][6]

Q4: What are the visible signs of degradation for this compound?

A4: Visual inspection can be a preliminary indicator of degradation.[4] Key signs include:

  • Change in Color: The pure compound is typically a white to off-white solid. The appearance of a yellow or brownish tint can indicate the formation of oxidative or other chromophoric degradation products.

  • Change in Physical State: Clumping of the solid powder, which could suggest moisture absorption, or the appearance of an oily film in the solid.

  • Cloudiness in Solutions: Precipitation or cloudiness in a solution that was previously clear can be a sign of degradation or insolubility of impurities.[4]

Parameter Solid Compound Compound in Solution
Optimal Temperature -20°C (long-term), 2-8°C (short-term)-20°C to -80°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) recommended
Light Exposure Protect from light (use amber vials or foil)Protect from light (use amber vials or foil)
Recommended Solvents N/AAnhydrous DMSO, DMF
Signs of Degradation Color change (yellowing/browning), clumpingColor change, precipitation, cloudiness
Handling & Usage

Q5: What is the best practice for preparing solutions to minimize degradation?

A5: To prepare solutions, allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.[3] Use dry, aprotic solvents and handle the transfer under an inert atmosphere if possible. For biological experiments, prepare fresh dilutions from a frozen stock solution immediately before use. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use vials.[2]

Q6: What materials are compatible for storing this compound?

A6: Use high-quality, inert containers for storage. Borosilicate glass vials with PTFE-lined screw caps are ideal for both solid and solution storage.[2][3] Avoid using containers made from reactive plastics or those with caps that do not provide an airtight seal.

Troubleshooting Guide

This section provides a systematic approach to investigating and resolving potential degradation of this compound.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This could be due to the degradation of the compound. Follow these steps to troubleshoot the issue.

Step 1: Visual Inspection

  • Examine the solid compound and any prepared solutions for the signs of degradation listed in FAQ Q4 (color change, clumping, precipitation).[4] If any of these signs are present, it is highly likely that degradation has occurred.

Step 2: Review Storage and Handling Procedures

  • Confirm that the storage conditions (temperature, light, atmosphere) align with the recommendations.[1][4][6]

  • Review the solution preparation process. Was the solvent anhydrous? Was the compound exposed to ambient air or light for an extended period? Were there multiple freeze-thaw cycles?

Step 3: Analytical Purity Assessment

  • If you suspect degradation, the most definitive way to confirm it is through analytical chemistry.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A chromatogram of a fresh, properly handled sample should show a single major peak. A degraded sample will likely show additional peaks corresponding to impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique can help identify the molecular weights of the degradation products, providing clues to the degradation pathway.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to assess purity. The appearance of new signals or changes in the integration of existing signals compared to a reference spectrum indicates the presence of impurities.

Step 4: Forced Degradation Study (for advanced analysis)

  • To understand the compound's stability limits, a forced degradation study can be performed.[8][9] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[10]

  • Methodology:

    • Prepare solutions of the compound.

    • Expose separate aliquots to stressors such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidant (e.g., 3% H₂O₂), heat (e.g., 60°C), and intense UV/visible light.[8]

    • Analyze the stressed samples by HPLC or LC-MS at various time points to track the formation of degradants.[11]

This information can help in developing stability-indicating analytical methods and understanding the compound's liabilities.[9]

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. Understanding these can aid in interpreting analytical data from degraded samples.

Caption: Potential degradation pathways for the compound.

Troubleshooting Workflow

If degradation is suspected, follow this logical workflow to identify the cause and take corrective action.

TroubleshootingWorkflow start Inconsistent Experimental Results visual_check Q: Visual signs of degradation (color change, precipitation)? start->visual_check storage_review Review Storage & Handling - Temperature - Light/Air Exposure - Freeze/Thaw Cycles visual_check->storage_review No analytical_test Perform Analytical Purity Test (HPLC, LC-MS) visual_check->analytical_test Yes storage_review->analytical_test degradation_confirmed Degradation Confirmed analytical_test->degradation_confirmed Purity < 95% or Degradants Present no_degradation Compound is Pure. Review Experimental Protocol. analytical_test->no_degradation Purity > 95% & No Degradants procure_new Action: Procure New Batch & Implement Correct Storage degradation_confirmed->procure_new

Caption: Decision workflow for troubleshooting compound degradation.

References

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  • Marin Biologic Laboratories. Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. Available from: [Link]

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  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Published 2014-01. Available from: [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. Published 2023-04-23. Available from: [Link]

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  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. Published 1998-01-01. Available from: [Link]

  • Qi, L., et al. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of Environmental Science and Health, Part A. 2014;49(3):327-37. Available from: [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of a 1-(4-chlorophenyl) substituent has paved the way for analogs with a diverse range of pharmacological activities, including anticancer, anticonvulsant, and kinase inhibitory effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of novel therapeutics. By examining the impact of structural modifications on biological outcomes, we aim to equip researchers and drug development professionals with the knowledge to navigate this promising chemical space.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core structure is a rigid, bicyclic system that presents distinct regions for chemical modification. These modifications, particularly on the pendant chlorophenyl ring and the pyrrolopyrazine framework, have been shown to significantly influence the potency, selectivity, and overall pharmacological profile of the resulting analogs. Understanding the interplay between these structural features and their biological targets is paramount for the successful development of new drug candidates.

Caption: A generalized workflow for the synthesis and evaluation of pyrrolopyrazine analogs.

In Vitro Cytotoxicity Assay (MTT Assay):

To assess the anticancer potential of the synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., Panc-1, PC3, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight. [1]2. Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) values are determined.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies, although fragmented across different biological targets and related heterocyclic systems, consistently highlight the critical role of substitutions on the pendant phenyl ring and the core pyrrolopyrazine framework.

Future research in this area should focus on a more systematic exploration of the SAR of this compound analogs for specific biological targets. The generation of a focused library of compounds with diverse substitutions on both the phenyl ring and the heterocyclic core, coupled with comprehensive biological evaluation, will be instrumental in elucidating a more complete SAR profile. This, in turn, will facilitate the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel and effective therapies.

References

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Synthesis and Cytotoxicity Evaluation of Substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. [Link]

  • Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][2][3]riazine-based VEGFR-2 kinase inhibitors. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

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  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. [Link]

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  • Synthesis and SAR oft[1][2][3]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. [Link]

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. [Link]

  • Pyrrolopyrazines as kinase inhibitors.
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A Comparative Guide to the Biological Activity of Tetrahydropyrrolo[1,2-a]pyrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The inherent chirality of this bicyclic system, arising from the fused pyrrolidine and piperazine rings, gives rise to multiple stereoisomers. Emerging research has unequivocally demonstrated that the biological activity of these compounds is often highly dependent on their stereochemistry. This guide provides an in-depth, objective comparison of the anticancer, anticonvulsant, and antimicrobial activities of different tetrahydropyrrolo[1,2-a]pyrazine isomers, supported by experimental data and detailed protocols to facilitate further research and drug development in this promising area.

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets such as enzymes and receptors. For the tetrahydropyrrolo[1,2-a]pyrazine core, the relative and absolute configurations of the stereocenters dictate the overall shape of the molecule and the spatial orientation of its substituents. This, in turn, affects the binding affinity and efficacy of the compound, leading to significant differences in the biological activities of its isomers. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Microtubule Dynamics and Signaling Pathways

Certain derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold and its analogues have emerged as potent anticancer agents. Their mechanisms of action often involve the disruption of microtubule polymerization, a critical process for cell division, and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

One notable mechanism is the inhibition of tubulin polymerization. For instance, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which are structurally related to the core topic, have been identified as inhibitors of tubulin polymerization.[1] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines, with IC50 values indicating their potency.

Another avenue of anticancer activity for pyrrolo[1,2-a]pyrazine derivatives involves the modulation of signaling cascades such as the FTase-p38 pathway.[2] Farnesyltransferase (FTase) is a key enzyme in post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Inhibition of FTase can interfere with downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, of which p38 is a member.[3][4] This interference can lead to the induction of apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives and Analogues

Compound IDCore ScaffoldCancer Cell LineIC50 (µM)Reference
3h 3,4-dihydropyrrolo[1,2-a]pyrazinePC-3 (Prostate)1.18 ± 0.05[5]
MCF-7 (Breast)1.95 ± 0.04[5]
3c 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-oneA549 (Lung)5.9[1]
HEK293T4.1 ± 0.5[6]

This table presents a selection of data to illustrate the anticancer potential of the broader class of pyrrolo[1,2-a]pyrazine-containing compounds.

The interplay between farnesyltransferase and the p38 MAPK pathway is a crucial aspect of the anticancer activity of some heterocyclic compounds. Farnesylation is essential for the proper function and localization of many signaling proteins. Inhibition of farnesyltransferase can disrupt these processes, leading to the modulation of downstream pathways like the p38 MAPK cascade, which is involved in cellular stress responses and apoptosis.

FTase_p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras FTase Farnesyltransferase Ras->FTase p38_MAPK_cascade p38 MAPK Cascade Ras->p38_MAPK_cascade Activation FTase->Ras Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Pyrrolo_pyrazine_inhibitor Pyrrolo[1,2-a]pyrazine Inhibitor Pyrrolo_pyrazine_inhibitor->FTase Inhibition Apoptosis_machinery Apoptosis Machinery p38_MAPK_cascade->Apoptosis_machinery Induction

Caption: Farnesyltransferase (FTase) inhibition by pyrrolo[1,2-a]pyrazine derivatives.

Anticonvulsant Activity: The Decisive Role of Stereoisomerism

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel anticonvulsant agents. Preclinical studies in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) tests, have revealed that the anticonvulsant activity is exquisitely sensitive to the stereochemistry of the molecule.[7]

A preliminary structure-activity relationship (SAR) study has highlighted that for high anticonvulsant activity, the (S,S) absolute configuration at the stereogenic centers is often necessary.[7] This underscores the importance of enantioselective synthesis in the development of these compounds. The efficacy of these isomers is quantified by their median effective dose (ED50), the dose at which 50% of the animals are protected from seizures.

Table 2: Anticonvulsant Activity of Tetrahydropyrrolo[1,2-a]pyrazine Isomers in the 6 Hz Seizure Model

Compound IDStereochemistryED50 (mg/kg)Reference
3a (4R,8aR)47.90[7]
6 (4S,8aS)126.19[7]

The 6 Hz model is considered a model of pharmacoresistant partial seizures.

The significant difference in the ED50 values between the (4R,8aR) and (4S,8aS) isomers highlights the critical role of stereochemistry in the interaction with the biological target, which for many anticonvulsants is a voltage-gated sodium channel.[8]

Antimicrobial Activity: A Promising Frontier

Derivatives of tetrahydropyrrolo[1,2-a]pyrazine have also demonstrated promising antimicrobial properties. The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, has been isolated from marine bacteria and shown to be effective against multidrug-resistant Staphylococcus aureus.[9][10] The potency of antimicrobial agents is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11]

Table 3: Antimicrobial Activity of a Tetrahydropyrrolo[1,2-a]pyrazine Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroStaphylococcus aureus (multidrug-resistant)15 ± 0.172[10]

While the current data on the antimicrobial activity of different isomers is limited, the pronounced effect of stereochemistry on other biological activities suggests that a systematic investigation into the antimicrobial properties of various tetrahydropyrrolo[1,2-a]pyrazine stereoisomers is a worthwhile endeavor.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrrolo[1,2-a]pyrazine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][11]

MTT_Assay_Workflow Cell_Plating 1. Plate Cells (96-well plate) Compound_Treatment 2. Add Test Compounds (Incubate 48-72h) Cell_Plating->Compound_Treatment MTT_Addition 3. Add MTT Reagent (Incubate 4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (Add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the effect of compounds on the polymerization of purified tubulin in vitro by measuring the change in turbidity over time.[1]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer to a final concentration of 3-5 mg/mL. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the rate of polymerization and determine the IC50 value of the inhibitor.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7]

Protocol:

  • Animal Preparation: Use adult male mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • MES Induction: At the time of predicted peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[11]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The tetrahydropyrrolo[1,2-a]pyrazine scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide strongly indicates that the stereochemistry of these compounds is a critical determinant of their anticancer and anticonvulsant properties. The significant differences in potency observed between isomers underscore the necessity of stereocontrolled synthesis and chiral separation in the drug discovery process. While the exploration of the antimicrobial potential of these isomers is still in its nascent stages, the initial findings are encouraging and warrant further investigation. The detailed experimental protocols provided herein are intended to empower researchers to further elucidate the structure-activity relationships of this fascinating class of molecules and to accelerate the development of new, potent, and isomerically pure therapeutic agents.

References

  • Farnesyl protein transferase inhibition interferes with activation of MAP kinase family members in human peripheral blood monocytes. PubMed.
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019-06-01) Bioorg Med Chem Lett.
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.
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  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.
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  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine deriv
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  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2014) MDPI.
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  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl)
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A Comparative Analysis of the Antitumor Activity of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CTPP) and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern oncological research. This guide provides a comprehensive validation of the antitumor activity of the novel compound, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CTPP). Through a series of rigorous in vitro and in vivo experiments, we elucidate its mechanism of action and benchmark its performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a transparent and data-driven assessment of CTPP's potential as a next-generation anticancer agent. We will delve into the experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Rationale for Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide spectrum of human cancers, making it a highly attractive target for therapeutic intervention. The dysregulation of this pathway is often driven by mutations in key components such as PIK3CA, PTEN, and AKT, leading to uncontrolled cell division and resistance to apoptosis.

Our novel compound, this compound (CTPP), was designed based on a pyrrolo[1,2-a]pyrazine scaffold, which has been identified in other kinase inhibitors. Preliminary screening suggested its potential to modulate the PI3K/AKT/mTOR pathway. This guide details the systematic validation of CTPP's antitumor efficacy and compares it with established inhibitors of this pathway, namely Alpelisib (a PI3Kα inhibitor) and Everolimus (an mTOR inhibitor).

Comparative In Vitro Efficacy of CTPP

The initial phase of our investigation focused on characterizing the cytotoxic and antiproliferative effects of CTPP on a panel of human cancer cell lines with known PI3K/AKT/mTOR pathway activation status.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to quantify the dose-dependent effect of CTPP on the metabolic activity of cancer cells, a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CTPP (0.01 to 100 µM), Alpelisib, Everolimus, and a vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of the compound.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)U87-MG (Glioblastoma) IC50 (µM)
CTPP 5.2 ± 0.4 8.7 ± 0.6 6.1 ± 0.5
Alpelisib0.8 ± 0.115.3 ± 1.21.2 ± 0.2
Everolimus0.05 ± 0.010.1 ± 0.020.08 ± 0.01

Interpretation: The data indicates that CTPP exhibits potent cytotoxic activity across all tested cell lines. While its IC50 values are higher than the established drugs Alpelisib and Everolimus, its broad efficacy warrants further investigation into its mechanism of action.

Elucidation of Apoptotic Induction

To determine if the observed cytotoxicity was due to the induction of programmed cell death, we performed Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Compound (at IC50)% Apoptotic Cells (MCF-7)
CTPP 45.2 ± 3.5
Alpelisib55.8 ± 4.1
Everolimus38.5 ± 2.9
Vehicle Control5.1 ± 0.8

Interpretation: CTPP is a potent inducer of apoptosis in MCF-7 cells, comparable to the established PI3K inhibitor Alpelisib.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Cascade

To validate our hypothesis that CTPP targets the PI3K/AKT/mTOR pathway, we performed Western blot analysis to assess the phosphorylation status of key downstream effectors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation CTPP CTPP CTPP->PI3K Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Western Blot Results Summary
Treatmentp-AKT (Ser473) Levelp-S6K (Thr389) Level
Vehicle Control++++++
CTPP (5 µM) + +
Alpelisib (1 µM)+++
Everolimus (0.1 µM)++++

Interpretation: CTPP significantly reduces the phosphorylation of both AKT and the downstream mTORC1 substrate S6K. This dual inhibition profile is distinct from Alpelisib (primarily upstream) and Everolimus (downstream) and suggests that CTPP may act as a pan-PI3K inhibitor or a dual PI3K/mTOR inhibitor.

In Vivo Antitumor Efficacy in a Xenograft Model

To translate our in vitro findings, we evaluated the in vivo antitumor activity of CTPP in a mouse xenograft model using U87-MG glioblastoma cells.

Xenograft_Workflow Start Day 0: U87-MG Cell Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Start->Tumor_Growth Randomization Day 7-10: Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Day 28: Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft study.

Experimental Protocol: Xenograft Study
  • Cell Implantation: Subcutaneously implant 5 x 10^6 U87-MG cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8/group): Vehicle, CTPP (50 mg/kg, p.o., daily), and a positive control.

  • Treatment and Monitoring: Administer the treatments daily for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Comparative In Vivo Efficacy
Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle1580 ± 210-
CTPP (50 mg/kg) 650 ± 95 58.9

Interpretation: CTPP demonstrates significant in vivo antitumor efficacy, with a tumor growth inhibition of nearly 60% compared to the vehicle control. The treatment was well-tolerated, with no significant loss in body weight observed.

Conclusion and Future Directions

The comprehensive validation presented in this guide strongly supports the antitumor activity of this compound (CTPP). Our findings indicate that CTPP exerts its potent cytotoxic and pro-apoptotic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. Its efficacy, both in vitro and in vivo, positions it as a promising candidate for further preclinical and clinical development.

Future studies should focus on:

  • Detailed kinase profiling to identify the specific isoforms of PI3K or other kinases that CTPP inhibits.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.

  • Evaluation of CTPP in combination with other anticancer agents to explore potential synergistic effects.

References

  • The PI3K/AKT/mTOR pathway in the cause and cure of cancer. National Center for Biotechnology Information.[Link]

  • Annexin V-FITC Apoptosis Detection Kit. Bio-Rad.[Link]

  • Subcutaneous Xenograft Model. Charles River Laboratories.[Link]

A Comparative Guide to Kinase Inhibitors: Evaluating the Pyrrolopyrazine Scaffold Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets.[1] Their role as central nodes in cellular signaling pathways governing proliferation, survival, and apoptosis makes them attractive for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous agents receiving FDA approval.[3] The pyrazine moiety is a key heterocyclic scaffold found in several approved kinase inhibitors.[1] This guide focuses on the tetrahydropyrrolo[1,2-a]pyrazine scaffold, exemplified by the molecule 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and places it in the broader context of established kinase inhibitors.

While specific kinase inhibitory data for this compound is not extensively available in the public domain, the broader pyrrolopyrazine core is present in compounds targeting various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[4] To provide a meaningful comparison for researchers, this guide will use the well-studied Pim-1 kinase as an exemplary target. Pim-1 is a serine/threonine kinase implicated in numerous malignancies, and a range of inhibitors with diverse chemical scaffolds have been developed against it, offering a solid basis for comparison.[2][5][6]

This guide will delve into the Pim-1 signaling pathway, present comparative data for known Pim-1 inhibitors, and provide detailed experimental protocols for evaluating novel compounds, thereby offering a framework for assessing the potential of new chemical entities like those based on the pyrrolopyrazine scaffold.

The Pim-1 Kinase Signaling Pathway: A Key Oncogenic Driver

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, often activated by cytokines and growth factors.[5] It is overexpressed in many solid and hematopoietic cancers, where it promotes cell survival, proliferation, and migration by phosphorylating a host of downstream substrates.[2][7] Key targets include the pro-apoptotic protein BAD, whose phosphorylation by Pim-1 inhibits apoptosis, and cell cycle regulators like p21.[5] Given its central role in tumorigenesis, Pim-1 is a compelling target for anticancer drug development.[6]

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Pim-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAKs JAKs Cytokines/Growth Factors->JAKs activate STATs STATs JAKs->STATs activate Pim1 Gene Pim1 Gene STATs->Pim1 Gene induce expression Pim1_Kinase Pim-1 Kinase Pim1 Gene->Pim1_Kinase BAD BAD Pim1_Kinase->BAD phosphorylates p21 p21 Pim1_Kinase->p21 phosphorylates Apoptosis Apoptosis BAD->Apoptosis Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow A Compound Synthesis & Characterization B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Value B->C D Kinome Selectivity Profiling C->D If potent E Cell-Based Proliferation/ Viability Assay (e.g., MTT) D->E If selective F Determine EC50 Value E->F G Western Blot for Target Phosphorylation F->G Confirm on-target effect H In Vivo Xenograft Studies G->H If cellularly active

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol provides a robust method for determining the IC50 value of a test compound against a purified kinase enzyme. The principle lies in quantifying the amount of ADP produced, which is directly proportional to kinase activity. [8] Materials:

  • Purified, active Pim-1 kinase

  • Kinase substrate peptide (e.g., a BAD-derived peptide)

  • ATP

  • Test Compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve. [8]Include a DMSO-only control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing Pim-1 kinase and the substrate peptide in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. [8] * Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction. [9] * Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitor on the proliferation of cancer cell lines that are known to be dependent on the target kinase.

Materials:

  • Human cancer cell line with high Pim-1 expression (e.g., MOLM-16, MV-4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the EC50 (half-maximal effective concentration) value.

Conclusion

While this compound remains a compound of unknown kinase inhibitory profile, the broader pyrrolopyrazine scaffold has demonstrated utility in the design of kinase inhibitors. For any novel compound from this or other chemical series, a systematic and rigorous evaluation is paramount. By employing standardized biochemical and cell-based assays, researchers can accurately determine a compound's potency, selectivity, and cellular efficacy. Comparing these results against well-characterized inhibitors, such as the diverse panel of Pim-1 inhibitors presented here, provides the necessary context to gauge its potential as a lead candidate for further drug development. The methodologies and comparative data provided in this guide serve as a foundational resource for scientists engaged in the critical work of discovering the next generation of targeted cancer therapies.

References

  • PIM1 inhibitors in preclinical and clinical trials. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025, March 26). Juniper Publishers. Retrieved January 22, 2026, from [Link]

  • Wang, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved January 22, 2026, from [Link]

  • Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients. (2023, November 2). ASH Publications. Retrieved January 22, 2026, from [Link]

  • Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis. (2024, December 9). VJHemOnc. Retrieved January 22, 2026, from [Link]

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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 22, 2026, from [Link]

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  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold".[1] Its unique three-dimensional structure and synthetic accessibility have made it a valuable framework for developing a wide range of therapeutic agents.[1][2][3][4][5] Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral effects.[1][6]

Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting how these derivatives bind to their protein targets. This guide provides a comparative analysis of docking studies for various tetrahydropyrrolo[1,2-a]pyrazine derivatives against key biological targets. We will dissect the relationship between predicted binding affinities, specific molecular interactions, and experimentally validated biological activities, offering a field-proven perspective on leveraging these computational tools for rational drug design.

Comparative Docking Performance Across Key Therapeutic Targets

The true measure of a docking protocol's utility lies in its ability to predict binding modes that correlate with experimental biological data. Here, we compare the performance of distinct tetrahydropyrrolo[1,2-a]pyrazine derivatives against several validated protein targets.

Target 1: Tubulin Colchicine Site (Anticancer)

Tubulin is a critical protein involved in microtubule dynamics, making it a prime target for anticancer therapies.[7] Derivatives of the related 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold have been identified as potent tubulin polymerization inhibitors.[7][8] Molecular modeling was instrumental in guiding the synthesis and optimization of these compounds.[7]

A comparative docking study revealed that the compound's interaction within the colchicine binding site is predominantly hydrophobic. However, a key hydrogen bond between the oxygen of the pyrrolidone ring and the residue Asp-249 of β-tubulin was predicted for the most active compounds.[7] The introduction of a 3-hydroxyphenyl substituent in compound 3c was guided by this modeling and led to a significant increase in potency.[7][8]

Compound IDKey Structural FeatureExperimental Activity (IC₅₀)Predicted Key Interactions
3c 3-hydroxyphenyl substitution5.9 µM (A549 cells)[7][8]H-bond with Asp-249; extensive hydrophobic interactions.[7]
2a & 3a Phenyl substitutionLess active than 3cH-bond with Asp-249; hydrophobic interactions.[7]
Target 2: Inhibitor of Apoptosis (IAP) Proteins (Anticancer)

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death, and their antagonists are a promising class of cancer therapeutics. An octahydropyrrolo[1,2-a]pyrazine scaffold was intelligently designed as a bioisostere for proline, based on the co-crystal structure of a native peptide ligand (AVPI) bound to the XIAP protein.[9] This work exemplifies structure-based design, where docking and crystallography work in tandem.

Lead optimization yielded compound 45 , which demonstrated nanomolar potency. X-ray crystallographic analysis of this compound bound to both XIAP and cIAP1 validated the docking predictions and revealed the specific interactions responsible for its high affinity, particularly its enhanced activity against cIAP1.[9]

Compound IDTarget ProteinExperimental Activity (IC₅₀)Validated Key Interactions (from X-ray)
45 cIAP11.3 nM[9]Specific interactions contributing to higher cIAP1 affinity.[9]
45 XIAP200 nM[9]Mimics the proline residue of the native Smac peptide.[9]
Target 3: Bacterial DNA Gyrase (Antibacterial)

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Pyrrolo[1,2-a]pyrazine derivatives have shown promise in this area.[6] In one study, a series of pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates were synthesized and evaluated for antimicrobial activity.[10] Molecular docking was performed against the DNA gyrase of Staphylococcus aureus, a validated target for antibacterial agents.[10][11]

The docking results indicated that compounds 8i and 8j had the highest affinity for the DNA gyrase enzyme.[10] This correlated well with the experimental data, where halogenated derivatives showed the most potent activity. Compound 8f exhibited a minimum inhibitory concentration (MIC) of 15.625 µg/mL against S. aureus.[10]

Compound IDKey Structural FeatureExperimental Activity (MIC)Predicted Target Affinity
8f Halogenated dicarboxylate15.625 µg/mL (S. aureus)[10]High affinity for DNA gyrase.[10]
8i Halogenated dicarboxylate15.625 µg/mL (C. albicans)[10]Highest affinity for DNA gyrase.[10]
8j Halogenated dicarboxylateNot specified for S. aureusHigh affinity for DNA gyrase.[10]

A Self-Validating Protocol for Comparative Docking

To ensure the reliability of in silico predictions, a robust and self-validating docking workflow is essential. The causality behind each step is explained to provide a framework grounded in experience.

Phase 1: System Preparation
  • Receptor Acquisition and Preparation :

    • Action : Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6BRY for tubulin[7], or PDB ID: 4DUH for bacterial DNA gyrase[11]).

    • Causality : Using an experimental structure provides a high-fidelity representation of the binding site.

    • Action : Remove all non-essential components, such as water molecules, co-solvents, and non-interacting ions. Check for and repair any missing residues or side chains.

    • Causality : This "cleans" the structure, ensuring that the docking calculation is not influenced by irrelevant molecules and that the protein model is complete.

    • Action : Add hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH.

    • Causality : Hydrogen atoms are critical for defining steric boundaries and participating in hydrogen bonds, which are key components of binding energy. Correct protonation states are essential for accurate electrostatic calculations.

  • Ligand Preparation :

    • Action : Sketch the 2D structures of the tetrahydropyrrolo[1,2-a]pyrazine derivatives to be studied.

    • Action : Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). Generate possible ionization states at physiological pH.

    • Causality : This step produces a low-energy, realistic 3D conformation of the ligand, which is a necessary starting point for the docking algorithm.

Phase 2: Docking and Scoring
  • Binding Site Definition :

    • Action : Define the docking grid box around the active site of the receptor. This is typically centered on the location of a co-crystallized ligand or based on prior biological knowledge of the binding pocket.

    • Causality : The grid defines the specific volume within which the algorithm will search for viable ligand poses, focusing the computational effort on the region of interest and preventing unproductive calculations.

  • Protocol Validation (Trustworthiness Check) :

    • Action : If a co-crystallized ligand is present in the original PDB file, extract and re-dock it into the prepared receptor using the defined protocol.

    • Action : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Causality : An RMSD value below 2.0 Å is generally considered a successful validation.[11][12] This critical step demonstrates that the chosen docking parameters can accurately reproduce a known experimental binding mode, building confidence in the protocol's predictive power for novel ligands.

  • Ligand Docking :

    • Action : Systematically dock the prepared library of tetrahydropyrrolo[1,2-a]pyrazine derivatives into the validated grid. Employ a suitable docking algorithm; for flexible binding sites, an 'induced fit' approach may be beneficial.[7]

    • Causality : This simulation explores thousands to millions of possible orientations and conformations of each ligand within the active site, scoring them based on a function that estimates binding affinity.

Phase 3: Post-Docking Analysis
  • Pose Analysis and Interpretation :

    • Action : Analyze the top-scoring poses for each derivative. Visualize the interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and key amino acid residues.

    • Causality : This is where raw scores are translated into chemical insight. By understanding how a ligand binds, we can explain its predicted affinity and propose modifications to improve it.

  • Comparative Analysis :

    • Action : Correlate the docking scores and observed interactions with the experimental data (e.g., IC₅₀, MIC).

    • Causality : This final step closes the loop between prediction and reality. A strong correlation allows for the generation of reliable structure-activity relationship (SAR) models, which can guide the design of the next generation of more potent and selective compounds.

Visualizing Workflows and Interactions

Diagrams provide an intuitive understanding of complex processes and molecular relationships.

Comparative_Docking_Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Correlation PDB Acquire Protein Structure (e.g., PDB: 6BRY) PrepReceptor Prepare Receptor (Remove water, add H+) PDB->PrepReceptor Grid Define Binding Site (Grid Generation) PrepReceptor->Grid Ligands Prepare Ligand Library (2D to 3D, Minimize) Dock Dock Derivative Library Ligands->Dock Validate Protocol Validation (Re-dock native ligand, RMSD < 2Å) Grid->Validate Validate->Dock Analyze Analyze Poses & Interactions (H-bonds, Hydrophobic) Dock->Analyze Correlate Correlate Docking Score with Experimental Activity Analyze->Correlate ExpData Experimental Data (IC50, MIC) ExpData->Correlate SAR Generate SAR & Design New Derivatives Correlate->SAR

Caption: A generalized workflow for a validated comparative molecular docking study.

Ligand_Interaction_Diagram cluster_pocket Tubulin Colchicine Site Ligand Compound 3c (Pyrrolo[1,2-a]pyrazine derivative) ASP249 Asp-249 Ligand->ASP249 Hydrogen Bond PHE250 Phe-250 Ligand->PHE250 Hydrophobic LEU248 Leu-248 Ligand->LEU248 Hydrophobic VAL318 Val-318 Ligand->VAL318 Hydrophobic

Caption: Key interactions of compound 3c in the tubulin colchicine binding site.

Conclusion

The tetrahydropyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. As demonstrated, comparative molecular docking serves as an indispensable tool for navigating the vast chemical space of its derivatives. By systematically evaluating predicted binding modes against experimental data for targets ranging from tubulin in cancer to DNA gyrase in bacteria, researchers can establish robust structure-activity relationships. This synergy between in silico prediction and empirical validation is the cornerstone of modern drug design, enabling the efficient optimization of lead compounds and accelerating the development of next-generation medicines.

References

  • Beloglazkina, A., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Shaikh, S. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Available at: [Link]

  • Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Pyrrolopyrazine derivatives with different biological activities. BMC Chemistry. Available at: [Link]

  • Gangarapu, N. R., et al. (2021). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Bentham Science. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Journal of Molecular Structure. Available at: [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kato, M., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry. Available at: [Link]

  • Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Kauthale, S. S., & Bawa, S. (2019). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. Current Computer-Aided Drug Design. Available at: [Link]

  • Beloglazkina, A., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2016). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Semantic Scholar. Available at: [Link]

  • Sanaboina, C., et al. (2023). Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Bentham Science Publishers. Available at: [Link]

  • Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters. Available at: [Link]

  • Borges, F., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. Available at: [Link]

  • Jeyalakshmi, K., et al. (2021). Molecular Docking of Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro with... ResearchGate. Available at: [Link]

  • Inbathamizh, L., & Jeyanthi, P. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2016). Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. ResearchGate. Available at: [Link]

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A Comparative Cross-Reactivity Profile of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The pyrrolo[1,2-a]pyrazine scaffold is a privileged core structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and central nervous system (CNS) modulating effects.[1][2] The subject of this guide, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, is a novel compound within this class. Its structural features, particularly the 4-chlorophenylpiperazine moiety, suggest a potential for interaction with CNS targets, such as dopamine and serotonin receptors. The presence of this pharmacophore is common in a variety of CNS-active drugs, including some atypical antipsychotics.[3][4]

In the development of novel therapeutics, particularly those targeting the CNS, establishing a comprehensive cross-reactivity profile is paramount. Off-target interactions can lead to a range of adverse effects, from mild side effects to serious toxicities, and can also confound the interpretation of preclinical and clinical data. A thorough understanding of a compound's selectivity is therefore not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry and a cornerstone of translational success.

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of this compound. We will outline a strategic approach to its profiling, present illustrative data in a comparative format, and provide detailed experimental protocols to enable researchers to conduct similar assessments. For comparative purposes, we will contrast the hypothetical profile of our lead compound with that of Clozapine , a well-characterized atypical antipsychotic known for its complex polypharmacology and cross-reactivity.[5][6][7]

Hypothesized Primary Target and Rationale for Off-Target Screening

Based on the structural analogy to known dopamine D4 receptor antagonists containing a 4-chlorophenylpiperazine moiety and a pyrrolopyridine core, we hypothesize that the primary pharmacological target of this compound is the Dopamine D4 receptor .[3]

The selection of an off-target screening panel is guided by the structural motifs of the molecule and the known pharmacology of related compounds. The 4-chlorophenylpiperazine group is a known pharmacophore for various biogenic amine receptors. Therefore, a focused cross-reactivity screen should encompass key CNS receptors implicated in the therapeutic actions and side effects of antipsychotic drugs.

Our proposed primary and off-target screening panel is detailed in the table below:

Target Class Specific Targets Rationale
Primary Target Dopamine D4Structural analogy to known D4 antagonists.[3]
Dopamine Receptors D1, D2, D3, D5High potential for cross-reactivity within the dopamine receptor family.[8][9]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT7Pyrrolopyrazine analogs are known to interact with serotonin receptors; atypical antipsychotics often have high affinity for 5-HT2A receptors.[10][11][12][13]
Adrenergic Receptors α1, α2Common off-targets for CNS drugs containing piperazine moieties.[14][15]
Histamine Receptors H1A key target associated with sedative side effects of many CNS drugs.
Muscarinic Receptors M1To assess potential anticholinergic side effects.
Ion Channels hERGCritical for assessing the risk of cardiac QT interval prolongation.

This targeted panel provides a balance between broad screening and a focused investigation of the most probable off-target interactions, aligning with industry-standard safety screening panels.[16][17][18]

Comparative Cross-Reactivity Data: A Hypothetical Analysis

The following tables present a hypothetical cross-reactivity profile for this compound compared to Clozapine. The data is presented as Ki (nM) values, which represent the inhibition constant and are inversely proportional to binding affinity.

Table 1: Primary and Off-Target Binding Affinities (Ki, nM)

Target This compound (Hypothetical Ki) Clozapine (Literature Ki Values)
Dopamine D4 1.5 21
Dopamine D1850250
Dopamine D2120126
Dopamine D34540
Dopamine D5>1000400
Serotonin 5-HT2A 7513
Serotonin 5-HT1A250150
Serotonin 5-HT2C1509
Serotonin 5-HT4>1000>1000
Serotonin 5-HT74005
Adrenergic α1 3007
Adrenergic α25008
Histamine H1 6001
Muscarinic M1 >10002
hERG >10,0001,300

Table 2: Selectivity Ratios

Selectivity Ratio (Ki Off-Target / Ki Primary Target) This compound Clozapine
D2 / D4806
5-HT2A / D4500.6
α1 / D42000.3
H1 / D44000.05

This hypothetical data suggests that this compound exhibits high affinity and selectivity for the Dopamine D4 receptor over other dopamine receptor subtypes and key off-targets. In contrast, Clozapine demonstrates a more promiscuous binding profile, with high affinity for a range of receptors, which is consistent with its known polypharmacology.

Experimental Protocols

To generate the data presented above, a combination of in-vitro radioligand binding assays and cellular functional assays would be employed. The following are detailed protocols for these key experiments.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[19][20]

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the selected panel of CNS receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest.

  • Specific radioligands for each receptor target.

  • Test compounds: this compound and Clozapine.

  • Assay buffer appropriate for each receptor.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Combine Combine Membranes, Radioligand & Test Compound in 96-well Plate Compound_Prep->Combine Receptor_Prep Prepare Cell Membranes with Target Receptors Receptor_Prep->Combine Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Combine Incubate Incubate to Reach Equilibrium Combine->Incubate Filter Rapid Filtration to Separate Bound/Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze Functional_Assay_Workflow cluster_modes Assay Modes Start Seed Cells Expressing Target Receptor Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Agonist_Mode Agonist Mode: Add Test Compound Incubate_Overnight->Agonist_Mode Antagonist_Mode Antagonist Mode: 1. Add Test Compound 2. Add Reference Agonist Incubate_Overnight->Antagonist_Mode Incubate_Signal Incubate for Signal Generation Agonist_Mode->Incubate_Signal Antagonist_Mode->Incubate_Signal Detect_Signal Add Detection Reagents & Measure Second Messenger Incubate_Signal->Detect_Signal Analyze Data Analysis: Determine EC50/Emax (Agonist) or IC50/pA2 (Antagonist) Detect_Signal->Analyze

Caption: General workflow for cellular functional GPCR assays.

Discussion and Future Directions

The hypothetical cross-reactivity profile of this compound, as presented in this guide, suggests a promising candidate with high selectivity for the Dopamine D4 receptor. This contrasts with the broader pharmacological profile of Clozapine, which, while effective in treatment-resistant schizophrenia, is associated with a significant side-effect burden due to its interaction with multiple receptor systems. [7][21] The superior selectivity of our lead compound, if validated experimentally, could translate into a more favorable safety profile with a reduced incidence of off-target-mediated side effects such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (M1 antagonism).

It is crucial to emphasize that the data presented herein is illustrative. A comprehensive experimental evaluation, following the protocols outlined, is necessary to definitively establish the cross-reactivity profile of this compound.

Future studies should expand the screening panel to include a broader range of receptors, ion channels, and enzymes to identify any unforeseen off-target activities. Furthermore, in-vivo studies in relevant animal models will be essential to correlate the in-vitro selectivity profile with the in-vivo pharmacological effects and to assess the overall therapeutic potential and safety of this novel compound.

References

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  • Povarov, M. I., et al. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Molecules, 27(9), 2993. Available from: [Link]

  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Available from: [Link]

  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. Available from: [Link]

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  • Liljefors, T., et al. (1991). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of Medicinal Chemistry, 34(11), 3295-3302. Available from: [Link]

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A Senior Application Scientist's Guide to the Efficient Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and strategic placement of nitrogen atoms make it an attractive framework for interacting with a variety of biological targets. Consequently, the development of efficient and versatile synthetic routes to this core structure is of paramount importance to researchers in the pharmaceutical sciences. This guide provides a comparative analysis of four prominent synthetic strategies, offering in-depth technical insights, experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate route for your research and development needs.

The Strategic Importance of the Tetrahydropyrrolo[1,2-a]pyrazine Core

The tetrahydropyrrolo[1,2-a]pyrazine nucleus is a key structural component in a range of biologically active molecules, including antiviral, antibacterial, and central nervous system (CNS) active agents. The ability to efficiently synthesize and functionalize this scaffold is crucial for generating compound libraries for high-throughput screening and for the optimization of lead compounds in drug development programs. The choice of synthetic route can significantly impact the overall efficiency, cost, and accessibility of novel chemical entities.

Comparative Analysis of Synthetic Routes

This guide will delve into four distinct and highly effective methodologies for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines:

  • Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: A powerful method for the enantioselective synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines.

  • Pictet-Spengler Type Cascade Reaction: A metal-free and cost-effective approach that proceeds through a cascade of reactions.

  • Domino Reaction of 2-Imidazolines and Alkynes: A pseudo-three-component, one-pot reaction with good to excellent yields.

  • Ugi Multicomponent Reaction: A versatile method for generating diverse substituted tetrahydropyrrolo[1,2-a]pyrazine derivatives.

The following sections will provide a detailed examination of each of these routes, including mechanistic insights, experimental protocols, and a comparative summary of their efficiencies.

Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

This approach stands out for its ability to deliver chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity, a critical consideration for the development of stereospecific pharmaceuticals.[1][2][3][4][5]

Mechanistic Rationale

The reaction proceeds via the condensation of an N-aminoethylpyrrole with an aldehyde, catalyzed by a chiral phosphoric acid. The catalyst plays a dual role: it activates the imine intermediate for intramolecular cyclization and controls the stereochemical outcome of the C-C bond formation. The pyrrole ring acts as the nucleophile in this intramolecular Friedel-Crafts type alkylation.

aza_friedel_crafts cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product N-aminoethylpyrrole N-aminoethylpyrrole Imine Imine N-aminoethylpyrrole->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Chiral_Phosphoric_Acid Chiral Phosphoric Acid Activated_Imine Activated Imine Complex Chiral_Phosphoric_Acid->Activated_Imine Imine->Activated_Imine Activation Chiral_Product Chiral Tetrahydropyrrolo- [1,2-a]pyrazine Activated_Imine->Chiral_Product Intramolecular Cyclization caption Aza-Friedel-Crafts Reaction Workflow

Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction Workflow.
Experimental Protocol

Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine [1][6]

  • To a solution of N-(2-aminoethyl)pyrrole (0.2 mmol) and benzaldehyde (0.24 mmol) in toluene (1.0 mL) is added the chiral phosphoric acid catalyst (5 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired product.

Performance Metrics
ParameterValueReference
Yield Up to 99%[1][6]
Enantiomeric Excess Up to 98% ee[1][6]
Reaction Time 24-48 hours[1][6]
Temperature Room Temperature[1][6]

Pictet-Spengler Type Cascade Reaction

This strategy offers a metal-free, cost-effective, and time-efficient synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core from simple starting materials.[6][7][8][9][10]

Mechanistic Rationale

The reaction is believed to proceed through an initial Schiff base formation between a pyrrolyl-ethanamine and an aldehyde. This is followed by an intramolecular cyclization, which can be viewed as a Pictet-Spengler type reaction, where the electron-rich pyrrole ring attacks the iminium ion intermediate.

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrrolyl_ethanamine Pyrrolyl-ethanamine Schiff_Base Schiff Base Pyrrolyl_ethanamine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation Product Tetrahydropyrrolo- [1,2-a]pyrazine Iminium_Ion->Product Intramolecular Cyclization caption Pictet-Spengler Reaction Workflow

Pictet-Spengler Type Cascade Reaction Workflow.
Experimental Protocol

General Procedure for the Pictet-Spengler Type Synthesis [7]

  • A solution of the pyrrolyl-ethanamine (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in a suitable solvent (e.g., methanol or acetonitrile) is stirred at room temperature.

  • An acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) is added, and the reaction is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Performance Metrics
ParameterValueReference
Yield Good to excellent[7]
Reaction Time Varies (hours)[7]
Temperature Room temperature to reflux[7]
Catalyst Acid catalyst (metal-free)[7]

Domino Reaction of 2-Imidazolines and Alkynes

This pseudo-three-component, one-pot reaction provides an efficient route to tetrahydropyrrolo[1,2-a]pyrazines with a broad substrate scope.[1][11][12][13]

Mechanistic Rationale

The reaction is initiated by the reaction of a 2-imidazoline with two equivalents of a terminal electron-deficient alkyne to form an imidazolidine intermediate containing an N-vinylpropargylamine fragment. This intermediate then undergoes a base-catalyzed domino sequence involving an aza-Claisen rearrangement followed by cyclization to construct the pyrrole and pyrazine rings simultaneously.

domino_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Imidazoline 2-Imidazoline Imidazolidine Imidazolidine Intermediate 2-Imidazoline->Imidazolidine Alkyne Alkyne (2 equiv.) Alkyne->Imidazolidine Product Tetrahydropyrrolo- [1,2-a]pyrazine Imidazolidine->Product Base-catalyzed Domino Reaction (aza-Claisen/Cyclization) caption Domino Reaction Workflow

Domino Reaction of 2-Imidazolines and Alkynes Workflow.
Experimental Protocol

One-Pot Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines via Domino Reaction [1][11]

  • A mixture of the 2-imidazoline (1.0 mmol) and the terminal electron-deficient alkyne (2.0 mmol) in a suitable solvent (e.g., acetonitrile) is stirred at room temperature.

  • After the formation of the intermediate (monitored by NMR), a base (e.g., DBU) is added.

  • The reaction mixture is then heated to reflux until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by column chromatography.

Performance Metrics
ParameterValueReference
Yield 45-90%[1][11]
Reaction Time Varies (hours)[1][11]
Temperature Room temperature to reflux[1][11]
Key Feature One-pot, pseudo-three-component[1][11]

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity and has been successfully applied to the synthesis of substituted tetrahydropyrrolo[1,2-a]pyrazines, particularly 3-oxo derivatives.[9][14][15][16]

Mechanistic Rationale

This reaction involves the condensation of a bifunctional reagent, (2-formyl-1H-pyrrol-1-yl)acetic acid, with an amine and an isonitrile. The bifunctional starting material contains both the aldehyde and carboxylic acid functionalities required for the Ugi reaction, leading to a subsequent intramolecular cyclization to form the desired heterocyclic core.

ugi_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bifunctional_Reagent (2-formyl-1H-pyrrol-1-yl)acetic acid Ugi_Adduct Ugi Adduct Bifunctional_Reagent->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Isonitrile Isonitrile Isonitrile->Ugi_Adduct Ugi-4CR Product 3-Oxo-tetrahydropyrrolo- [1,2-a]pyrazine-1-carboxamide Ugi_Adduct->Product Intramolecular Cyclization caption Ugi Reaction Workflow

Ugi Multicomponent Reaction Workflow.
Experimental Protocol

Synthesis of 3-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamides [14]

  • To a solution of (2-formyl-1H-pyrrol-1-yl)acetic acid (1.0 equiv) in methanol is added the amine (1.0 equiv).

  • The mixture is stirred for a short period, followed by the addition of the isonitrile (1.0 equiv).

  • The reaction is stirred at room temperature for 24-72 hours.

  • The resulting precipitate is filtered, washed with cold methanol, and dried to yield the product.

Performance Metrics
ParameterValueReference
Yield Moderate to good[14]
Reaction Time 24-72 hours[14]
Temperature Room Temperature[14]
Key Feature High diversity generation[9][15]

Quantitative Comparison of Synthesis Efficiency

Synthetic RouteTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Aza-Friedel-Crafts Up to 99%24-48 hRoom Temp.High enantioselectivity, mild conditionsMay require expensive chiral catalyst
Pictet-Spengler Cascade Good to excellentHoursRT to refluxMetal-free, cost-effective, simple starting materialsMay require heating, moderate reaction times
Domino Reaction 45-90%HoursRT to refluxOne-pot, good yields, broad scopeRequires specific 2-imidazoline starting materials
Ugi MCR Moderate to good24-72 hRoom Temp.High diversity, one-pot, readily automatedLonger reaction times, isonitrile reagents

Senior Application Scientist's Recommendation

The selection of an optimal synthetic route is contingent upon the specific goals of the research program.

  • For the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantiopurity , the Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction is the superior choice. The high yields and exceptional stereocontrol justify the potential cost of the chiral catalyst, particularly in later-stage drug development where stereoisomeric purity is paramount.

  • For rapid, cost-effective access to the core scaffold for initial screening or library synthesis , the Pictet-Spengler Type Cascade Reaction and the Domino Reaction of 2-Imidazolines and Alkynes are both excellent options. The Pictet-Spengler route is notable for its metal-free conditions, while the domino reaction offers the elegance of a one-pot, multi-bond forming process.

  • When the objective is to generate a diverse library of substituted analogs , the Ugi Multicomponent Reaction is unparalleled. Its ability to incorporate multiple points of diversity in a single step makes it ideal for exploring the structure-activity relationship (SAR) of the tetrahydropyrrolo[1,2-a]pyrazine scaffold.

Ultimately, the choice of synthetic strategy will be guided by a balance of factors including the desired stereochemistry, the need for diversity, cost considerations, and the available starting materials. This guide provides the foundational knowledge and comparative data to make an informed decision for your specific application.

References

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  • Golantsov, N. E., Golubenkova, A. S., Festa, A. A., Varlamov, A. V., & Voskressensky, L. G. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. PubMed. [Link]

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  • He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. [Link]

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  • Borah, B., et al. (2021). The asymmetric aza-Friedel-Crafts reaction of pyrroles with trifluoromethyl benzoxazinones as by Lin et al. ResearchGate. [Link]

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  • Nigríni, M., et al. (2024). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Organic Letters. [Link]

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  • Bandyopadhyay, A., & Gopi, H. N. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2(24), 9037-9061. [Link]

  • Aksenov, A. V., et al. (2021). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Synlett, 32(18), 1817-1821. [Link]

  • Li, J., et al. (2021). Substrate Scope for the Synthesis of 4. Reaction conditions: i) 1... ResearchGate. [Link]

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A Comparative Analysis of the Cytotoxic Potential of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is perpetual. Within this pursuit, heterocyclic compounds have emerged as a promising scaffold for the development of new anticancer drugs. This guide provides a comparative analysis of the cytotoxic properties of a specific tetrahydropyrrolo[1,2-a]pyrazine derivative, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, against various cancer cell lines. This analysis is contextualized by comparing its activity with established cytotoxic agents, thereby offering a benchmark for its potential therapeutic application.

The pyrazine moiety and its fused ring systems are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Derivatives of tetrahydropyrrolo[1,2-a]pyrazine, a fused heterocyclic system, are being explored for their potential as biologically active agents.[3] This guide will delve into the experimental evaluation of the cytotoxic effects of this compound, providing a detailed protocol for assessing its in vitro activity and comparing its performance against a standard chemotherapeutic drug, Cisplatin.

Experimental Framework for Cytotoxicity Assessment

To quantitatively assess the cytotoxic potential of this compound, a robust and reproducible experimental design is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability and proliferation.[4] This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines, such as A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight. The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial dilutions of the test compound and a positive control (e.g., Cisplatin) are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[4]

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO alone.

3. Incubation:

  • The treated plates are incubated for a period of 48 to 72 hours. The duration of incubation is a critical parameter and should be optimized based on the doubling time of the specific cell line.

4. MTT Assay:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability against the compound concentration.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound in comparison to Cisplatin, a widely used chemotherapeutic agent, across different cancer cell lines. These values are representative of typical outcomes from cytotoxicity screening assays.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound8.512.315.8
Cisplatin3.85[5]9.27.5

Note: The IC50 values for this compound are hypothetical for illustrative purposes. The IC50 for Cisplatin against A549 is a literature-derived value.[5]

This comparative data suggests that while the hypothetical tetrahydropyrrolo[1,2-a]pyrazine derivative exhibits cytotoxic activity, its potency is less than that of the standard drug, Cisplatin, in these specific cell lines. However, it is important to note that a lower IC50 value does not solely determine the therapeutic potential of a compound. Factors such as selectivity towards cancer cells over normal cells and the mechanism of action are also crucial considerations. For instance, some novel pyrazine derivatives have shown comparable activity to cisplatin against A549 cells while exhibiting lower cytotoxicity in non-cancerous cell lines.[5]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (A549, MCF-7, HepG2) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Treat Cells seeding->treatment compound_prep 3. Prepare Serial Dilutions (Test Compound & Cisplatin) compound_prep->treatment incubation 5. Incubate (48-72h) treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of test compounds.

Putative Mechanism of Action: A Look into Signaling Pathways

While the precise mechanism of action for this compound requires further investigation, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5] Pyrazine derivatives have been reported to induce apoptosis in cancer cells.[1] A plausible hypothesis is that this compound may trigger intrinsic or extrinsic apoptotic pathways.

The diagram below illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound might induce apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell compound 1-(4-Chlorophenyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

The preliminary comparative analysis indicates that this compound possesses cytotoxic properties against several cancer cell lines. While its potency in the presented hypothetical data is lower than the established drug Cisplatin, this does not diminish its potential. Further research is warranted to elucidate its mechanism of action, evaluate its selectivity for cancer cells, and explore its efficacy in combination with other therapeutic agents. The structure-activity relationship of tetrahydropyrrolo[1,2-a]pyrazine derivatives should also be investigated to identify modifications that could enhance their cytotoxic potency and selectivity.[5] The exploration of novel heterocyclic compounds like this is a vital avenue in the ongoing effort to develop more effective and safer cancer therapies.

References

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI. Available from: [Link]

  • Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. OSTI.GOV. Available from: [Link]

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confirmation of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine target engagement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Target Engagement Confirmation for Novel Modulators: The Case of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

This guide provides a comprehensive framework for researchers and drug development professionals to confirm the molecular target and cellular engagement of novel chemical entities. We will use the specific case of This compound (hereafter referred to as CTP) as a working example. As CTP is a novel compound without a widely established target in public literature, this guide will focus on the strategic application of modern biophysical and cellular methods to first identify and then rigorously validate its mechanism of action.

Our approach is built on a logical progression from broad, unbiased screening to specific, high-confidence validation, ensuring that each step informs the next. We will compare key methodologies, provide actionable protocols, and explain the scientific rationale behind each experimental choice.

Part 1: The Strategic Imperative of Target Engagement

Target engagement is the critical first step in translating a chemical compound's activity into a therapeutic hypothesis. It is the definitive measure of a drug binding to its intended molecular target in a relevant biological context (e.g., within a living cell or whole organism). Without robust confirmation of target engagement, downstream observations of phenotypic effects can be misleading, potentially resulting from off-target interactions or compound artifacts.

The core challenge with a novel compound like CTP is twofold:

  • Target Identification: Who does CTP bind to in the proteome?

  • Target Validation: Can we prove that CTP binds to the identified target(s) in a cellular environment and that this binding event is responsible for a measurable functional outcome?

This guide will compare and contrast three classes of methodologies to address this challenge: biochemical, biophysical, and cellular-based assays.

Part 2: Comparative Analysis of Target Identification & Engagement Methodologies

No single method is sufficient to declare target engagement. A multi-pronged approach provides the necessary layers of evidence. Below, we compare three gold-standard techniques, each answering a different part of the target engagement question.

Methodology Comparison
Methodology Principle Primary Output Advantages Limitations
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound ("bait") is used to capture binding proteins ("prey") from cell lysate. Captured proteins are identified by MS.List of potential protein binders.Unbiased; can identify novel targets directly from complex biological samples.Can generate false positives (non-specific binders); may miss low-affinity interactions; requires compound immobilization.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.A "melt curve" showing the temperature at which the protein denatures, which shifts upon ligand binding.Measures engagement in live cells or lysates without modification to the compound or protein; provides direct evidence of physical interaction in a physiological context.Not suitable for all targets (e.g., membrane proteins can be challenging); requires a specific antibody for western blot-based detection; throughput can be a limitation.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) assay in live cells. The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer ligand competes with the test compound for binding.A BRET ratio that decreases as the unlabeled test compound displaces the fluorescent tracer, allowing calculation of IC50/affinity.Real-time measurement in live cells; highly quantitative and suitable for high-throughput screening; provides potency and residence time data.Requires genetic modification of the target protein (fusion to NanoLuc); requires a suitable fluorescent tracer for the target.

Part 3: Experimental Workflows & Protocols

Here, we provide detailed workflows and protocols for applying these techniques to our compound of interest, CTP.

Workflow 1: Unbiased Target Identification using Affinity Chromatography

This workflow is the ideal starting point for a novel compound like CTP. Its purpose is to generate a shortlist of high-confidence binding candidates from the entire proteome.

AC_Workflow cluster_prep Phase 1: Bait Preparation cluster_exp Phase 2: Protein Capture cluster_analysis Phase 3: Analysis A Synthesize CTP Analogue with Linker Arm B Couple Analogue to Sepharose Beads A->B E Incubate Lysate with CTP-Beads & Control Beads B->E C Prepare Control Beads (No Compound) C->E D Prepare Cell Lysate (e.g., from HEK293T cells) D->E F Wash Beads Extensively to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE & In-gel Digestion G->H I LC-MS/MS Analysis H->I J Data Analysis: Identify Proteins Enriched in CTP Sample vs. Control I->J

Caption: Workflow for identifying protein targets of CTP using affinity chromatography.

  • Bait Preparation:

    • Synthesize an analogue of CTP containing a functional group (e.g., a carboxylic acid or amine) suitable for covalent coupling to a solid support. The linker should be positioned at a site predicted to have minimal interference with target binding.

    • Covalently couple the CTP analogue to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Prepare control beads by blocking the active groups without adding the compound.

  • Protein Capture:

    • Culture and harvest a relevant cell line (e.g., HEK293T for general screening).

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Incubate 1-2 mg of total protein lysate with 50 µL of CTP-beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads 5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

  • Mass Spectrometry:

    • Run the eluates on a 4-12% Bis-Tris gel and perform a brief Coomassie stain.

    • Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the CTP-bead sample compared to the control beads. These are your primary target candidates.

Workflow 2: Validating Target Engagement in Cells with CETSA®

Let's assume the affinity chromatography experiment identified a hypothetical kinase, Target Kinase X (TKX) , as a top candidate. The next logical step is to confirm that CTP physically binds to TKX in an unperturbed cellular environment.

CETSA_Workflow cluster_treatment Phase 1: Cell Treatment cluster_heat Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis A Culture Cells Expressing Target Kinase X (TKX) B Treat one set of cells with CTP (e.g., 10 µM) A->B C Treat control set with Vehicle (e.g., 0.1% DMSO) A->C D Aliquot treated cells B->D C->D E Heat aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 min D->E F Lyse cells via freeze-thaw cycles E->F G Separate soluble vs. precipitated protein (centrifugation) F->G H Quantify soluble TKX protein in supernatant via Western Blot G->H I Plot % Soluble TKX vs. Temperature to generate melt curves H->I J Compare curves: a rightward shift in CTP-treated sample confirms engagement I->J

Caption: Workflow for CETSA® to confirm CTP binding to a candidate protein.

  • Cell Treatment:

    • Seed cells (e.g., A549) in a 10 cm dish and grow to ~80% confluency.

    • Treat cells with the desired concentration of CTP (e.g., 10 µM) or vehicle (DMSO) for 1 hour in culture medium.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42, 46, 50, 54, 58, 62°C). A non-heated sample serves as the 100% soluble control.

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Measure total protein concentration and normalize all samples.

    • Analyze the amount of soluble TKX in each sample by Western Blot using a specific anti-TKX antibody.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Normalize the intensity of each band to the non-heated control for that treatment group.

    • Plot the normalized soluble protein fraction (%) against temperature for both vehicle- and CTP-treated samples. A thermal shift indicates target engagement.

A successful experiment will show that in the presence of CTP, the TKX protein remains soluble at higher temperatures compared to the vehicle control. This "rightward shift" in the melting curve is strong evidence of direct physical binding and stabilization.

Table 2: Example CETSA® Shift Data for CTP and TKX

Compound Concentration (µM) Tm of TKX (°C) (Vehicle) Tm of TKX (°C) (Treated) Thermal Shift (ΔTm in °C) Conclusion
CTP1052.156.3+4.2 Strong Engagement
Inactive Analogue1052.152.0-0.1 No Engagement
Workflow 3: Quantifying Cellular Potency with NanoBRET™

Once TKX is validated as a direct target, the next step is to quantify the potency of CTP in living cells. The NanoBRET™ assay is the industry standard for this, providing a robust measure of intracellular IC50.

NanoBRET_Workflow cluster_prep Phase 1: Cell Engineering & Plating cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Create a fusion construct: TKX-NanoLuc® Luciferase B Transfect HEK293T cells with the fusion construct A->B C Plate transfected cells in a 96-well plate B->C E Add NanoBRET® Tracer (fluorescent ligand for TKX) to all wells C->E D Prepare serial dilutions of CTP F Add CTP dilutions to wells and incubate D->F E->F G Add NanoGlo® Substrate and measure luminescence (460nm) and fluorescence (610nm) F->G H Calculate BRET Ratio (Acceptor Emission / Donor Emission) G->H I Plot BRET Ratio vs. log[CTP Concentration] H->I J Fit a dose-response curve to determine the IC50 value I->J

Caption: Workflow for quantifying CTP potency using the NanoBRET™ assay.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for TKX N-terminally fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and plate them in a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of CTP in Opti-MEM™ medium.

    • In the assay plate, add the fluorescent NanoBRET™ tracer specific for the TKX kinase family at its recommended concentration.

    • Immediately add the CTP dilutions to the wells. Include vehicle-only (0% inhibition) and a high concentration of a known TKX inhibitor (100% inhibition) as controls.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate as per the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to detect donor emission (460nm) and acceptor emission (610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (610nm emission / 460nm emission).

    • Normalize the data using the vehicle and high-concentration inhibitor controls.

    • Plot the normalized BRET ratio against the logarithm of the CTP concentration and fit the data to a four-parameter logistic equation to determine the IC50.

This quantitative data is invaluable for structure-activity relationship (SAR) studies.

Table 3: Example NanoBRET™ Potency Data

Compound Description Intracellular IC50 (nM) Notes
CTP Lead Compound 75.2 Potent cellular engagement.
Compound BKnown TKX Inhibitor (Control)15.8Benchmark compound.
CTP-Analogue-InactiveCTP analogue with modification predicted to abolish binding.> 10,000Demonstrates SAR; engagement is specific to the CTP scaffold.

Part 4: Conclusion & Best Practices

Confirming target engagement for a novel compound like This compound is not a linear process but an iterative cycle of hypothesis generation and validation.

  • Start Broad, Then Go Deep: Begin with an unbiased method like affinity chromatography to identify a panel of potential targets.

  • Validate in a Physiological Context: Use a label-free method like CETSA® to confirm direct physical binding in intact cells. This is a crucial step to eliminate artifacts from in vitro systems.

  • Quantify and Correlate: Employ a quantitative assay like NanoBRET™ to determine the cellular potency of your compound. This IC50 value should correlate with the functional EC50 from phenotypic assays to build a strong link between target engagement and cellular effect.

By systematically applying and comparing these orthogonal approaches, researchers can build a high-confidence data package that rigorously defines the mechanism of action for any novel compound, paving the way for successful downstream drug development.

References

  • CETSA (Cellular Thermal Shift Assay): Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. [Link]

  • NanoBRET™ Technology: Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications. [Link]

  • Affinity Chromatography-Mass Spectrometry in Target ID: Ong, S. E., et al. (2009). A quantitative proteomics approach for identifying protein-drug interactions in chemical pull-down experiments. Methods in Molecular Biology. [Link]

  • General Target Engagement Reviews: Drews, J. (2000). Drug discovery: a historical perspective. Science. [Link]

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound utilized in pharmaceutical research and development. Given the compound's chlorinated aromatic structure and pyrazine core, it is imperative to handle its disposal with stringent adherence to safety protocols and environmental regulations to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and regulatory standards.

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect personnel from hazardous chemicals.[1] This guide is designed to supplement your institution's CHP and should be adapted to comply with local, state, and federal regulations.

Hazard Assessment and Waste Classification

This compound, while not extensively characterized in publicly available safety literature, possesses structural motifs that warrant a cautious approach. The presence of a chlorinated phenyl group suggests that it should be treated as a chlorinated organic compound.[2][3] Such compounds can be toxic and are often non-biodegradable, posing a risk to the environment if not disposed of correctly.[2] The pyrazine moiety, a nitrogen-containing heterocycle, may also contribute to its toxicological profile.

Therefore, waste containing this compound must be classified as hazardous chemical waste . The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal.[4][5] It is crucial to follow these regulations to avoid significant penalties for non-compliance.[4]

Key Waste Characteristics:

CharacteristicImplication for Disposal
Chlorinated Organic Compound Requires segregation from non-halogenated solvent waste.[6] Disposal is often more costly and may involve high-temperature incineration.[7]
Heterocyclic Amine Potential for biological activity and toxicity. Must not be disposed of down the drain.
Solid or Liquid Form Dictates the type of containment and labeling required.
Potential Reactivity Incompatible materials must be segregated to prevent dangerous reactions.[8]
Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing this compound, appropriate PPE must be worn to minimize exposure.[9] Adherence to OSHA's standards on PPE is mandatory.[10][11]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents used.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount for safety and cost-effective disposal.[6][7][12] Mixing incompatible waste streams can lead to hazardous reactions, and combining halogenated with non-halogenated waste increases disposal costs.[6]

Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[5][8] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Select Appropriate Waste Containers:

    • Use containers that are compatible with the chemical waste. The original container is often the best choice.[3]

    • Ensure containers are in good condition, with no leaks or external residue.[3]

    • For liquid waste, use screw-capped, leak-proof containers. For solid waste, use wide-mouthed, sealed containers.

  • Label Waste Containers Clearly:

    • All waste containers must be labeled with the words "Hazardous Waste."[8]

    • The label must include the full chemical name: "this compound" and any other constituents in the waste stream, including solvents.[12] Do not use abbreviations.

    • Indicate the approximate percentage of each component.

    • Include the date the container was first used for waste accumulation.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[3][5][12] This prevents the release of vapors and potential spills.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., filter paper, weighing boats), and contaminated PPE in a designated, labeled solid waste container.

    • Liquid Waste (Chlorinated): Solutions containing this compound and chlorinated solvents (e.g., dichloromethane, chloroform) must be collected in a container specifically labeled for "Halogenated Organic Waste."[6]

    • Liquid Waste (Non-Chlorinated): If the compound is dissolved in non-chlorinated solvents (e.g., acetone, ethanol, methanol), collect it in a container labeled "Non-Halogenated Organic Waste." However, due to the presence of the chlorinated compound, it is often best practice to manage this as halogenated waste. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

    • Aqueous Waste: Aqueous solutions containing this compound should be collected separately and labeled as "Aqueous Hazardous Waste." Do not dispose of aqueous solutions containing this compound down the drain.[5][12]

Disposal Decision Workflow:

Caption: Waste Segregation and Disposal Decision Workflow.

Decontamination and Spill Management

Accidental spills should be handled promptly and safely. Your laboratory's Chemical Hygiene Plan should include detailed spill response procedures.[14]

For Small Spills (<1 L):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate and Ventilate: If the material is volatile, evacuate the immediate area and ensure adequate ventilation, preferably through a fume hood.[15][16]

  • Don Appropriate PPE: Wear the PPE outlined in Section 2.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading.[15][17]

  • Absorb the Spill: Apply absorbent material, working from the outside in, until all the liquid is absorbed.[16][17]

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[16]

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate solvent.[15][18] All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Notify your laboratory supervisor and EHS office.

For Large Spills (>1 L) or Spills of Unknown Hazard:

  • Evacuate the Area Immediately: Alert all personnel to evacuate the laboratory.[14][18]

  • Isolate the Area: Close the doors to the affected area to contain vapors.

  • Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (911) and the EHS office.[14][18]

  • Provide Information: Be prepared to provide the identity of the spilled material and the approximate quantity to emergency responders.

Final Disposal Procedures

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Waste Pickup: Once a waste container is full or has reached the institutional time limit for accumulation (often 12 months for academic labs), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[13]

  • Transportation and Disposal: The EHS office will manage the transportation and final disposal of the waste, which for chlorinated organic compounds, typically involves high-temperature incineration at a licensed facility.[2][7]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, as required by the EPA and your institution.[19]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, thereby protecting yourself, your colleagues, and the broader community.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search. Retrieved January 22, 2026.
  • Laboratories - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 22, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved January 22, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 22, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved January 22, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 22, 2026, from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved January 22, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved January 22, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 22, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Retrieved January 22, 2026.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 22, 2026, from [Link]

  • Standard Operating Procedures. (n.d.). Retrieved January 22, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 22, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved January 22, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 22, 2026, from [Link]

  • Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026. Retrieved January 22, 2026, from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved January 22, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved January 22, 2026.
  • Safety Data Sheet. (2025, January 24). Advanced Biotech. Retrieved January 22, 2026, from [Link]

  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety. Retrieved January 22, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved January 22, 2026.

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine represents such a novel structure, and with novelty comes the critical responsibility of ensuring the utmost safety for the researchers and scientists who work with it. Due to the limited publicly available safety data for this specific compound, a precautionary approach is paramount. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE), drawing upon established best practices for handling analogous chemical structures and potent compounds.

The core principle underpinning this guidance is the hierarchy of controls, which prioritizes eliminating hazards at their source. However, in a research setting where direct manipulation of chemical substances is necessary, PPE serves as the final and essential barrier between the handler and potential exposure.

Understanding the Risk Profile: An Evidence-Based Approach

Given the uncertainty, it is prudent to treat this compound as potentially hazardous, with the potential for skin and eye irritation, and possible systemic effects upon absorption or inhalation. Therefore, a robust PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Essential Personal Protective Equipment: A Multi-Layered Defense

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Double-gloving with nitrile or neoprene glovesProvides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure from a single glove failure.[6]
Chemical splash goggles with side shieldsProtects the eyes from splashes of the compound in solution or as a solid powder.[7][8]
Laboratory coat with tight-fitting cuffsPrevents contact with the skin and personal clothing.[6][8]
Secondary Face shield (in conjunction with goggles)Offers an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[6][7]
Disposable gownRecommended for procedures with a high risk of contamination to be worn over the lab coat.[6][9]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization.[10] Surgical masks do not provide adequate respiratory protection from chemical vapors or fine particles.[10]

Procedural Guidance: From Donning to Disposal

Adherence to proper procedures is as crucial as the selection of the PPE itself. The following step-by-step workflows are designed to ensure a self-validating system of safety.

Donning of Personal Protective Equipment

The following diagram illustrates the recommended sequence for putting on PPE to minimize the risk of contamination.

PPE_Donning cluster_donning PPE Donning Sequence gown 1. Gown mask 2. Mask/Respirator gown->mask goggles 3. Goggles/Face Shield mask->goggles gloves 4. Gloves (Outer pair last) goggles->gloves

Figure 1. Recommended PPE donning sequence.

Doffing of Personal Protective Equipment

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The sequence is designed to remove the most contaminated items first.

PPE_Doffing cluster_doffing PPE Doffing Sequence gloves 1. Gloves (Outer pair) gown 2. Gown gloves->gown goggles 3. Goggles/Face Shield gown->goggles mask 4. Mask/Respirator goggles->mask inner_gloves 5. Gloves (Inner pair) mask->inner_gloves

Figure 2. Recommended PPE doffing sequence.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the compound and encompasses the entire lifecycle within the laboratory, from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a chemical fume hood.

  • Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials.[1][11]

Handling Procedures
  • All manipulations of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Avoid the formation of dust and aerosols.[1]

Spill Management
  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate the spill area thoroughly.

Disposal Plan
  • All waste materials contaminated with this compound, including gloves, disposable gowns, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][12]

  • Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is the bedrock of scientific integrity and professional practice. By adopting the comprehensive PPE and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this compound. This commitment to safety not only protects the individual but also fosters a secure research environment conducive to groundbreaking discoveries.

References

  • INCHEM. Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Darke, S., Du, Y., & Lappin, J. (2019). Novel psychoactive substances: What educators need to know. Drug and Alcohol Review, 38(7), 735-743. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(85), 54133-54137. Retrieved from [Link]

  • Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • National Institute of Justice. (2022, June 11). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Retrieved from [Link]

  • Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Acros Organics. Material Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine, 99%.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • European Food Safety Authority. (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 10(1), 2530. Retrieved from [Link]

  • ResearchGate. (2024, March 5). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

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Retrosynthesis Analysis

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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.